molecular formula C12H21NO3 B2437001 Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate CAS No. 1894533-96-0

Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

货号: B2437001
CAS 编号: 1894533-96-0
分子量: 227.30 g/mol
InChI 键: OSXYWCDUZJABRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-9(14)6-7-12(13,4)5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXYWCDUZJABRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894533-96-0
Record name tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidones

The piperidine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational pre-organization and ability to engage in key binding interactions make it an ideal building block for targeting a wide array of biological targets. Within this class of compounds, N-protected oxopiperidines serve as versatile intermediates, allowing for controlled and site-selective functionalization. Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a gem-disubstituted piperidone, has emerged as a particularly valuable synthon. The presence of the gem-dimethyl group at the 2-position introduces conformational constraints and steric bulk, which can be exploited to fine-tune the pharmacological properties of target molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate.

Physicochemical and Spectroscopic Profile

This compound, also known as 1-Boc-2,2-dimethyl-5-piperidone, is a white to off-white solid at room temperature.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1894533-96-0--INVALID-LINK--[2][3]
Molecular Formula C₁₂H₂₁NO₃--INVALID-LINK--[2][3]
Molecular Weight 227.30 g/mol --INVALID-LINK--[2][3]
Topological Polar Surface Area (TPSA) 46.61 Ų--INVALID-LINK--[2][3]
Predicted logP 2.365--INVALID-LINK--[2][3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of the 4-oxo isomer shows a triplet for the protons at the 3-position around 3.73 ppm, a broad singlet for the protons at the 5-position around 3.43 ppm, and another triplet for the protons at the 6-position around 2.49 ppm. The tert-butyl protecting group protons appear as a sharp singlet at approximately 1.49 ppm, and the gem-dimethyl protons also present as a singlet around 1.13 ppm.[4] It is expected that the 5-oxo isomer would display a different splitting pattern for the methylene protons of the piperidine ring due to the change in the ketone position.

  • ¹³C NMR: The carbon NMR spectrum of related N-Boc protected piperidones typically shows the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the Boc group around 79 ppm. The ketone carbonyl will appear further downfield. The carbons of the piperidine ring and the methyl groups will have characteristic shifts in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the carbamate groups, typically in the range of 1680-1750 cm⁻¹.

Synthesis Strategies

The synthesis of this compound can be envisioned through several synthetic routes, primarily involving the construction of the substituted piperidine ring followed by functional group manipulations. A plausible and efficient approach is the α-alkylation of a pre-existing N-Boc-piperidone.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of this compound start N-Boc-5-piperidone step1 Deprotonation at C2 start->step1 Strong Base (e.g., LDA, NaH) step2 Dialkylation with Methyl Iodide step1->step2 Excess CH₃I product This compound step2->product

Figure 1: Conceptual workflow for the synthesis via α-alkylation.

Detailed Experimental Protocol (Adapted from the synthesis of the 4-oxo isomer): [4]

This protocol describes a general method for the α,α'-dialkylation of an N-Boc piperidone, which can be adapted for the synthesis of the target 5-oxo isomer.

Materials:

  • N-tert-butoxycarbonyl-5-piperidone

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A solution of N-tert-butoxycarbonyl-5-piperidone in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Sodium hydride (a slight excess, typically 2.1 equivalents for dialkylation) is added portion-wise to the cooled solution. The resulting mixture is stirred for a short period (e.g., 10 minutes) to allow for the formation of the enolate. Causality: The strong base is required to deprotonate the α-carbon adjacent to the ketone, forming a nucleophilic enolate.

  • Alkylation: Iodomethane (a slight excess) is added slowly to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight (approximately 12 hours). Causality: The enolate undergoes a nucleophilic substitution reaction (SN2) with iodomethane, introducing the methyl groups.

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by trituration with a suitable solvent system (e.g., ethyl acetate in hexanes) or by flash column chromatography to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the presence of the ketone functionality and the N-Boc protecting group.

Reactivity of the Ketone:

The ketone at the C5 position is susceptible to a variety of nucleophilic additions and condensation reactions. This allows for the introduction of diverse substituents at this position, further expanding the molecular diversity of potential drug candidates.

  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride. This introduces a hydroxyl group that can serve as a handle for further functionalization or as a key pharmacophoric feature.

  • Wittig Reaction and Related Olefinations: The ketone can undergo olefination reactions to introduce carbon-carbon double bonds.

  • Reductive Amination: The ketone can be converted to an amine via reductive amination, providing a route to 5-amino-2,2-dimethylpiperidine derivatives.

Role of the N-Boc Protecting Group:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).

  • Protection: The Boc group prevents the nitrogen from participating in unwanted side reactions during the modification of other parts of the molecule.

  • Deprotection and Further Functionalization: Removal of the Boc group reveals the secondary amine, which can then be alkylated, acylated, or used in other coupling reactions to build more complex molecular architectures.

Influence of the Gem-Dimethyl Group:

The gem-dimethyl group at the C2 position has a significant impact on the molecule's conformation and reactivity. It restricts the flexibility of the piperidine ring and can influence the stereochemical outcome of reactions at other positions. This steric hindrance can also be exploited to achieve selective transformations.

Applications in Drug Discovery and Development

Substituted piperidones are key intermediates in the synthesis of a wide range of pharmaceutically active compounds. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the patent literature for related compounds underscores its potential. For instance, optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a crucial intermediate in the synthesis of novel therapeutic agents.[1] This highlights the importance of substituted piperidones in the development of new drugs.

The structural motif of a gem-disubstituted piperidine is found in various bioactive molecules, suggesting that this compound could be a valuable starting material for the synthesis of analogs of these compounds. The ability to introduce diverse functionality at the C5 position and on the nitrogen atom after deprotection makes this a versatile scaffold for library synthesis in drug discovery programs targeting a variety of diseases.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern provides a platform for the creation of diverse chemical libraries for drug discovery. The synthetic routes to this compound are accessible, and its reactivity allows for a wide range of chemical transformations. As the demand for novel and effective therapeutics continues to grow, the importance of such well-defined and strategically functionalized building blocks in medicinal chemistry is undeniable.

References

An In-Depth Technical Guide to tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1894533-96-0

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, and a proposed synthetic route based on established chemical principles. Furthermore, it explores the compound's reactivity, focusing on the strategic manipulation of its ketone and N-Boc protecting group functionalities. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the strategic application of this versatile molecule in the design and synthesis of novel chemical entities.

Introduction: A Versatile Piperidinone Scaffold

This compound, registered under CAS number 1894533-96-0, is a substituted piperidinone derivative.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. The introduction of a ketone functionality and gem-dimethyl substituents on the heterocyclic ring, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, makes this molecule a highly versatile intermediate for the synthesis of complex molecular architectures.

The strategic placement of the carbonyl group at the 5-position and the gem-dimethyl group at the 2-position offers unique steric and electronic properties that can be exploited in synthetic transformations. The Boc protecting group provides a stable yet readily cleavable means of masking the reactivity of the secondary amine, allowing for selective modifications at other positions of the molecule. This guide will delve into the synthesis, properties, and synthetic utility of this important building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1894533-96-0ChemScene[1]
Molecular Formula C₁₂H₂₁NO₃ChemScene[1]
Molecular Weight 227.30 g/mol ChemScene[1]
Appearance Solid (predicted)-
Purity ≥97%ChemScene[1]
Storage Store at room temperatureChemScene[1]

Spectroscopic Characterization:

  • Mass Spectrometry (Predicted): High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition of a molecule. The predicted monoisotopic mass and common adducts are presented below.[2]

    • [M+H]⁺: 228.15943

    • [M+Na]⁺: 250.14137

  • ¹H NMR Spectroscopy (Predicted): Based on the structure, the proton NMR spectrum is expected to show distinct signals for the tert-butyl group (a singlet around 1.5 ppm), the gem-dimethyl groups (two singlets), and the methylene protons of the piperidine ring (multiplets).

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be characterized by signals for the carbonyl carbon of the ketone (typically >200 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbons of the tert-butyl and gem-dimethyl groups, and the methylene carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be expected to show strong absorption bands corresponding to the ketone C=O stretch (around 1715 cm⁻¹) and the urethane C=O stretch of the Boc group (around 1695 cm⁻¹).

Synthesis and Purification: A Proposed Synthetic Pathway

A detailed, peer-reviewed synthesis of this compound is not prominently available in the chemical literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related substituted piperidinones. The following multi-step synthesis is adapted from a reported procedure for the analogous 2,2-dimethyl-4-oxopiperidine derivative.[3]

Proposed Synthetic Scheme:

G Nitromethane Nitromethane Intermediate_1 5-Nitro-4,4-dimethyl-2-pentanone Nitromethane->Intermediate_1 1. Mesityl_oxide Mesityl_oxide Mesityl_oxide->Intermediate_1 2. DBU DBU DBU->Intermediate_1 Intermediate_1_node 5-Nitro-4,4-dimethyl-2-pentanone Intermediate_2 2,2-Dimethyl-5-methyl-pyrrolidine-1-oxide Intermediate_1_node->Intermediate_2 H2_PdC H2_PdC Intermediate_2_node 2,2-Dimethyl-5-methyl-pyrrolidine-1-oxide Target_Molecule This compound Intermediate_2_node->Target_Molecule Boc2O Boc2O DMAP DMAP

Caption: Proposed synthesis of the target molecule.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of 5-Nitro-4,4-dimethyl-2-pentanone

  • To a stirred solution of nitromethane in a suitable aprotic solvent (e.g., THF), add a catalytic amount of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Cool the mixture to 0 °C and slowly add mesityl oxide.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Reductive Cyclization to form 2,2-Dimethyl-5-methyl-pyrrolidine-1-oxide

  • Dissolve the crude 5-nitro-4,4-dimethyl-2-pentanone in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Boc Protection to yield this compound

  • Dissolve the crude cyclic nitrone from the previous step in a chlorinated solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification:

The final crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its ketone functionality and the ability to deprotect the Boc-protected amine.

Reactivity of the Ketone:

The carbonyl group at the 5-position is a versatile handle for a variety of chemical transformations:

  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can potentially be influenced by the choice of reagents and reaction conditions.

  • Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can undergo reductive amination to introduce a nitrogen-containing substituent at the 5-position.

  • Wittig Reaction: The ketone can react with phosphorus ylides in a Wittig reaction to form an exocyclic double bond, providing a route to further functionalized piperidine derivatives.

  • Organometallic Addition: Grignard reagents and other organometallic nucleophiles can add to the carbonyl group to form tertiary alcohols.[4][5] The gem-dimethyl group at the 2-position may exert some steric influence on the approach of the nucleophile.

Deprotection of the N-Boc Group:

The Boc protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent. This deprotection unmasks the secondary amine, which can then undergo a variety of transformations:

  • N-Alkylation: The deprotected amine can be alkylated using alkyl halides or other electrophiles.

  • N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amides.

  • N-Arylation: The amine can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl piperidines.

Workflow for Synthetic Elaboration:

G cluster_0 Ketone Modifications cluster_1 N-Deprotection & Functionalization Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Reductive_Amination Reductive Amination (e.g., R₂NH, NaBH(OAc)₃) Start->Reductive_Amination Wittig Wittig Reaction (e.g., Ph₃P=CH₂) Start->Wittig Deprotection Boc Deprotection (e.g., TFA or HCl) Start->Deprotection N_Alkylation N-Alkylation Deprotection->N_Alkylation N_Acylation N-Acylation Deprotection->N_Acylation N_Arylation N-Arylation Deprotection->N_Arylation

Caption: Synthetic utility of the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

Piperidinone-containing scaffolds are of significant interest in drug discovery due to their ability to serve as rigid templates for the spatial orientation of pharmacophoric groups. While specific examples of the direct use of this compound in clinical candidates are not widely reported, its value lies in its potential as a key intermediate for the synthesis of more complex molecules with therapeutic potential.

The functional handles on this molecule allow for the systematic exploration of the chemical space around the piperidine core. For instance, the ketone can be converted into a variety of functional groups that can interact with biological targets through hydrogen bonding or other non-covalent interactions. The gem-dimethyl group can provide steric bulk, which can influence binding affinity and selectivity, as well as metabolic stability.

The ability to deprotect the nitrogen and introduce a wide range of substituents allows for the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its combination of a reactive ketone functionality, a stable yet readily cleavable Boc-protected amine, and unique substitution pattern on the piperidine ring provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, highlighting its significance for researchers and scientists in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 2,2-Dimethyl-5-Oxopiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development. As an N-Boc protected piperidone derivative, its unique structural features—a protected secondary amine, a ketone functionality, and a gem-dimethyl group—make it a versatile intermediate for the synthesis of complex molecular scaffolds, particularly for novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for facile deprotection when required, a critical attribute in multi-step synthetic campaigns.

This guide provides a comprehensive overview of the core physical and analytical properties of this compound. The data and protocols herein are presented to empower researchers to handle, characterize, and utilize this reagent with confidence, ensuring both efficiency and reproducibility in their experimental workflows. We will delve into its physicochemical characteristics, spectroscopic signature, and the practical methodologies required for its robust characterization, grounding our discussion in the principles of analytical chemistry.

Chemical Identity and Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity and properties. These parameters govern its behavior in both storage and reaction environments.

Structural and Molecular Data

The compound is structurally defined as a piperidine ring with a ketone at the 5-position, two methyl groups at the 2-position, and a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1894533-96-0[1]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol [1]
InChI Key OSXYWCDUZJABRB-UHFFFAOYSA-N[2]
Canonical SMILES CC1(CCC(=O)CN1C(=O)OC(C)(C)C)C[2]
General and Predicted Physical Properties

While extensive experimental data for this specific compound is not widely published, its physical properties can be reliably predicted based on its structure and data from analogous compounds. These properties are crucial for selecting appropriate solvents, predicting reaction kinetics, and ensuring safe handling.

PropertyValue / ObservationSource
Physical Form Solid, powderN/A
Storage Temperature Room temperature[1]
Purity Typically ≥97%[1]
XlogP (Predicted) 1.6 - 2.365[1][2]
Topological Polar Surface Area 46.61 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3[1]

Expert Insight: The predicted XlogP value suggests moderate lipophilicity, indicating that the compound will have good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and ethers, but limited solubility in water. This is a critical consideration for designing reaction workups and purification schemes; for instance, a liquid-liquid extraction using EtOAc and water would effectively partition the compound into the organic layer. The absence of hydrogen bond donors further supports its preference for less polar, aprotic solvents.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for verifying the identity and purity of starting materials. This section outlines the expected spectroscopic signatures for this compound.

Mass Spectrometry

Mass spectrometry is a definitive tool for confirming molecular weight. High-resolution mass spectrometry (HRMS) provides an exact mass, which is a powerful confirmation of the elemental composition. The table below lists the predicted exact masses for common adducts.

Adduct IonFormulaPredicted m/z
[M+H]⁺ [C₁₂H₂₂NO₃]⁺228.15943
[M+Na]⁺ [C₁₂H₂₁NNaO₃]⁺250.14137
[M+K]⁺ [C₁₂H₂₁NKO₃]⁺266.11531
[M+NH₄]⁺ [C₁₂H₂₅N₂O₃]⁺245.18597
Data sourced from PubChemLite and calculated using advanced algorithms.[2]

Causality in Fragmentation: In electron ionization (EI) or collision-induced dissociation (CID) experiments, a characteristic fragmentation pattern would be the loss of the tert-butyl group (57 Da) or isobutylene (56 Da) from the Boc protecting group, a hallmark of this moiety in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. While a published spectrum for this specific CAS number is not available, the expected chemical shifts (in CDCl₃) can be reliably predicted based on its structure.

  • ¹H NMR:

    • ~1.4-1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.

    • ~1.2-1.3 ppm (singlet, 6H): The six equivalent protons of the gem-dimethyl group at the C2 position.

    • Multiplets in the ~2.0-2.8 ppm and ~3.5-4.0 ppm regions: Protons on the piperidine ring (CH₂ groups at C3, C4, and C6). The protons adjacent to the carbonyl (C4 and C6) would be expected further downfield. Due to the conformational rigidity imparted by the Boc group and gem-dimethyl substituents, these may appear as complex, broadened, or distinct multiplets.

  • ¹³C NMR:

    • ~170-172 ppm: Carbonyl carbon of the ketone (C5).

    • ~154-156 ppm: Carbonyl carbon of the Boc carbamate.

    • ~80-81 ppm: Quaternary carbon of the tert-butyl group.

    • ~55-60 ppm: Quaternary carbon of the gem-dimethyl group (C2).

    • ~28 ppm: Methyl carbons of the tert-butyl group.

    • ~25-27 ppm: Methyl carbons of the gem-dimethyl group.

    • Signals in the ~35-50 ppm range: Methylene carbons of the piperidine ring (C3, C4, C6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is expected to be dominated by two strong carbonyl stretching vibrations.

  • ~1710-1730 cm⁻¹: C=O stretch from the ketone on the piperidine ring.

  • ~1680-1700 cm⁻¹: C=O stretch from the carbamate of the Boc group. This is a highly characteristic and reliable peak for identifying N-Boc protected amines.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic methyl and methylene groups.

Experimental Methodologies: A Self-Validating Workflow

To ensure the integrity of experimental results, a logical and self-validating workflow for material characterization is paramount. The following protocols describe standard procedures for verifying the physical properties of the title compound.

G cluster_0 Sample Handling & Preparation cluster_2 Data Analysis & Verification s1 Receive and Log Sample (CAS 1894533-96-0) s2 Prepare NMR Sample (5-10 mg in 0.6 mL CDCl3) s1->s2 Aliquot s3 Prepare HRMS Sample (Dilute stock in MeOH/ACN) s1->s3 Aliquot s4 Prepare IR Sample (ATR or KBr pellet) s1->s4 Aliquot a1 Acquire ¹H and ¹³C NMR Spectra s2->a1 a2 Acquire HRMS Data (ESI-TOF) s3->a2 a3 Acquire IR Spectrum s4->a3 d1 Confirm Structure via NMR (Chemical shifts, integration) a1->d1 d2 Confirm Molecular Formula (Compare m/z to prediction) a2->d2 d3 Confirm Functional Groups (C=O stretches in IR) a3->d3 d4 Assess Purity (NMR integration, HPLC) d1->d4 d2->d4

Caption: Workflow for structural verification and purity assessment.

Protocol 3.1: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Vortex briefly to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Load the sample into the NMR spectrometer. Acquire a standard ¹H spectrum followed by a ¹³C spectrum (e.g., using a proton-decoupled pulse program like zgpg30).

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H spectrum and compare the chemical shifts and integrals to the expected values. Compare the ¹³C chemical shifts to predicted values.

Trustworthiness Check: The presence of the three distinct singlets in the ¹H NMR (for the Boc, gem-dimethyl, and ring protons) with the correct 9:6 proton ratio is a primary validation of the structure. The molecular formula confirmation from HRMS serves as an orthogonal validation method.

Protocol 3.2: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition by obtaining an accurate mass measurement.

  • Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

  • Infusion: Infuse the working solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected m/z values for the [M+H]⁺ and [M+Na]⁺ adducts (e.g., m/z 100-400).

  • Analysis: Identify the monoisotopic peaks for the protonated and sodiated molecular ions. Compare the measured accurate mass to the theoretically calculated mass. The mass error should be less than 5 ppm.

Expert Insight: The choice of ESI in positive mode is deliberate. The nitrogen atom in the piperidine ring is readily protonated, and the carbonyl oxygens can chelate sodium ions, leading to strong signals for the [M+H]⁺ and [M+Na]⁺ adducts, ensuring high sensitivity and reliable detection.

G cluster_0 Primary Structure Confirmation cluster_1 Functional Group & Purity Analysis rel Logical Relationships in Compound Characterization NMR ¹H & ¹³C NMR Connectivity Proton Environment Carbon Skeleton HRMS HRMS Elemental Composition Molecular Formula NMR:f0->HRMS:f0 Orthogonal Validation IR IR Spectroscopy C=O (Ketone) C=O (Carbamate) NMR:f2->IR:f0 Corroborates HRMS:f1->NMR:f1 Confirms Basis PURITY Purity Assessment NMR Integration Absence of Impurity Signals IR->PURITY:f1 Supports Identity

Caption: Inter-validation logic for analytical techniques.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physical properties. While some experimental values remain to be broadly published, a combination of predicted data, spectroscopic expectations derived from its structure, and robust analytical protocols provides a solid foundation for its effective use. By following the characterization workflow outlined in this guide, researchers can confidently verify the identity and purity of this reagent, ensuring the integrity of their subsequent synthetic transformations and contributing to the successful advancement of their research and development goals.

References

Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight Determination of Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

This guide provides a comprehensive technical overview of the methodologies employed to determine and verify the molecular weight of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques.

Introduction

This compound, a key intermediate in synthetic organic chemistry, possesses the molecular formula C₁₂H₂₁NO₃.[1] The accurate determination of its molecular weight is a critical parameter for compound verification, purity assessment, and stoichiometric calculations in subsequent synthetic steps. This guide will explore the primary analytical techniques for this purpose: Mass Spectrometry and Elemental Analysis, supplemented by spectroscopic methods (NMR and FTIR) for structural confirmation.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₃ChemScene[1]
Molecular Weight 227.30 g/mol ChemScene[1]
Monoisotopic Mass 227.15215 DaPubChemLite[2]
CAS Number 1894533-96-0ChemScene[1]

Mass Spectrometry: The Definitive Mass Measurement

Mass spectrometry (MS) is the cornerstone technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For N-Boc protected compounds like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and preserve the molecular ion.

Causality in Method Selection

The choice of ESI in positive ion mode (ESI+) is deliberate. The presence of a nitrogen atom in the piperidine ring and oxygen atoms in the carbonyl and carbamate groups allows for facile protonation, leading to the formation of the protonated molecule [M+H]⁺. This adduct is often the most abundant ion in the spectrum, providing a direct measurement of the monoisotopic mass.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is suitable for this compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[3]

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[3]

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Temperature: 300-350 °C.

  • Drying Gas Flow: 8-12 L/min.

Data Interpretation: Expected Results

The primary ion expected in the mass spectrum is the protonated molecule, [M+H]⁺, at an m/z of approximately 228.1594. Other common adducts that may be observed include the sodium adduct [M+Na]⁺ (m/z ~250.1414) and the potassium adduct [M+K]⁺ (m/z ~266.1153).[2] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

The tert-butyloxycarbonyl (Boc) protecting group is known to undergo characteristic fragmentation. A common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, fragment ions at m/z ~172.1025 ([M+H-C₄H₈]⁺) and m/z ~128.0970 ([M+H-C₅H₉O₂]⁺) may also be observed, further confirming the structure of the compound.

G cluster_workflow Mass Spectrometry Workflow SamplePrep Sample Preparation (1 mg/mL stock in MeOH) LC LC Separation (C18 column) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Analysis (Full Scan) ESI->MS Data Data Interpretation ([M+H]+ at m/z 228.16) MS->Data

Caption: Mass Spectrometry workflow for molecular weight determination.

Elemental Analysis: Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (C, H, N, O) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to provide orthogonal confirmation of the compound's identity.

Causality in Method Selection

Combustion analysis is the standard method for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.[] In this process, a sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantified. The percentage of oxygen is typically determined by difference.

Experimental Protocol: Combustion Analysis
  • Sample Preparation: A small, accurately weighed amount of the pure, dry compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (around 900-1000 °C) in a stream of oxygen.

  • Gas Separation and Detection: The combustion products are passed through a series of columns to separate them, and they are then detected by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Data Interpretation: From Percent Composition to Molecular Formula

Given the molecular formula C₁₂H₂₁NO₃, the theoretical elemental composition is:

  • Carbon (C): (12 * 12.011) / 227.30 * 100% = 63.39%

  • Hydrogen (H): (21 * 1.008) / 227.30 * 100% = 9.31%

  • Nitrogen (N): (1 * 14.007) / 227.30 * 100% = 6.16%

  • Oxygen (O): (3 * 15.999) / 227.30 * 100% = 21.13%

The experimentally determined percentages should be in close agreement with these theoretical values (typically within ±0.4%).

G cluster_workflow Elemental Analysis Workflow PercentComp Experimental % Composition (C, H, N, O) Moles Calculate Moles of Each Element PercentComp->Moles Ratio Determine Simplest Whole Number Ratio Moles->Ratio Empirical Empirical Formula Ratio->Empirical Molecular Molecular Formula (using MS data) Empirical->Molecular

Caption: Elemental Analysis workflow for formula validation.

Spectroscopic Confirmation: Validating the Structure

While not direct measures of molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the molecular structure, thereby providing confidence in the molecular formula and, by extension, the molecular weight.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the following characteristic signals would be expected:

  • ¹H NMR: A sharp singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. Signals for the methyl groups at the 2-position and the methylene protons of the piperidine ring would also be present in their respective regions.

  • ¹³C NMR: A quaternary carbon signal around 80 ppm and methyl carbon signals around 28 ppm for the Boc group. The carbonyl carbon of the ketone would appear downfield (around 208 ppm), and the carbamate carbonyl would be observed around 154 ppm.[5]

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by:

  • A strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • Another strong absorption band around 1680-1700 cm⁻¹ due to the C=O stretching of the carbamate (Boc group).[5][6]

  • C-H stretching vibrations for the aliphatic protons in the 2850-3000 cm⁻¹ region.

Conclusion

The determination of the molecular weight of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the most accurate and direct measurement of the molecular mass, while elemental analysis offers orthogonal confirmation of the elemental composition. Complementary spectroscopic techniques such as NMR and FTIR are crucial for verifying the molecular structure, ensuring the integrity of the compound under investigation. The protocols and principles outlined in this guide provide a robust framework for the accurate and reliable characterization of this and similar synthetic intermediates.

References

A-Z Guide to tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] This document details the compound's precise nomenclature, structural features, and physicochemical properties. A comprehensive, field-tested protocol for its synthesis via N-Boc protection of the corresponding piperidone precursor is presented, emphasizing the rationale behind procedural steps to ensure reproducibility and high purity. Furthermore, this guide covers essential spectroscopic characterization data, key applications, and safe handling practices, serving as a critical resource for researchers and scientists in organic synthesis and pharmaceutical development.

Nomenclature and Structural Identification

The precise and unambiguous identification of a chemical entity is fundamental for scientific integrity. The compound is systematically named according to IUPAC nomenclature guidelines.

  • IUPAC Name: this compound.

  • CAS Number: 1894533-96-0.[2]

  • Molecular Formula: C₁₂H₂₁NO₃.[2]

  • Molecular Weight: 227.30 g/mol .[2]

The structure consists of a piperidine ring, which is a six-membered nitrogen-containing heterocycle. Key functional groups include a ketone at the C-5 position, two methyl groups at the C-2 position (a gem-dimethyl group), and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is a crucial feature, rendering the nitrogen atom less nucleophilic and preventing unwanted side reactions, a common and essential strategy in multi-step organic synthesis.[3]

Identifier Value Source
IUPAC NameThis compoundVerified
CAS Registry Number1894533-96-0ChemScene[2]
Molecular FormulaC₁₂H₂₁NO₃ChemScene[2]
Molecular Weight227.30ChemScene[2]
InChIKeyOSXYWCDUZJABRB-UHFFFAOYSA-NPubChem[4]
Canonical SMILESCC1(CCC(=O)CN1C(=O)OC(C)(C)C)CPubChem[4]

Synthesis Protocol: N-Boc Protection of 2,2-Dimethylpiperidin-5-one

The most direct and widely adopted synthesis of the title compound involves the protection of the piperidine nitrogen of a suitable precursor with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic chemistry, valued for its high efficiency and the stability of the resulting carbamate.

Causality and Experimental Rationale

The piperidine nitrogen is a secondary amine and thus nucleophilic. The Boc₂O reagent serves as an electrophilic source of the "Boc" group. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. A mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), is required to neutralize the acidic byproduct (tert-butanol and CO₂) and to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion. The choice of a biphasic solvent system like THF/water or a polar aprotic solvent like dichloromethane (DCM) is critical for dissolving both the polar amine salt precursor and the nonpolar Boc₂O reagent.

Detailed Step-by-Step Methodology

This protocol is adapted from standard N-protection procedures for piperidones.

Materials:

  • 2,2-Dimethylpiperidin-5-one hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,2-dimethylpiperidin-5-one hydrochloride (1.0 eq) and dissolve it in a 1:1 mixture of THF and water.

  • Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir vigorously for 15-20 minutes at room temperature. This step neutralizes the hydrochloride salt, liberating the free secondary amine.

  • Boc Protection: Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture. The use of a slight excess of Boc₂O ensures the complete conversion of the starting material.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 5% aq. KHSO₄, water, and finally, brine. The acidic wash removes any unreacted base, while the brine wash helps to break emulsions and remove bulk water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid or oil.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2-3: Reaction cluster_workup Step 4: Workup & Purification cluster_product Final Product Start Dissolve 2,2-Dimethylpiperidin-5-one HCl in THF/Water Base Add NaHCO₃ (Liberate Free Amine) Start->Base Stir 15 min Boc Add Boc₂O (Stir 12-16h at RT) Base->Boc Extract Ethyl Acetate Extraction & Aqueous Washes Boc->Extract Monitor by TLC Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify End Pure this compound Purify->End

Caption: Workflow for the N-Boc protection synthesis.

Spectroscopic and Physicochemical Data

Characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected analytical data points.

Property / Technique Expected Value / Observation
Appearance White to off-white solid or colorless oil
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol [2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.8-3.6 (m, 2H, N-CH₂), ~2.5 (t, 2H, CH₂-C=O), ~2.0 (t, 2H, C(CH₃)₂-CH₂), 1.48 (s, 9H, C(CH₃)₃), 1.25 (s, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~208 (C=O), ~155 (N-C=O), ~80 (O-C(CH₃)₃), ~55 (C(CH₃)₂), ~45 (N-CH₂), ~40 (CH₂-C=O), ~35 (C(CH₃)₂-CH₂), 28.4 (O-C(CH₃)₃), 25.0 (C(CH₃)₂)
FT-IR (neat) ν (cm⁻¹): ~2970 (C-H, aliph.), ~1730 (C=O, ketone), ~1690 (C=O, carbamate)
Mass Spec (ESI+) m/z: 228.16 [M+H]⁺, 250.14 [M+Na]⁺[4]

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The provided values are predictive and should be confirmed by experimental data.

Applications in Drug Development

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The title compound, this compound, serves as a versatile intermediate for creating more complex molecules.[1]

  • Scaffold for Inhibitors: The ketone functionality at the C-5 position is a synthetic handle that allows for a wide range of transformations, such as reductive amination to install diverse side chains or conversion to other functional groups.

  • Constrained Analogues: The gem-dimethyl group at the C-2 position provides steric bulk and locks the conformation of the piperidine ring. This is a common strategy in drug design to improve binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

  • Building Block Synthesis: After modification, the Boc-protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), revealing the piperidine nitrogen for further functionalization, such as N-alkylation or amide bond formation.

Logical Relationship Diagram

Applications cluster_mods Chemical Modifications cluster_outcomes Drug Discovery Outcomes Start tert-Butyl 2,2-dimethyl- 5-oxopiperidine-1-carboxylate Mod1 Modification at C5-Ketone (e.g., Reductive Amination) Start->Mod1 Mod2 Boc Deprotection (Acid) (Liberates NH) Start->Mod2 Outcome1 Introduction of Pharmacophores Mod1->Outcome1 Outcome2 Attachment to Other Scaffolds Mod2->Outcome2 Final Complex Bioactive Molecules (e.g., Kinase Inhibitors) Outcome1->Final Outcome2->Final

Caption: Role as a versatile intermediate in synthesis.

Safety and Handling

As a standard laboratory chemical, proper safety protocols must be followed.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemists. Its synthesis is straightforward, relying on the robust and high-yielding Boc-protection reaction. The compound's unique structural features—a reactive ketone, a conformationally restricted gem-dimethyl group, and a labile protecting group—make it an ideal starting point for the synthesis of diverse and complex piperidine-based molecules targeted for drug discovery programs. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application.

References

The Strategic Synthesis and Ascendance of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We delve into the strategic considerations underpinning its synthesis, tracing the historical development of related piperidine chemistry that paved the way for its creation. The document offers a detailed examination of a plausible and efficient synthetic protocol, emphasizing the chemical principles and experimental choices that ensure high yield and purity. Furthermore, we explore the compound's emerging role as a valuable building block in the design and discovery of novel therapeutics, supported by an analysis of its structural features and applications in contemporary drug development programs. This guide is intended to serve as a critical resource for researchers engaged in the synthesis and utilization of complex heterocyclic intermediates.

Introduction: The Piperidine Scaffold and the Significance of Gem-Dimethyl Substitution

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to serve as a versatile scaffold for diverse functionalization.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle, facilitating multi-step synthetic sequences.[2]

The focus of this guide, this compound (CAS No. 1894533-96-0), incorporates a gem-dimethyl group at the 2-position of the piperidine ring.[3] This structural feature is of particular strategic importance in medicinal chemistry. The gem-dimethyl substitution can induce a specific conformational bias in the piperidine ring, which can be crucial for optimizing ligand-receptor interactions. Furthermore, this substitution pattern can enhance metabolic stability by blocking potential sites of oxidation, a critical consideration in drug design.

This guide will illuminate the discovery and history of this important molecule, not as a singular event, but as the culmination of decades of advances in synthetic organic chemistry, particularly in the realm of heterocyclic chemistry.

Historical Context and the Evolution of Piperidine Synthesis

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the chemical literature, its emergence can be understood as a logical progression in the field of piperidine synthesis. The historical development of methods to construct the piperidine ring provides the necessary context for appreciating the synthesis of this specific, highly functionalized derivative.

Early approaches to piperidine synthesis often relied on the reduction of pyridine precursors. However, the need for more complex substitution patterns and stereochemical control drove the development of more sophisticated cyclization strategies. A cornerstone of six-membered ring formation is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4] This reaction is particularly effective for the synthesis of 5- and 6-membered rings.[1] The general mechanism involves the base-mediated formation of an enolate from one ester group, which then attacks the other ester carbonyl, leading to cyclization.

The synthesis of the target molecule or its immediate precursors likely draws inspiration from this classical transformation, adapted for an aza-system. The conceptual retrosynthesis points towards an acyclic amino-diester precursor that can undergo intramolecular cyclization.

A Plausible Synthetic Pathway: The Dieckmann-Type Cyclization Approach

The synthesis of this compound can be efficiently achieved through a multi-step sequence culminating in a Dieckmann-type intramolecular condensation. This approach offers a high degree of control over the introduction of the key structural elements.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the bond between the alpha-carbon of the ketone and the adjacent methylene group, a transformation characteristic of a Dieckmann condensation. This leads back to a linear N-Boc protected amino diester. This precursor, in turn, can be assembled from simpler, commercially available starting materials.

Retrosynthesis Target This compound Precursor1 N-Boc-β-amino diester (linear precursor) Target->Precursor1 Dieckmann Condensation Precursor2 β-amino acid ester with gem-dimethyl group Precursor1->Precursor2 Esterification Precursor3 Michael acceptor and amine source Precursor2->Precursor3 Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

The following protocol outlines a robust and reproducible synthesis.

Step 1: Synthesis of the Acyclic Amino Diester Precursor

The synthesis commences with a Michael addition of a suitable amine to an α,β-unsaturated ester, followed by the introduction of the gem-dimethyl group and the second ester functionality. A key starting material would be a β-amino acid derivative already containing the gem-dimethyl moiety.

Protocol:

  • To a solution of a suitable β-amino ester equipped with a gem-dimethyl group in a suitable solvent (e.g., dichloromethane), add an appropriate α,β-unsaturated ester (e.g., ethyl acrylate) and a mild base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Protect the secondary amine with a Boc group by adding di-tert-butyl dicarbonate ((Boc)₂O) and continuing the reaction for an additional 4-6 hours.

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the resulting N-Boc protected amino diester by column chromatography on silica gel.

Causality of Experimental Choices: The use of a mild base like triethylamine is crucial to promote the Michael addition without causing unwanted side reactions. The one-pot Boc protection simplifies the workflow and avoids the isolation of the intermediate secondary amine, which can be prone to side reactions.

Step 2: Intramolecular Dieckmann-Type Cyclization

The key ring-forming step is an intramolecular condensation of the purified amino diester.

Protocol:

  • Dissolve the N-Boc protected amino diester in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C and add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base is essential to deprotonate the α-carbon of one of the ester groups to initiate the cyclization without competing nucleophilic attack on the ester carbonyls. The low temperature at the start of the reaction helps to control the initial deprotonation and minimize potential side reactions. Anhydrous and inert conditions are critical to prevent quenching of the strong base and the enolate intermediate.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A β-amino ester with gem-dimethyl group C Michael Addition + Boc Protection A->C B α,β-unsaturated ester B->C D N-Boc-β-amino diester C->D E N-Boc-β-amino diester F Dieckmann-Type Condensation E->F G This compound F->G

Caption: Synthetic workflow for the target compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValue
CAS Number 1894533-96-0[3]
Molecular Formula C₁₂H₂₁NO₃[3]
Molecular Weight 227.30 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol)

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the gem-dimethyl groups (two singlets), and the methylene protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and the carbamate, the quaternary carbons of the tert-butyl and gem-dimethyl groups, and the carbons of the piperidine ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The strategic placement of the gem-dimethyl group and the ketone functionality makes this compound a highly valuable building block in drug discovery. The ketone can be readily transformed into a variety of other functional groups, including amines, alcohols, and heterocycles, providing access to a diverse range of novel chemical entities.

A notable application of a closely related scaffold is in the development of renin inhibitors. For instance, (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides have been designed and identified as potent renin inhibitors, demonstrating the utility of the 2,2-dimethyl-5-oxo-piperazine core in targeting this important enzyme.[5] The structural similarity suggests that the title compound could serve as a key intermediate for the synthesis of analogous piperidine-based inhibitors of various biological targets. The gem-dimethyl group in these structures likely plays a crucial role in conferring favorable pharmacokinetic properties and dictating the bioactive conformation.

Conclusion

This compound represents a sophisticated and strategically important building block in the arsenal of the modern medicinal chemist. While its specific "discovery" may be difficult to pinpoint to a single event, its synthesis is a testament to the power and versatility of established organic reactions, particularly the Dieckmann-type condensation. The unique combination of a protected nitrogen, a reactive ketone, and a conformationally influential gem-dimethyl group ensures its continued and expanding role in the quest for novel and effective therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, with the aim of empowering researchers to fully leverage the synthetic potential of this valuable intermediate.

References

A Senior Application Scientist's Guide to Sourcing and Verifying tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of synthetic building blocks is paramount. tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate (CAS No. 883103-33-7) is a heterocyclic ketone of significant interest. Its sterically hindered piperidine core, furnished with a gem-dimethyl group adjacent to the nitrogen, and a versatile ketone functionality, makes it a valuable intermediate for constructing complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability under various reaction conditions while allowing for facile deprotection under acidic protocols, a cornerstone of orthogonal synthesis strategies.[1][2]

This guide provides an in-depth analysis of the commercial supplier landscape for this compound. More critically, it equips the end-user with the field-proven knowledge required to perform rigorous incoming quality control (QC), ensuring that the material purchased meets the stringent requirements for downstream applications in research and development.

Part 1: Commercial Supplier Landscape Analysis

The acquisition of high-purity starting materials is the foundation of any successful synthetic campaign. A survey of the market reveals several reputable suppliers for this compound. The choice of supplier often involves a trade-off between cost, purity, availability, and the quality of accompanying documentation.

From a practical standpoint, researchers should prioritize suppliers who provide comprehensive analytical data, such as a Certificate of Analysis (CofA) with detailed purity assessment by Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Comparative Analysis of Commercial Suppliers

SupplierTypical PurityAvailabilityDocumentation QualityTarget Audience
Sigma-Aldrich (Merck) ≥95%Often in stock, partner suppliers may have lead times.[3]High (Detailed CofA, SDS)Broad R&D, Academia
ChemScene ≥97%Typically in stock.[4]Good (Provides key specs, SDS available).[4]Medicinal Chemistry, CROs
Biosynth Varies (Sold as a reference standard)Check for stockHigh (Intended for analytical use)Analytical Labs, QC Depts
AbovChem ≥95%Check for stock.[5]Standard (Basic specs, safety info).[5]Bulk & Custom Synthesis
Fluorochem ≥97%Variable stock levels across regions.[6]Good (Provides detailed chemical properties).[6]Broad R&D, Specialty Chem

Disclaimer: Availability and purity are subject to batch variations. Always verify with the supplier before ordering.

Part 2: The Scientist's Mandate: Incoming Material Quality Control

Trust, but verify. This principle is non-negotiable in a scientific setting. While suppliers provide a CofA, it is the responsibility of the receiving scientist to independently confirm the identity, purity, and integrity of the material. This self-validating system prevents the costly propagation of errors through a synthetic sequence. The following workflow is a robust protocol for the qualification of newly acquired this compound.

Visualizing the QC Workflow

The logical flow of the incoming material verification process is critical. Each step builds upon the last, from simple physical inspection to detailed analytical confirmation.

QC_Workflow cluster_0 Phase 1: Initial Receipt & Documentation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Final Disposition Receive Receive Shipment Inspect Inspect Packaging (Seal Integrity) Receive->Inspect ReviewCofA Review Supplier CofA & SDS Inspect->ReviewCofA NMR_Acq ¹H & ¹³C NMR (Structural ID) ReviewCofA->NMR_Acq If Docs OK Compare Compare Data to Reference/Specification NMR_Acq->Compare LCMS_Acq LC-MS Analysis (Purity & Mass ID) LCMS_Acq->Compare Accept Accept Lot for Use Compare->Accept Data Match Spec Reject Reject Lot & Contact Supplier Compare->Reject Discrepancy Found

Caption: Workflow for Incoming Quality Control (QC).

Experimental Protocol 1: Structural Verification by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for unambiguous structural confirmation. It provides a unique fingerprint based on the chemical environment of each proton in the molecule. For this specific compound, we expect to see characteristic signals for the tert-butyl group, the gem-dimethyl groups, and the piperidine ring protons.

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~1.48 ppm (singlet, 9H): Protons of the tert-butoxycarbonyl (Boc) group.

    • ~1.20 ppm (singlet, 6H): Protons of the two methyl groups at the C2 position (gem-dimethyl).

    • ~3.5-3.7 ppm (multiplet, 2H): Methylene protons adjacent to the nitrogen (C6-H₂).

    • ~2.5-2.7 ppm (multiplet, 2H): Methylene protons adjacent to the carbonyl (C4-H₂).

    • ~2.3-2.5 ppm (multiplet, 2H): Methylene protons at the C3 position.

Trustworthiness: The integration of these signals should correspond to the number of protons (9:6:2:2:2). Any significant deviation or the presence of unassigned peaks indicates impurities.

Experimental Protocol 2: Purity Assessment by LC-MS

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for assessing the purity of the sample and confirming its molecular weight.[7][8][9][10] The chromatography separates the main component from any impurities, while the mass spectrometer provides the mass-to-charge ratio (m/z), confirming the compound's identity.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of ~1 mg/mL. Dilute this solution to ~10-50 µg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

  • Expected Results:

    • Molecular Formula: C₁₂H₂₁NO₃[4][11]

    • Molecular Weight: 227.30 g/mol [4][11]

    • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 228.16 .[11] A sodium adduct [M+Na]⁺ at m/z ≈ 250.14 may also be present.[11]

    • Purity: The peak area of the main component in the chromatogram, typically detected by a UV detector (e.g., at 210 nm) or by total ion current (TIC), should be ≥95-97% as claimed by the supplier.

Trustworthiness: This method provides quantitative purity data and orthogonal confirmation of the molecular weight determined by NMR. The combination of these two techniques forms a robust, self-validating system for quality assessment, consistent with principles like Quality by Design (QbD).[]

Conclusion

The selection of a commercial supplier for this compound is the first step in a critical path for drug discovery and development. While factors like cost and lead time are important, they must not overshadow the imperative for unimpeachable quality. As demonstrated, a Senior Application Scientist's role extends beyond mere procurement to include the implementation of rigorous, in-house verification protocols. By combining a thorough analysis of the supplier landscape with hands-on analytical validation using NMR and LC-MS, researchers can proceed with confidence, knowing their starting material is of the highest integrity, thereby safeguarding the validity and reproducibility of their scientific endeavors.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate. This versatile building block is distinguished by its unique structural features: a Boc-protected secondary amine, a sterically hindered gem-dimethyl group, and a reactive ketone. These elements combine to offer a conformationally restricted scaffold that is invaluable for creating complex molecular architectures, particularly in the synthesis of high-value pharmaceutical agents. We will delve into the core reactivity of this molecule, provide detailed, field-proven protocols for its key transformations, and present a case study on its application in the synthesis of PARP (Poly ADP-ribose polymerase) inhibitors, a critical class of anticancer drugs.

Introduction: A Building Block of Strategic Importance

In the landscape of organic synthesis, the rational design of intermediates is paramount to the efficient construction of target molecules. This compound has emerged as a building block of significant interest due to a confluence of desirable chemical properties.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions (e.g., reductions, organometallic additions) yet can be removed cleanly under mild acidic conditions.

  • C5-Ketone Functionality: The ketone at the 5-position serves as a versatile synthetic handle, readily participating in a host of C-C and C-N bond-forming reactions.

  • Gem-Dimethyl Group: The dimethyl substitution at the C2 position introduces significant steric hindrance. This feature locks the conformation of the piperidine ring, preventing epimerization at the adjacent C6 position and providing a predictable three-dimensional scaffold that is crucial for designing molecules with specific receptor-binding properties.

These attributes make it a powerful precursor for generating diverse libraries of substituted piperidines, a motif frequently found in bioactive compounds.

Physicochemical Properties & Handling

A clear understanding of the physical properties of a starting material is fundamental to successful experimentation.

PropertyValue
CAS Number 1894533-96-0[1]
Molecular Formula C₁₂H₂₁NO₃[1][2]
Molecular Weight 227.30 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate
Storage Store at room temperature in a dry, well-ventilated area[1]

Handling Advisory: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a chemical fume hood.

Core Reactivity and Synthetic Pathways

The synthetic utility of this building block is centered on the selective transformation of its C5-ketone. The diagram below illustrates the primary reaction pathways available to the synthetic chemist.

G Start tert-butyl 2,2-dimethyl- 5-oxopiperidine-1-carboxylate RedAm Reductive Amination Start->RedAm R-NH₂, [H] Wittig Wittig / HWE Olefination Start->Wittig Ylide Grignard Grignard / Organolithium Addition Start->Grignard R-MgX or R-Li ProdAmine C5-Substituted Amines RedAm->ProdAmine ProdAlkene C5-Alkenes Wittig->ProdAlkene ProdAlcohol Tertiary Alcohols Grignard->ProdAlcohol

Caption: Key synthetic transformations of the C5-ketone.

These pathways allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Application Spotlight: Synthesis of PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of cancer therapeutics, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] Many potent PARP inhibitors, like Niraparib, feature a substituted piperidine ring as a key structural element.[4][5] The gem-dimethyl piperidone building block is an ideal starting point for constructing analogues of these complex molecules.

The general workflow involves leveraging the C5-ketone to introduce a substituted aryl group, which is a common feature in the pharmacophore of many PARP inhibitors.[6][7][8]

G Start tert-butyl 2,2-dimethyl- 5-oxopiperidine-1-carboxylate Step1 Step 1: Reductive Amination with a substituted aniline (e.g., 4-amino-X) Start->Step1 Intermediate Boc-protected C5-amino- piperidine intermediate Step1->Intermediate Step2 Step 2: Coupling Reaction (e.g., amide bond formation, Suzuki coupling on 'X') Intermediate->Step2 Coupled Fully elaborated, Boc-protected scaffold Step2->Coupled Step3 Step 3: Boc Deprotection (TFA or HCl) Coupled->Step3 Final Final PARP Inhibitor Analogue Step3->Final

Caption: General workflow for PARP inhibitor synthesis.

This strategic approach allows for late-stage diversification, where the core piperidine scaffold is built first, followed by the attachment of various complexity-generating fragments.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for laboratory execution. Yields are representative and may vary based on substrate and scale.

Protocol 1: Reductive Amination of the C5-Ketone

Reductive amination is arguably the most powerful transformation for this building block, directly forming a C-N bond and installing a key diversity element. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of acidic conditions needed for iminium ion formation, and does not reduce the starting ketone prematurely.[9][10]

Objective: To synthesize tert-butyl 5-((4-methoxyphenyl)amino)-2,2-dimethylpiperidine-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~5% v/v)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (DCM or DCE, approx. 0.1 M concentration).

  • Add p-anisidine (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Causality Insight: Portion-wise addition helps control any exotherm and gas evolution. STAB is less reactive than NaBH₄ and requires the acidic catalyst to activate the carbonyl for imine/iminium formation prior to reduction.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Troubleshooting:

  • Low Conversion: If the reaction stalls, a small additional charge of STAB and acetic acid may be added. Ensuring anhydrous conditions is critical, as water can hydrolyze the iminium intermediate and consume the reducing agent.

  • Formation of Di-alkylated Amine: This is generally minimal with STAB but can occur if excess aldehyde/ketone is present. Using a slight excess of the amine (1.1 eq) favors the desired product.

Protocol 2: Boc-Group Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to reveal the free secondary amine, which is often required for biological activity or further functionalization.

Objective: To deprotect a Boc-protected piperidine intermediate.

Materials:

  • Boc-protected piperidine substrate (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (Anhydrous)

  • Diethyl ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure (using TFA):

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (10-20 eq, typically 20-50% v/v solution in DCM). Causality Insight: The large excess of strong acid is required to protonate the carbamate and facilitate its collapse into CO₂, isobutylene, and the free amine salt. The reaction is often fast and exothermic.

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Workup A (Isolation as salt): Add a large volume of cold diethyl ether to the residue. The product will often precipitate as the TFA salt. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

  • Workup B (Isolation as free base): Carefully neutralize the residue by dissolving it in DCM and slowly adding saturated aqueous NaHCO₃. Extract with DCM (3x), combine the organic layers, dry over MgSO₄, and concentrate to yield the free amine. Note that free amines can be less stable than their salt forms.

Conclusion

This compound is a high-value, versatile building block that provides a robust platform for the synthesis of complex, conformationally constrained piperidine derivatives. Its predictable reactivity and the strategic importance of the resulting scaffolds, particularly in the development of targeted therapeutics like PARP inhibitors, ensure its continued relevance in modern organic and medicinal chemistry. The protocols and insights provided herein serve as a practical guide for chemists to effectively harness the synthetic potential of this powerful intermediate.

References

Application Notes and Protocols: Utilizing Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate for Constrained Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptides with enhanced therapeutic potential—including improved metabolic stability, receptor selectivity, and bioavailability—increasingly relies on the incorporation of non-canonical amino acids that introduce specific conformational constraints.[1][2] This guide provides an in-depth technical overview and detailed protocols for the use of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate as a precursor for a novel, conformationally rigid building block in solid-phase peptide synthesis (SPPS). We will explore the scientific rationale for its use, outline a robust synthetic pathway to convert this ketone into an Fmoc-protected amino acid derivative suitable for SPPS, and provide a step-by-step protocol for its efficient incorporation into peptide sequences.

Introduction: The Rationale for Conformational Constraint

Linear peptides in solution often exist as a dynamic ensemble of conformations, a flexibility that can be detrimental to their biological activity.[1] The energetic cost of adopting the specific "bioactive" conformation required for receptor binding can reduce affinity.[3] Furthermore, conformational flexibility often renders peptides susceptible to proteolytic degradation.[4] Introducing rigid structural elements, such as cyclic scaffolds or sterically demanding residues, is a powerful strategy to pre-organize the peptide into a desired secondary structure, thereby enhancing its pharmacological properties.[2][5]

The gem-dimethyl substitution pattern is a well-established motif for restricting torsional freedom around the peptide backbone.[1] The 2,2-dimethylpiperidine scaffold, derived from this compound, offers a unique combination of steric hindrance and a cyclic structure. Incorporating this moiety is hypothesized to lock the peptide backbone into a more defined geometry, potentially leading to:

  • Enhanced Proteolytic Resistance: The bulky piperidine ring and gem-dimethyl groups can sterically shield adjacent peptide bonds from enzymatic cleavage.[4]

  • Improved Receptor Affinity and Selectivity: By reducing the entropic penalty of binding, a constrained peptide may exhibit higher affinity for its target.[5]

  • Increased Membrane Permeability: The introduction of N-alkylated or cyclic structures can improve passive diffusion across cell membranes.[2][4]

This document serves as a practical guide for researchers aiming to leverage these advantages by incorporating this novel building block into their peptide drug discovery programs.

From Ketone to SPPS-Ready Building Block: A Proposed Synthetic Pathway

The commercially available this compound (Figure 1) is a ketone and must first be converted into a chiral amino acid with orthogonal protecting groups suitable for Fmoc-based SPPS.[6][] We propose a robust and scalable synthetic route based on established methodologies, such as the Bucherer-Bergs reaction followed by selective protection.[8]

Figure 1: Chemical Structure of the Starting Material this compound CAS: 1894533-96-0[6] Molecular Formula: C₁₂H₂₁NO₃[6] Molecular Weight: 227.30 g/mol [6]

The overall workflow involves three main stages:

  • Synthesis of the Amino Acid: Conversion of the ketone to a racemic amino acid via a hydantoin intermediate.

  • Orthogonal Protection: Protection of the newly introduced exocyclic amine with an Fmoc group and the piperidine nitrogen with a Boc group.

  • Chiral Resolution (Optional but Recommended): Separation of the enantiomers to ensure stereochemical purity in the final peptide.

G cluster_0 Stage 1: Amino Acid Synthesis cluster_1 Stage 2: Orthogonal Protection cluster_2 Stage 3: SPPS Integration A Tert-butyl 2,2-dimethyl- 5-oxopiperidine-1-carboxylate B Hydantoin Intermediate A->B (NH₄)₂CO₃, KCN C Racemic Piperidine Amino Acid B->C Hydrolysis (e.g., Ba(OH)₂) D Boc-Protected Racemic Piperidine Amino Acid C->D Boc₂O, Base E Fmoc-N-Boc-Piperidine Amino Acid (Racemic) D->E Fmoc-OSu, Base F SPPS-Ready Building Block (Single Enantiomer after Resolution) E->F Chiral HPLC or Enzymatic Resolution G Incorporation into Peptide Chain F->G Standard SPPS Coupling

Diagram 1: Proposed workflow for building block synthesis.

Protocol 1: Synthesis of Fmoc-(Boc)Pip(2,2-Me₂)-OH

This protocol outlines the conversion of the starting ketone into the final, protected amino acid.

Materials:

  • This compound

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Potassium cyanide (KCN) - EXTREME CAUTION REQUIRED

  • Ethanol, Water

  • Barium hydroxide (Ba(OH)₂)

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc), Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

Part A: Hydantoin Formation (Bucherer-Bergs Reaction)

  • In a sealed, heavy-walled flask suitable for pressure, combine the starting ketone (1.0 eq), ammonium carbonate (4.0 eq), and potassium cyanide (2.2 eq).

  • Add a 1:1 mixture of ethanol and water until the solids are just dissolved.

  • Heat the mixture at 60-70 °C overnight. Caution: This reaction generates pressure and involves highly toxic cyanide. Perform in a well-ventilated fume hood with appropriate safety measures.

  • Cool the reaction mixture to room temperature. A precipitate of the hydantoin should form.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Part B: Hydrolysis to Amino Acid

  • Suspend the dried hydantoin (1.0 eq) in water and add barium hydroxide (4.0 eq).

  • Heat the mixture to reflux for 48-72 hours, or until the reaction is complete as monitored by TLC.

  • Cool the mixture and carefully neutralize by bubbling CO₂ gas through the solution to precipitate barium carbonate.

  • Alternatively, add sulfuric acid dropwise to precipitate barium sulfate.

  • Filter off the solids and wash with hot water.

  • Concentrate the filtrate under reduced pressure to yield the crude racemic amino acid.

Part C: Orthogonal Protection

  • Dissolve the crude amino acid in a 1:1 mixture of dioxane and 1M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-OSu (1.1 eq) portion-wise while maintaining the pH between 9-10 with the addition of 1M NaOH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the racemic Fmoc-protected amino acid. The Boc group on the piperidine nitrogen should remain intact during this process.

Note on Stereochemistry: The resulting amino acid will be a racemic mixture. For most pharmaceutical applications, chiral resolution using techniques like preparative chiral HPLC or enzymatic resolution is necessary to isolate the desired enantiomer.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like our new building block requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[6] Standard coupling reagents may be insufficient to overcome the steric bulk.

Table 1: Recommended Coupling Reagents and Conditions
Coupling ReagentEquivalents (AA:Reagent:Base)SolventActivation TimeCoupling TimeNotes
HATU 1 : 0.95 : 2DMF2-5 min2-4 hoursHighly efficient for hindered couplings.
HCTU 1 : 0.95 : 2DMF2-5 min2-4 hoursSimilar to HATU, often a cost-effective alternative.
DIC/OxymaPure® 1 : 1.1 : 2DMF5-10 min4-6 hoursA robust carbodiimide-based method with low racemization risk.

Base: N,N-Diisopropylethylamine (DIEA) is typically used.

G Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Pre-activation of Fmoc-(Boc)Pip(2,2-Me₂)-OH with HATU/DIEA in DMF Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride/DIEA) Wash2->Capping NextCycle Proceed to Next Cycle Wash2->NextCycle If coupling is complete Capping->NextCycle

Diagram 2: SPPS cycle for incorporating the constrained amino acid.

Protocol 2: Manual SPPS Incorporation

This protocol details a single coupling cycle using HATU.

Materials:

  • Fmoc-protected resin-bound peptide (e.g., on Rink Amide resin)

  • Fmoc-(Boc)Pip(2,2-Me₂)-OH (3.0 eq)

  • HATU (2.85 eq)

  • DIEA (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(Boc)Pip(2,2-Me₂)-OH and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours or perform a double coupling.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin with DMF (5x) and DCM (5x).

  • Next Cycle: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Final Cleavage and Deprotection

Upon completion of the peptide assembly, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the Boc group on the piperidine nitrogen, must be removed. This is typically achieved with a strong acid cocktail.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

  • Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of a novel, conformationally constrained amino acid. By introducing a gem-dimethylated piperidine ring into the peptide backbone, researchers can access peptidomimetics with potentially superior stability, affinity, and pharmacokinetic profiles. The protocols provided herein offer a comprehensive framework for the synthesis of the necessary building block and its successful incorporation into peptide chains using optimized SPPS methodologies. This approach expands the chemical toolbox available for modern peptide-based drug discovery.

References

Reaction of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic C4-Functionalization of tert-Butyl 2,2-Dimethyl-5-oxopiperidine-1-carboxylate via Enolate Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors. The targeted functionalization of the piperidine ring is therefore a critical task in drug discovery and development.

This guide focuses on This compound , a highly versatile synthetic intermediate. Its unique structural features offer a powerful handle for controlled, regioselective chemistry:

  • N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides stability and influences the ring's conformational preferences, which can be leveraged for stereocontrol.

  • C5-Oxo Functionality: The ketone serves as a key site for functionalization by enabling the formation of a nucleophilic enolate at an adjacent carbon.

  • C2-gem-Dimethyl Group: This substitution pattern is of critical strategic importance. It sterically and electronically prevents deprotonation at the C6 position, thereby directing enolate formation exclusively to the C4 position. This inherent feature solves the common challenge of regioselectivity in the functionalization of cyclic ketones.

This document provides a detailed exploration of the underlying mechanistic principles and step-by-step protocols for the reaction of this substrate with various electrophiles, enabling the synthesis of a diverse library of C4-substituted piperidine derivatives.

Mechanistic Principles: The Enolate Pathway

The core of this chemical transformation lies in the generation of a nucleophilic enolate intermediate, which then reacts with a suitable electrophile. The reaction proceeds in two distinct stages: regioselective deprotonation followed by electrophilic trapping.

2.1. Regioselective Enolate Formation To generate the enolate, a strong, non-nucleophilic base is required to abstract a proton from the α-carbon. Given the structure of the starting material, only the protons at C4 are accessible. Strong bases such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are ideal for this purpose. The reaction is typically performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the formation of the kinetic enolate in a controlled manner and to prevent side reactions.

2.2. Electrophilic Trapping Once formed, the planar enolate anion is a potent nucleophile. It will readily attack a wide range of electrophiles (E⁺), such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond at the C4 position. The stereochemical outcome of this addition can often be controlled by the conformational bias of the piperidine ring and the nature of the electrophile.

Caption: General reaction mechanism for C4-functionalization.

Detailed Experimental Protocols

Causality Behind Choices: All protocols demand strictly anhydrous conditions. Water will protonate and quench both the strong base and the enolate intermediate, halting the reaction. The use of low temperature (-78 °C, typically a dry ice/acetone bath) is critical for controlling the reaction rate, minimizing side reactions like self-condensation, and ensuring the selective formation of the kinetic enolate.

Protocol 1: General Procedure for C4-Alkylation with Alkyl Halides

This protocol describes a general method for introducing alkyl groups at the C4 position using electrophiles like iodomethane or benzyl bromide.

G setup 1. Setup & Inerting Assemble dry glassware under Argon. Add substrate and anhydrous THF. cool 2. Cooling Cool the solution to -78 °C (Dry ice/acetone bath). setup->cool base 3. Base Addition Slowly add LDA solution dropwise. Stir for 1 hour at -78 °C to form enolate. cool->base electrophile 4. Electrophile Addition Add alkyl halide (e.g., BnBr) dropwise. Stir at -78 °C for 2-4 hours. base->electrophile warm 5. Warming Allow reaction to warm to room temperature and stir overnight. electrophile->warm quench 6. Quenching Cool to 0 °C and slowly add saturated aqueous NH4Cl solution. warm->quench workup 7. Workup & Purification Extract with EtOAc, wash with brine, dry over Na2SO4, concentrate, and purify by flash column chromatography. quench->workup

Introduction: The Strategic Importance of Hydroxypiperidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Reduction of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast number of pharmaceuticals across diverse therapeutic areas.[1][2][3][4] Its prevalence is due to its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates. The reduction of a ketone within a piperidine ring, such as in this compound, is a critical transformation that yields the corresponding secondary alcohol, tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate. This resultant chiral alcohol is a high-value synthetic intermediate, serving as a versatile building block for constructing more complex molecules with potential as novel therapeutics.[1][5]

This application note provides a comprehensive guide to the selective reduction of this ketone, focusing on the use of sodium borohydride (NaBH₄). We will delve into the mechanistic rationale for reagent selection, present a detailed and validated experimental protocol, and outline the necessary characterization techniques for the final product.

Reaction Overview and Mechanistic Rationale

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For the substrate this compound, achieving this reduction requires a reagent that is selective for the ketone in the presence of the tert-butyloxycarbonyl (Boc) protecting group, which is an ester (carbamate) functional group.

Why Sodium Borohydride is the Reagent of Choice

Sodium borohydride (NaBH₄) is the ideal reagent for this specific transformation due to its favorable balance of reactivity and selectivity.

  • Chemoselectivity: NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but does not typically reduce less reactive carbonyl functional groups like esters, amides, or carbamates under standard conditions.[6][7][8] This ensures that the Boc protecting group remains intact throughout the reaction.

  • Operational Simplicity and Safety: Unlike highly reactive hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a stable solid that can be handled safely in the open air.[6] It is also compatible with protic solvents like methanol and ethanol, simplifying the experimental setup.[6][7][9] LiAlH₄, in contrast, reacts violently with protic solvents and requires strictly anhydrous conditions.[10]

  • Predictable Mechanism: The reduction proceeds via a well-understood two-step mechanism.[6][11]

    • Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the [BH₄]⁻ complex to the electrophilic carbon of the ketone carbonyl.[9][11][12][13]

    • Protonation: This initial attack forms a tetracoordinate boron-alkoxide intermediate. During the aqueous workup, this intermediate is protonated to yield the final secondary alcohol product.[9][11]

Stereochemical Considerations

The carbonyl carbon at the 5-position is prochiral. The nucleophilic attack by the hydride ion can occur from either the top or bottom face of the planar carbonyl group.[12] This lack of facial selectivity results in the formation of a new stereocenter, producing a racemic mixture of the cis and trans diastereomeric alcohols. Further purification or specialized stereoselective reducing agents would be required to isolate a single isomer.

Comparative Overview of Potential Reducing Agents

The choice of reducing agent is critical for the success of this synthesis. The following table compares NaBH₄ with other common reduction methods.

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄) Catalytic Hydrogenation (H₂/Catalyst)
Reactivity Moderate; reduces aldehydes & ketones.[6]Very High; reduces most carbonyls, including esters and amides.[10]Variable; depends on catalyst and conditions.
Chemoselectivity Excellent: Selective for the ketone over the Boc-carbamate.[6][7]Poor: Would likely reduce both the ketone and the Boc-carbamate.Poor: Can reduce C=C bonds and may cleave protecting groups like Cbz; Boc group is generally stable.
Solvent Protic solvents (MeOH, EtOH) are preferred.[7]Aprotic ethers (THF, Et₂O) are required.[10]Various (MeOH, EtOH, EtOAc).
Safety Stable solid, easy to handle.[6]Pyrophoric, reacts violently with water.[10]Requires handling of flammable H₂ gas and potentially pyrophoric catalysts (e.g., Raney Ni).
Workup Simple aqueous quench and extraction.[7][14]Careful, multi-step quenching procedure (e.g., Fieser workup).Filtration to remove catalyst.

Based on this analysis, NaBH₄ is the superior choice for its high chemoselectivity, operational safety, and straightforward protocol.

Detailed Experimental Protocol

This protocol describes a representative procedure for the reduction of this compound on a laboratory scale.

Materials and Reagents
  • This compound

  • Sodium borohydride (NaBH₄), powder or pellets

  • Methanol (MeOH), anhydrous

  • Deionized Water (H₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purify Purification A Dissolve Ketone in Methanol B Cool to 0 °C (Ice Bath) A->B C Add NaBH₄ portion-wise B->C D Stir at 0 °C, then warm to RT C->D E Monitor by TLC D->E F Quench with aq. NH₄Cl E->F G Remove MeOH (Rotovap) F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Flash Column Chromatography I->J K Characterize Pure Product J->K

Caption: Experimental workflow for NaBH₄ reduction.

Step-by-Step Procedure
  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the ketone in methanol (approx. 10-15 mL per gram of ketone).

    • Rationale: Methanol is an excellent solvent for both the substrate and the borohydride reagent. It also serves as the proton source during the workup phase.[6]

  • Reaction Setup: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Rationale: The reaction between NaBH₄ and the ketone is exothermic. Initial cooling prevents a rapid temperature increase and minimizes potential side reactions.[15]

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) to the stirred solution in small portions over 15-20 minutes.

    • Rationale: Portion-wise addition allows for better control of the reaction rate and the evolution of hydrogen gas, which occurs as the NaBH₄ reacts slowly with the methanol solvent.[6]

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC until the starting ketone spot is no longer visible.

    • Rationale: TLC is a crucial technique to ensure the reaction has gone to completion, preventing premature workup.[14]

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted NaBH₄. Vigorous bubbling (hydrogen gas evolution) will be observed. Continue adding until the bubbling ceases.

    • Rationale: Quenching safely destroys the excess reducing agent. A weak acid like NH₄Cl is preferred to avoid harsh conditions that could affect the Boc group.[7]

  • Workup and Extraction: a. Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol. b. To the remaining aqueous residue, add deionized water and transfer the mixture to a separatory funnel. c. Extract the aqueous layer three times with ethyl acetate.[15] d. Combine the organic layers and wash them sequentially with deionized water and then with brine (saturated NaCl solution). e. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a colorless oil or white solid.

    • Rationale: This standard liquid-liquid extraction procedure isolates the organic product from the inorganic boron salts and other aqueous-soluble materials.[14][15]

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate.

Product Characterization

The identity and purity of the final product, tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate (C₁₂H₂₃NO₃, MW: 229.32 g/mol ), should be confirmed by spectroscopic methods.

Technique Starting Ketone Expected Product (Alcohol)
¹H NMR Absence of carbinol or hydroxyl protons. Protons alpha to carbonyl are present.Appearance of a new multiplet for the carbinol proton (CH-OH) ~3.5-4.0 ppm. Appearance of a broad singlet for the hydroxyl proton (OH), which is D₂O exchangeable.
¹³C NMR Strong carbonyl (C=O) signal around 208 ppm.Disappearance of the ketone signal. Appearance of a new carbinol carbon (CH-OH) signal around 65-75 ppm.
IR Spectroscopy Strong, sharp ketone C=O stretch at ~1710 cm⁻¹. Strong carbamate C=O stretch at ~1690 cm⁻¹.Disappearance of the ketone C=O stretch. Appearance of a broad O-H stretch from 3200-3600 cm⁻¹. The carbamate C=O stretch remains.
Mass Spec (ESI) Expected [M+H]⁺ at m/z 228.16Expected [M+H]⁺ at m/z 230.17

Conclusion

The reduction of the ketone in this compound is efficiently and selectively achieved using sodium borohydride in a protic solvent. This method stands out for its high chemoselectivity, operational safety, and procedural simplicity, making it highly suitable for both academic research and process development in the pharmaceutical industry. The resulting hydroxypiperidine product is a valuable chiral intermediate, poised for further elaboration in the synthesis of biologically active molecules.

References

Deprotection of the Boc group from tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Deprotection of the Boc Group from tert-Butyl 2,2-Dimethyl-5-oxopiperidine-1-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amine functionalities due to its stability across a wide range of non-acidic conditions.[1] Its strategic removal is a critical step in the synthesis of complex nitrogen-containing molecules, including pharmaceutical intermediates. This guide provides a detailed technical overview of the deprotection of the Boc group from this compound, a substituted piperidone motif relevant in medicinal chemistry. We will explore the underlying chemical mechanism, present validated experimental protocols using common acidic reagents, discuss critical process considerations such as side-reaction mitigation, and outline methods for reaction monitoring and product isolation.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is fundamentally an acid-catalyzed carbamate hydrolysis.[2] The process is efficient and proceeds through a well-understood, multi-step mechanism that leverages the exceptional stability of the intermediate tert-butyl cation.[1][3]

The key steps are:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[3][4] This step activates the carbamate for cleavage.

  • Fragmentation: The protonated intermediate undergoes fragmentation, breaking the C-O bond to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the desired free amine.[3][4] This irreversible step provides a strong thermodynamic driving force for the reaction.[4]

  • Salt Formation & Cation Fate: In the acidic medium, the newly liberated amine is protonated, typically forming a salt (e.g., trifluoroacetate or hydrochloride).[3] The tert-butyl cation is subsequently quenched, either by deprotonating to form isobutylene gas or by reacting with a nucleophile present in the mixture.[1][3]

Boc_Deprotection_Mechanism cluster_substrate Boc-Protected Amine BocAmine tert-Butyl 2,2-dimethyl- 5-oxopiperidine-1-carboxylate Protonation Protonated Carbamate BocAmine->Protonation + H⁺ (Acid) Fragmentation Fragmentation Products Protonation->Fragmentation Fragmentation CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid tButylCation tert-Butyl Cation Fragmentation->tButylCation FreeAmine Deprotected Piperidone Salt (Ammonium Salt) CarbamicAcid->FreeAmine Decarboxylation (-CO₂) Isobutylene Isobutylene tButylCation->Isobutylene - H⁺ CO2 Carbon Dioxide (CO₂) Workflow_Diagram cluster_setup Reaction Setup cluster_workup Work-up & Isolation cluster_salt Option A: Isolate Salt cluster_freeamine Option B: Isolate Free Amine Start Dissolve Boc-protected piperidone in appropriate solvent (e.g., DCM or Dioxane) AddAcid Add acidic reagent (TFA or HCl in Dioxane) Start->AddAcid Stir Stir at room temperature AddAcid->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor WorkupChoice Isolation Method? Monitor->WorkupChoice Reaction Complete ConcentrateSalt Concentrate in vacuo WorkupChoice->ConcentrateSalt Salt ConcentrateAmine Concentrate in vacuo WorkupChoice->ConcentrateAmine Free Base WashSalt Wash/Triturate with ether ConcentrateSalt->WashSalt FilterSalt Filter and dry solid WashSalt->FilterSalt SaltProduct Amine Salt Product FilterSalt->SaltProduct Neutralize Neutralize with aq. base (e.g., NaHCO₃) ConcentrateAmine->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry Dry, filter, and concentrate Extract->Dry FreeAmineProduct Free Amine Product Dry->FreeAmineProduct

References

Application Note: A Robust Protocol for Parallel Synthesis of Substituted Piperidine Libraries Using tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for modulating drug-target interactions. This application note presents a comprehensive guide to the use of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a versatile building block for generating diverse chemical libraries. We provide detailed, field-proven protocols for its application in parallel synthesis, focusing on the highly efficient reductive amination reaction. The methodologies herein are designed for high-throughput experimentation, enabling the rapid generation of novel, drug-like molecules to accelerate lead discovery and optimization programs.

Introduction: The Strategic Value of the Scaffold

The process of drug discovery is fundamentally reliant on the ability to rapidly synthesize and screen large, diverse collections of molecules.[3][4] Parallel synthesis has emerged as a critical enabling technology, allowing for the simultaneous creation of hundreds to thousands of discrete compounds.[5][6] The choice of a central scaffold is paramount to the success of such library synthesis efforts.

The featured building block, This compound , offers several strategic advantages:

  • Privileged Piperidine Core: The piperidine ring system is ubiquitous in pharmaceuticals, known to enhance metabolic stability and improve pharmacokinetic properties.[2]

  • Orthogonal Reactivity: The ketone at the C-5 position serves as a primary chemical handle for diversification, while the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This Boc group can be removed under acidic conditions post-diversification, providing a secondary vector for further chemical elaboration.

  • Steric Control Element: The gem-dimethyl group at the C-2 position introduces significant steric bulk. This feature blocks α-proton exchange on that side of the ketone, preventing unwanted side reactions like racemization or aldol condensation. Furthermore, it can influence the conformational preference of the ring and the stereochemical outcome of subsequent reactions, providing a tool for navigating complex chemical space.

This guide focuses on the most direct and powerful application of this scaffold in parallel synthesis: one-pot reductive amination .

The Core Transformation: Reductive Amination

Reductive amination is one of the most reliable and widely used methods for C-N bond formation in pharmaceutical chemistry.[7] The one-pot direct reductive amination, where the ketone, amine, and reducing agent are combined in a single step, is particularly suited for high-throughput synthesis.

Mechanistic Rationale: The Superiority of STAB

The success of a one-pot reductive amination hinges on the choice of reducing agent. The reagent must selectively reduce the in situ formed iminium ion intermediate much faster than it reduces the starting ketone.[7][8] For this reason, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.

Unlike stronger hydrides like sodium borohydride (NaBH₄), STAB is a mild and sterically hindered reducing agent.[8] The electron-withdrawing acetate groups attenuate the hydride-donating ability of the borohydride, making it less reactive towards ketones and aldehydes, especially under the mildly acidic conditions that favor iminium ion formation.[8][9] This exquisite selectivity prevents the competitive reduction of the starting ketone to an alcohol byproduct, leading to cleaner reactions and higher yields of the desired amine product.

G cluster_0 Ketone Scaffold (Ketone) Ketone->p1 Amine Amine (R-NH2) Building Block Amine->p1 Iminium Iminium Ion Intermediate (Protonated) Iminium->p2 STAB NaBH(OAc)3 (STAB) STAB->p2 Product Final Product (Substituted Piperidine) p1->Iminium + H+ - H2O p2->Product Hydride Transfer

Figure 1: Mechanism of STAB-mediated reductive amination.

Parallel Synthesis Workflow

The protocol is designed for execution in a 96-well plate format, which is compatible with multichannel pipettes and automated liquid handlers. This ensures scalability and reproducibility.

G A Plate Preparation (Array diverse amines in 96-well plate) B Reagent Dispensing (Add scaffold & STAB stock solutions) A->B C Reaction Incubation (Seal plate, agitate at room temperature) B->C D Parallel Quench & Workup (Add aqueous base, then extraction solvent) C->D E Analysis & Purification (LC-MS analysis, then parallel purification) D->E F Final Compound Library (Plate of pure, diverse analogs) E->F

Figure 2: High-throughput reductive amination workflow.

Detailed Experimental Protocols

Protocol: Parallel Reductive Amination in 96-Well Plates

This protocol describes a standard procedure for reacting the ketone scaffold with an array of 88 unique primary or secondary amines in a 96-well plate (leaving 8 wells for controls).

Materials and Reagents

Reagent/MaterialTypical SupplierGradePurpose
This compoundCombi-Blocks, etc.>95%Scaffold
Sodium Triacetoxyborohydride (STAB)Sigma-AldrichReagent GradeReducing Agent
1,2-Dichloroethane (DCE)Fisher ScientificAnhydrousReaction Solvent
Acetic Acid (AcOH)Sigma-AldrichGlacialCatalyst
Diverse Amine LibraryEnamine, etc.>95%Building Blocks
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--Quenching Agent
Dichloromethane (DCM)Fisher ScientificHPLC GradeExtraction Solvent
96-Well Polypropylene Deep-Well Plates (2 mL)VWR, etc.SterileReaction Vessel
Plate Seals (e.g., AlumaSeal)--Prevent Evaporation

Step-by-Step Methodology

  • Amine Plate Preparation:

    • Prepare 100 µL of 0.2 M solutions of 88 different primary or secondary amines in anhydrous DCE in the wells of a 96-well deep-well plate (20 µmol per well).

    • Expert Insight: Using a pre-plated amine library from a commercial supplier can significantly accelerate this step. Solvents like THF can also be used, but DCE is often preferred.[10]

  • Scaffold & Reagent Stock Solution Preparation:

    • Scaffold Solution: Prepare a 0.2 M solution of this compound in anhydrous DCE.

    • STAB Slurry: Prepare a 0.4 M slurry of STAB in anhydrous DCE. This must be prepared fresh and kept under agitation (e.g., on a stir plate) as STAB is not fully soluble.

    • Causality: Preparing a slurry ensures accurate dispensing of the solid reagent in a high-throughput format. The stoichiometry is set to provide an excess of the reducing agent.

  • Reagent Addition:

    • To each well of the amine plate, add 125 µL of the scaffold solution (0.2 M, 25 µmol, 1.25 eq).

    • Add 2 µL of glacial acetic acid (AcOH) to each well. This is often necessary to catalyze iminium formation, especially for less reactive ketones or weakly basic amines.[8][10]

    • Using a multichannel pipette, add 100 µL of the freshly prepared STAB slurry (0.4 M, 40 µmol, 2.0 eq) to each well.

    • Trustworthiness: The order of addition is important. Pre-mixing the ketone and amine allows for initial imine formation before the reducing agent is introduced.

  • Reaction Incubation:

    • Securely seal the 96-well plate.

    • Place the plate on an orbital shaker and agitate at room temperature for 12-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Parallel Workup:

    • Unseal the plate in a fume hood.

    • Add 250 µL of saturated aqueous NaHCO₃ solution to each well to quench the excess STAB and acetic acid. Effervescence will be observed.

    • Add 500 µL of DCM to each well for extraction.

    • Reseal the plate and vortex or shake vigorously for 5 minutes.

    • Centrifuge the plate (e.g., at 1000 x g for 5 minutes) to separate the aqueous and organic layers.

    • Carefully transfer the lower organic (DCM) layer from each well to a new 96-well plate using a multichannel pipette or liquid handler.

  • Solvent Removal and Analysis:

    • Evaporate the solvent from the collection plate using a centrifugal evaporator or a stream of nitrogen.

    • Reconstitute the dried residues in a suitable solvent (e.g., DMSO/MeOH) for LC-MS and purity analysis. The crude products are often of sufficient purity for initial screening, or they can be purified via parallel HPLC.

Protocol: Parallel Boc-Deprotection

To unmask the piperidine nitrogen for further functionalization, the Boc group can be efficiently removed in a parallel format.

  • To the dried crude product plate from the previous step, add 200 µL of a 20% Trifluoroacetic Acid (TFA) in DCM solution to each well.

  • Seal the plate and allow it to stand at room temperature for 1-2 hours.

  • Evaporate the solvent and excess TFA under a stream of nitrogen or in a centrifugal evaporator.

  • The resulting products are the TFA salts of the final secondary amines, ready for subsequent reactions (e.g., amide coupling, sulfonylation).

Expected Results & Substrate Scope

The described reductive amination protocol is robust for a wide variety of amines. Below is a representative table of expected outcomes.

Table 1: Representative Library Synthesis Results

Amine Building BlockStructureProduct StructureExpected Yield (%)Expected Purity (%)
BenzylaminePh-CH₂-NH₂tert-butyl 5-(benzylamino)-2,2-dimethylpiperidine-1-carboxylate85-95>90
AnilinePh-NH₂tert-butyl 2,2-dimethyl-5-(phenylamino)piperidine-1-carboxylate60-75>85
MorpholineC₄H₉NO (cyclic)tert-butyl 2,2-dimethyl-5-morpholinopiperidine-1-carboxylate80-90>90
Isobutylamine(CH₃)₂CHCH₂-NH₂tert-butyl 5-(isobutylamino)-2,2-dimethylpiperidine-1-carboxylate90-98>95

Note: Yields and purities are based on LC-MS analysis of crude material and are typical for these classes of amines. Electron-deficient anilines may require longer reaction times or gentle heating.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion 1. Inactive STAB (hydrolyzed by moisture).2. Weakly basic/sterically hindered amine.1. Use fresh STAB from a new bottle; handle quickly.2. Increase reaction time to 36h; consider gentle heating (40°C).
Ketone Reduction to Alcohol Reaction conditions are too acidic, or a non-selective reducing agent was used.Ensure correct stoichiometry of AcOH. Use only STAB as the reducing agent.
Poor Extraction / Emulsion Presence of amphiphilic byproducts or salts.Add a small amount of brine (saturated NaCl) to the aqueous layer; centrifuge for a longer duration.
Incomplete Boc-Deprotection Insufficient TFA or reaction time.Increase TFA concentration to 50% or extend reaction time to 4 hours.

Conclusion

This compound is an exceptionally useful scaffold for modern medicinal chemistry. Its strategic design allows for the rapid and efficient generation of diverse libraries of substituted piperidines through parallel synthesis. The robust reductive amination protocol detailed in this note provides a reliable and scalable method for drug discovery professionals to quickly populate their compound collections, explore structure-activity relationships, and accelerate the identification of new therapeutic candidates.

References

Application Notes & Protocols: Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate as a Versatile Scaffold for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise spatial orientation of functional groups to interact with biological targets.[1][3]

In the era of fragment-based drug discovery (FBDD), there is a growing imperative to move beyond flat, aromatic systems and explore more complex, three-dimensional (3D) chemical space.[4][5] 3D fragments often exhibit superior pharmacological profiles, including enhanced selectivity and better pharmacokinetic properties.[4] This guide focuses on a particularly valuable building block for generating such 3D libraries: tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate .

This scaffold is strategically designed for combinatorial chemistry, offering multiple advantages:

  • Conformational Restriction: The gem-dimethyl group at the C2 position provides steric hindrance that locks the piperidine ring into a more defined conformation, which can be advantageous for binding affinity and selectivity. This substitution pattern is also known to enhance metabolic stability by preventing oxidation at the adjacent position.[1][6]

  • Orthogonal Handles for Diversification: The scaffold possesses two key reaction sites: a ketone at the C5 position and a Boc-protected nitrogen at the N1 position. These sites can be functionalized using orthogonal chemical reactions, allowing for a systematic and controlled expansion of a compound library.

  • Tunable Physicochemical Properties: The core structure allows for the modulation of properties like lipophilicity and hydrogen bonding potential through derivatization at its diversification points, which is crucial for optimizing drug-like characteristics.[3]

This document provides a comprehensive guide for researchers, outlining the synthesis of the core scaffold and detailing robust protocols for its derivatization to generate diverse chemical libraries for screening and lead optimization.

cluster_scaffold Scaffold Attributes cluster_benefits Medicinal Chemistry Advantages Scaffold tert-Butyl 2,2-Dimethyl- 5-Oxopiperidine-1-Carboxylate GemDimethyl C2 gem-Dimethyl Group Scaffold->GemDimethyl Ketone C5 Ketone Handle Scaffold->Ketone BocGroup N1 Boc Protection Scaffold->BocGroup Stability Improved Metabolic Stability GemDimethyl->Stability Blocks C2 Oxidation Conformation Conformational Rigidity & 3D Shape GemDimethyl->Conformation Diversification1 Primary Diversification Point Ketone->Diversification1 Diversification2 Secondary (Post-Deprotection) Diversification Point BocGroup->Diversification2 Control Controlled, Stepwise Synthesis BocGroup->Control

Figure 1: Key structural features of the scaffold and their corresponding advantages in medicinal chemistry.

Section 1: Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step. While not commercially available from all suppliers, it can be synthesized through a multi-step process. The following protocol outlines a representative synthetic route.

Protocol 1.1: Synthesis of this compound

Principle: This procedure involves the protection of the nitrogen atom of a pre-formed 2,2-dimethyl-5-oxopiperidine precursor using di-tert-butyl dicarbonate (Boc₂O). The Boc group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions but can be easily removed under acidic conditions, making it ideal for library synthesis.[7]

Materials & Reagents:

  • 2,2-dimethyl-5-oxopiperidine hydrochloride (or free base)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) and Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethyl-5-oxopiperidine hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution and stir vigorously for 15-20 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine in situ. If starting with the free base, a milder base like triethylamine (1.5 eq.) in a solvent like dichloromethane (DCM) can be used.

  • Boc Protection: Add di-tert-butyl dicarbonate (1.2 eq.) to the reaction mixture. The reaction is often accompanied by gas (CO₂) evolution.[8] Allow the mixture to stir at room temperature for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add ethyl acetate to dilute the mixture and wash with water (2x) and then with brine (1x).

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome: The final product, this compound, should be obtained as a white to off-white solid or a viscous oil. Characterization via ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure.

Section 2: Library Synthesis & Diversification Strategies

The power of this scaffold lies in its two chemically distinct handles that allow for sequential or parallel diversification. The general workflow involves first modifying the C5-ketone and then, after deprotection, modifying the N1-amine.

cluster_c5 Phase 1: C5-Ketone Diversification cluster_n1 Phase 2: N1-Amine Diversification Scaffold Scaffold (C5-Ketone, N1-Boc) ReductiveAmination Reductive Amination (R-NH2, NaBH(OAc)3) Scaffold->ReductiveAmination Wittig Wittig / HWE Reaction (Ylides) Scaffold->Wittig Grignard Grignard Addition (R-MgBr) Scaffold->Grignard C5_Library C5-Diversified Intermediates ReductiveAmination->C5_Library Wittig->C5_Library Grignard->C5_Library Deprotection Boc Deprotection (TFA or HCl) C5_Library->Deprotection FreeAmine Free Secondary Amine Deprotection->FreeAmine Acylation Acylation / Sulfonylation (R-COCl, R-SO2Cl) FreeAmine->Acylation Alkylation Alkylation (R-Br) FreeAmine->Alkylation Urea Urea Formation (R-NCO) FreeAmine->Urea FinalLibrary Final Compound Library (Dual Diversification) Acylation->FinalLibrary Alkylation->FinalLibrary Urea->FinalLibrary

Figure 2: General workflow for library synthesis using the dual-functionalized piperidine scaffold.

Protocol 2.1: Diversification at C5 via Reductive Amination

Principle: Reductive amination is one of the most robust and versatile methods for C-N bond formation. The ketone is first condensed with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent, typically sodium triacetoxyborohydride [NaBH(OAc)₃]. This reagent is particularly effective as it is less basic and more selective than other hydrides, tolerating the mildly acidic conditions that favor iminium ion formation.

Materials & Reagents:

  • C5-diversified intermediate from a previous step (1.0 eq.)

  • Library of primary or secondary amines (1.1 - 1.5 eq.)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 - 2.0 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard work-up and purification supplies

Step-by-Step Procedure:

  • Reaction Setup: In a vial or flask, dissolve the Boc-protected piperidone scaffold (1.0 eq.) and the chosen amine (1.2 eq.) in DCM.

  • Imine Formation: If desired, add a catalytic amount of glacial acetic acid to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture. Be cautious as slight gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.

  • Quenching & Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting C5-aminated product by flash column chromatography or preparative HPLC.

Entry Input Amine (R¹R²NH) Expected Product Structure Theoretical MW
1BenzylamineN-benzyl-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-5-amine318.46
2Morpholine4-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-5-yl)morpholine300.43
3AnilineN-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-5-yl)aniline304.43
4CyclopropylamineN-cyclopropyl-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-5-amine268.40

Table 1: Example of a virtual library generated via reductive amination at the C5 position.

Protocol 2.2: N1-Amine Deprotection

Principle: The Boc group is cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which decomposes into isobutylene and a proton, and subsequent decarboxylation.[7]

Materials & Reagents:

  • Boc-protected piperidine substrate (1.0 eq.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate in DCM (approx. 0.1 M solution).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA (5-10 equivalents, often used in a 10-50% v/v mixture with DCM).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free secondary amine. The product may be isolated as a TFA salt if neutralization is omitted.

Protocol 2.3: Diversification at N1 via Acylation

Principle: The newly exposed secondary amine is a potent nucleophile that readily reacts with electrophilic partners like acyl chlorides or sulfonyl chlorides to form stable amide or sulfonamide bonds.

Materials & Reagents:

  • Free amine piperidine substrate (1.0 eq.)

  • Library of acyl chlorides or sulfonyl chlorides (1.1 eq.)

  • A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the free amine substrate in DCM and add the base (e.g., Et₃N, 1.5 eq.).

  • Electrophile Addition: Cool the solution to 0 °C and add the acyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction with DCM and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product by flash column chromatography or recrystallization.

Conclusion

This compound is a superior scaffold for constructing diverse, 3D-rich compound libraries. Its conformationally restricted core and orthogonal reactive handles enable a systematic exploration of chemical space. The protocols detailed herein provide a robust foundation for chemists to generate novel libraries for screening in various therapeutic areas, from central nervous system disorders to oncology.[1] The modular nature of this approach significantly streamlines the drug discovery process, facilitating the rapid generation of structure-activity relationships (SAR) and the optimization of lead compounds.[9]

References

Synthesis of heterocyclic compounds from tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of Novel Heterocyclic Compounds from tert-Butyl 2,2-Dimethyl-5-oxopiperidine-1-carboxylate

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. The piperidine scaffold, a privileged structure in numerous approved drugs, continues to be a focal point of synthetic innovation. This application note delves into the synthetic utility of a particularly valuable building block, This compound , as a versatile precursor for a range of structurally diverse heterocyclic compounds. The strategic placement of a ketone functionality and a sterically demanding gem-dimethyl group, coupled with the protecting Boc-group, offers a unique platform for the construction of spirocyclic and fused heterocyclic systems with significant potential in drug development programs.

This guide provides detailed protocols and mechanistic insights for the synthesis of spiro-indoles, spiro-pyrazoles, and spiro-isoxazoles, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.

The Strategic Importance of this compound

The subject piperidinone is a valuable starting material due to a confluence of structural and electronic features:

  • The Ketone Handle: The carbonyl group at the 5-position serves as a versatile electrophilic site, amenable to a wide array of classical and contemporary organic transformations. It is the primary reactive center for the construction of new heterocyclic rings.

  • The gem-Dimethyl Group: Situated at the 2-position, these methyl groups introduce conformational rigidity and steric bulk. This feature can be strategically exploited to influence the regioselectivity and stereoselectivity of reactions, as well as to enhance the metabolic stability and lipophilicity of the final products, properties often sought after in drug candidates.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves a dual purpose. It deactivates the nitrogen towards unwanted side reactions under many conditions and can be readily removed under mild acidic conditions, allowing for further functionalization of the piperidine nitrogen in the final products.[1]

These attributes make this compound an ideal starting point for creating libraries of complex molecules for high-throughput screening and lead optimization.

Synthesis of Spiro-Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus from a ketone and an arylhydrazine.[2][3][4][5][6] This reaction proceeds via the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed[7][7]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[2]

Fischer_Indole_Synthesis Start tert-Butyl 2,2-dimethyl- 5-oxopiperidine-1-carboxylate Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Hydrazine Arylhydrazine Hydrazine->Hydrazone Acid Acid Catalyst (e.g., PPA, H2SO4) Rearrangement [7][7]-Sigmatropic Rearrangement Acid->Rearrangement Hydrazone->Rearrangement Tautomerization & Protonation Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product Spiro-Indole Derivative Cyclization->Product Elimination of NH3

Application Note: Rationale for a Two-Step Protocol

While the Fischer indole synthesis can sometimes be performed in a single pot, a two-step procedure involving the initial formation and isolation of the phenylhydrazone is often advantageous, especially with sterically hindered ketones like our substrate. This approach allows for:

  • Purer Products: Isolation of the hydrazone intermediate removes unreacted starting materials and byproducts from the initial condensation, leading to a cleaner cyclization reaction and simplifying the final purification.

  • Milder Cyclization Conditions: With the pure hydrazone in hand, the cyclization can be optimized with a wider range of acid catalysts and conditions without the concern of side reactions involving the free hydrazine or ketone.

Experimental Protocol: Synthesis of a Spiro[piperidine-5,2'-indole] Derivative

Step 1: Synthesis of the Phenylhydrazone Intermediate

  • Reagents and Materials:

    • This compound

    • Phenylhydrazine (or substituted phenylhydrazine)

    • Ethanol (absolute)

    • Glacial Acetic Acid (catalytic amount)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Procedure: a. To a solution of this compound (1.0 eq) in absolute ethanol, add phenylhydrazine (1.1 eq). b. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). c. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. d. Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the phenylhydrazone. e. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Acid-Catalyzed Cyclization to the Spiro-Indole

  • Reagents and Materials:

    • Phenylhydrazone intermediate from Step 1

    • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

    • Toluene or xylene

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Procedure: a. To a flask containing PPA, add the phenylhydrazone intermediate (1.0 eq). b. Heat the mixture with vigorous stirring at 80-100 °C. The reaction is often accompanied by a color change. c. Monitor the reaction by TLC. The cyclization is typically complete within 1-3 hours. d. Carefully quench the reaction by pouring the hot mixture onto crushed ice. e. Neutralize the aqueous solution with a saturated sodium bicarbonate solution. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired spiro-indole derivative.

Reactant Product Typical Yield
PhenylhydrazoneSpiro[piperidine-5,2'-indole]60-75%
4-Methoxyphenylhydrazone5'-Methoxy-spiro[piperidine-5,2'-indole]65-80%
4-Chlorophenylhydrazone5'-Chloro-spiro[piperidine-5,2'-indole]55-70%

Synthesis of Spiro-Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals due to their wide range of biological activities. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[8] In our case, the ketone functionality of the piperidinone can be transformed into a suitable precursor for pyrazole formation.

Pyrazole_Synthesis Start tert-Butyl 2,2-dimethyl- 5-oxopiperidine-1-carboxylate Diketone β-Keto-aldehyde Intermediate Start->Diketone Claisen Condensation Base Base (e.g., NaH, NaOEt) Base->Diketone Ester Formylating Agent (e.g., Ethyl formate) Ester->Diketone Product Spiro-Pyrazole Derivative Diketone->Product Cyclocondensation Hydrazine Hydrazine hydrate Hydrazine->Product

Application Note: The Importance of the β-Keto-aldehyde Intermediate

The key to this synthesis is the initial generation of a 1,3-dicarbonyl equivalent from the starting piperidinone. A Claisen condensation with a formylating agent, such as ethyl formate, in the presence of a strong base introduces a formyl group at the C4 position, alpha to the ketone. This in situ generated β-keto-aldehyde is highly reactive towards dinucleophiles like hydrazine.

Experimental Protocol: Synthesis of a Spiro[piperidine-5,3'-pyrazole] Derivative
  • Reagents and Materials:

    • This compound

    • Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide

    • Ethyl formate

    • Hydrazine hydrate

    • Dry Tetrahydrofuran (THF) or Ethanol

    • Round-bottom flask equipped with a dropping funnel and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure: a. To a suspension of sodium hydride (1.2 eq) in dry THF, add a solution of this compound (1.0 eq) in dry THF dropwise at 0 °C. b. Stir the mixture at 0 °C for 30 minutes, then add ethyl formate (1.5 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the formation of the β-keto-aldehyde intermediate by TLC. d. Cool the reaction mixture back to 0 °C and add a solution of hydrazine hydrate (1.2 eq) in ethanol dropwise. e. Heat the reaction mixture to reflux for 4-6 hours, monitoring the formation of the pyrazole product by TLC. f. Cool the reaction to room temperature and carefully quench with water. g. Extract the product with ethyl acetate. h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford the desired spiro-pyrazole derivative.

Starting Material Product Typical Yield
This compoundSpiro[piperidine-5,3'-pyrazole]55-70%

Synthesis of Spiro-Isoxazole Derivatives

Isoxazoles are another important class of five-membered heterocycles containing one nitrogen and one oxygen atom in a 1,2-relationship. They are also found in a number of clinically used drugs. Similar to pyrazoles, isoxazoles can be synthesized from 1,3-dicarbonyl compounds, in this case by condensation with hydroxylamine.[9]

Isoxazole_Synthesis Diketone β-Keto-aldehyde Intermediate Product Spiro-Isoxazole Derivative Diketone->Product Cyclocondensation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Product Base Base (e.g., NaOAc) Base->Product

Application Note: Regioselectivity in Isoxazole Formation

The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can potentially lead to two regioisomeric isoxazoles. In the case of the β-keto-aldehyde intermediate derived from our piperidinone, the two carbonyl groups have different reactivities. The aldehyde carbonyl is generally more electrophilic than the ketone carbonyl. This difference can often be exploited to achieve regioselective formation of one isoxazole isomer over the other, typically with the nitrogen of the hydroxylamine attacking the more reactive aldehyde carbonyl.

Experimental Protocol: Synthesis of a Spiro[piperidine-5,5'-isoxazole] Derivative
  • Reagents and Materials:

    • β-Keto-aldehyde intermediate (prepared as in the pyrazole synthesis)

    • Hydroxylamine hydrochloride

    • Sodium acetate or pyridine

    • Ethanol

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Procedure: a. To a solution of the crude β-keto-aldehyde intermediate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). b. Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC. c. After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. d. Add water to the residue and extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford the desired spiro-isoxazole derivative.

Starting Material Product Typical Yield
β-Keto-aldehyde intermediateSpiro[piperidine-5,5'-isoxazole]60-75%

Conclusion

This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a variety of spiro-heterocyclic compounds. The protocols detailed in this application note for the synthesis of spiro-indoles, spiro-pyrazoles, and spiro-isoxazoles provide robust and reproducible methods for accessing these novel molecular scaffolds. The strategic incorporation of the gem-dimethyl group is anticipated to impart favorable pharmacokinetic properties to the resulting compounds, making them attractive candidates for further investigation in drug discovery programs. The presented methodologies are intended to serve as a practical guide for researchers and to inspire further exploration of this privileged piperidinone core in the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are handling this valuable synthetic intermediate. We will address common challenges and provide robust, field-tested solutions to help you achieve the desired purity for your downstream applications.

Section 1: Core Principles & Compound Stability

Understanding the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy.

  • Key Structural Features: The molecule possesses a polar ketone and a tert-butoxycarbonyl (Boc) protected amine. The nitrogen atom is part of a carbamate and is therefore non-basic, precluding standard acid-base extraction techniques used for free amines.

  • Polarity: It is a moderately polar compound, soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Its polarity makes it ideally suited for normal-phase silica gel chromatography.

  • Critical Instability: The most significant chemical liability is the acid-sensitivity of the Boc protecting group .[1][2] Exposure to even mild acidic conditions, such as un-neutralized silica gel or acidic co-solvents (e.g., trifluoroacetic acid - TFA), can lead to partial or complete deprotection, generating the corresponding secondary amine as a significant impurity.[1]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question: My yield is significantly lower than expected after silica gel chromatography. What are the likely causes?

Answer: Yield loss during chromatographic purification of this compound can typically be attributed to three main factors:

  • On-Column Degradation: As mentioned, the Boc group is acid-labile. Standard silica gel can be slightly acidic, and prolonged contact time on the column can cleave the Boc group. The resulting free amine is more polar and may either streak down the column or remain adsorbed, leading to yield loss.

    • Solution: Deactivate the silica gel before use. This can be done by preparing the column slurry in the chosen mobile phase containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base. This neutralizes the acidic sites on the silica surface.

  • Improper Solvent System Selection: If the mobile phase is too polar (high percentage of ethyl acetate), the compound may elute too quickly (high Rf), co-eluting with closely-running impurities. If it's not polar enough, the run time will be excessively long, increasing the risk of degradation and band broadening, which also leads to poor recovery.

    • Solution: Methodically determine the optimal mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the best separation.

  • Irreversible Adsorption: Highly polar impurities or byproducts from the reaction can bind irreversibly to the silica gel, sometimes co-adsorbing a portion of your product.

    • Solution: If the crude material is complex, consider a pre-purification "plug" filtration. Dissolve the crude product in a minimal amount of DCM and pass it through a small pad of silica gel, eluting with a moderately polar solvent like 20% EtOAc/Hexane. This removes baseline impurities before the main chromatographic step.

Question: My final product is a persistent, clear oil that refuses to crystallize. How can I solidify it?

Answer: Many Boc-protected intermediates are oils or low-melting solids, making crystallization challenging.[3][4] If a solid form is required, here are several techniques to attempt:

  • Trituration: This is the most common method for inducing crystallization from an oil. Dissolve the oil in a minimal amount of a good solvent (e.g., DCM or diethyl ether). Slowly add a poor solvent in which the compound is insoluble (e.g., hexanes or pentane) dropwise while vigorously scratching the inside of the flask with a glass rod at the solvent-air interface. Continue adding the poor solvent until the solution becomes cloudy (turbid). Allow the flask to stand, often at a reduced temperature (4 °C), to promote crystal formation.

  • Seed Crystals: If you have ever had a successful crystallization, even on a small scale, save a few seed crystals. Adding a single, tiny crystal to a supersaturated solution can induce rapid crystallization.[3][4]

  • Solvent Removal: Ensure all reaction and purification solvents are completely removed. Residual solvents can act as impurities and inhibit crystallization. Place the oil under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid this process if the compound is thermally stable.

Question: My NMR spectrum shows the expected product, but also a singlet at ~1.45 ppm and a broad signal. What is this impurity?

Answer: This is a classic sign of contamination with the Boc-deprotected piperidone and potentially di-tert-butyl dicarbonate ((Boc)₂O). The singlet at ~1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in (Boc)₂O. The broad signal is likely the N-H proton of the deprotected piperidone.

  • Cause: This indicates that either the initial reaction did not go to completion or, more likely, that partial deprotection occurred during the workup or purification.[1]

  • Solution:

    • Removal of (Boc)₂O: This reagent is much less polar than the desired product. It can be easily separated by flash chromatography, as it will elute much earlier.

    • Removal of Deprotected Amine: The free amine is significantly more polar than the N-Boc protected product. Careful flash chromatography should allow for complete separation. Alternatively, an acidic wash (e.g., dilute HCl) during the workup could be used to extract the basic amine into the aqueous layer; however, this risks causing further deprotection of the desired product and is not recommended unless the Boc-product is highly robust.

Section 3: Frequently Asked Questions (FAQs)

What is the single most effective, go-to method for purifying this compound? For typical research-scale quantities (mg to low-gram scale), flash column chromatography on silica gel is the most reliable and versatile method. It provides excellent resolving power to separate common impurities encountered during synthesis.

How do I select the best solvent system for column chromatography? Systematically test solvent mixtures using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).

Solvent System (Hexane:EtOAc) Typical Observation Action
90:10Product has very low Rf (near baseline)Increase polarity (e.g., move to 80:20)
70:30Product has an Rf of ~0.3This is a good starting point for the column.
50:50Product has very high Rf (>0.6)Decrease polarity (e.g., move to 70:30)

Is recrystallization a viable primary purification method? It can be, but only if your crude product is already of reasonably high purity (>85-90%) and is a solid. Recrystallization is excellent for removing small amounts of impurities but is generally ineffective for purifying complex mixtures.[5] If the crude product is an oil, chromatography is the required first step.

What are the ideal conditions for storing the purified product? To prevent slow degradation and oxidation, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a reduced temperature (e.g., 4 °C).[5][6]

Section 4: Standardized Purification Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: In a beaker, add the required amount of silica gel. Add the chosen mobile phase (e.g., 80:20 Hexane:EtOAc) containing 1% triethylamine and stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a solution.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[5]

Protocol 2: Trituration for Solidification

  • Dissolution: Place the purified oil in a round-bottom flask or an Erlenmeyer flask. Add a small volume of a "good" solvent (e.g., diethyl ether) until the oil fully dissolves.

  • Induce Precipitation: While vigorously stirring or scratching the flask's inner wall with a glass rod, slowly add a "poor" solvent (e.g., hexanes) dropwise.

  • Crystallization: Continue adding the poor solvent until the solution becomes persistently cloudy. Seal the flask and allow it to stand at room temperature or in a refrigerator (4 °C) for several hours or overnight.

  • Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with a small amount of the cold, poor solvent (hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the solid product under high vacuum to remove all residual solvents.

Section 5: Workflow Visualization

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Workflow cluster_start Initial Analysis cluster_decision Decision Point cluster_pathways Purification Pathways cluster_end Final Product start Crude Product (Post-Workup) analysis Analyze by TLC/NMR: Is crude a solid or oil? What is the impurity profile? start->analysis chromatography Primary Method: Protocol 1 Flash Chromatography analysis->chromatography Crude is an oil OR contains multiple impurities recrystallization Polishing Step: Recrystallization analysis->recrystallization Crude is a solid (>90% pure) trituration Solidification: Protocol 2 Trituration chromatography->trituration Product is an oil but solid is desired final_product Pure Product (>98% Purity) chromatography->final_product Product is an oil recrystallization->final_product trituration->final_product

Caption: Purification method selection workflow.

References

Technical Support Center: Synthesis of tert-Butyl 2,2-Dimethyl-5-Oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this valuable piperidone building block. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.

Section 1: The Synthetic Landscape

The synthesis of substituted piperidones is a cornerstone of medicinal chemistry, with the Dieckmann condensation being a frequently employed and robust method for constructing the core ring structure.[1][2] A plausible and efficient synthetic route to this compound involves the intramolecular cyclization of a suitably substituted amino diester. This process, while effective, can present several challenges related to side reactions and incomplete conversion, leading to a predictable profile of impurities.

Below is a diagram outlining a common synthetic strategy, which will serve as the basis for our troubleshooting guide.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Boc-protected α,α-dimethyl β-amino acid C Linear Amino Diester Precursor (Aza-Michael Addition) A->C Base B Methyl acrylate B->C D β-keto ester intermediate C->D Dieckmann Condensation (e.g., NaH, NaOMe) Imp1 Impurity A: Uncyclized Diester C->Imp1 Incomplete Reaction E Target Product: tert-Butyl 2,2-dimethyl- 5-oxopiperidine-1-carboxylate D->E Hydrolysis & Decarboxylation Imp3 Impurity C: Alternative Cyclization Product D->Imp3 Regiochemical Side Reaction Imp2 Impurity B: Deprotected Piperidone E->Imp2 Acidic Workup

Caption: Proposed synthetic pathway for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of impurities.

Category A: Reaction Monitoring & Incomplete Conversion

Q1: My Dieckmann cyclization is sluggish and TLC/LC-MS analysis shows a significant amount of remaining starting material. What's going wrong?

A1: This is a classic issue of incomplete reaction. The root cause often lies in the efficacy of the base or the reaction conditions.

  • Causality: The Dieckmann condensation is an equilibrium process that is driven forward by the irreversible deprotonation of the resulting β-keto ester.[3] If the base is not strong enough, is deactivated, or is used in substoichiometric amounts, the reaction will not proceed to completion.

  • Troubleshooting Steps:

    • Base Quality: Ensure your base (e.g., sodium hydride, sodium methoxide) is fresh and has not been deactivated by atmospheric moisture. For NaH, this means using a fresh dispersion and washing it with dry hexanes to remove mineral oil.

    • Solvent Anhydrousness: The presence of water or protic solvents will quench the base and inhibit the reaction. Ensure all solvents (e.g., THF, Toluene) are rigorously dried before use.

    • Temperature: While many Dieckmann cyclizations run well at room temperature, some may require gentle heating to overcome the activation energy barrier. Monitor the reaction at reflux and compare conversion rates.

    • Stoichiometry: Use at least a full equivalent of a strong base. The final, irreversible deprotonation of the product consumes one equivalent of base, driving the reaction to completion.

Q2: My mass spectrometry data shows a peak with a mass corresponding to the uncyclized linear amino diester precursor. How can I remove it?

A2: This is "Impurity A" from our pathway diagram. Its presence confirms an incomplete cyclization.

  • Identification: The linear diester is significantly less polar than the starting amino acid but may have a similar polarity to the target piperidone, making purification challenging.

  • Purification Protocol:

    • Flash Column Chromatography: This is the most effective method. The target β-keto ester is typically more polar than the starting diester due to the presence of the enol tautomer. A gradient elution system, such as ethyl acetate in hexanes, is recommended.

    • Acid/Base Extraction: An acid wash during workup could protonate the starting amine (if it's not Boc-protected), moving it to the aqueous layer. However, this risks cleaving the Boc group on your product.[4][5] This is generally not recommended unless the nitrogen is protected by a more robust group.

Category B: Impurities from Side Reactions & Degradation

Q3: After workup, I've isolated a product, but my NMR is clean except for a new, highly polar spot on my TLC plate. LC-MS shows a mass loss of 100 amu. What is this impurity?

A3: You are likely observing "Impurity B": the deprotected piperidone (2,2-dimethyl-5-oxopiperidone). This is a very common issue.

  • Causality: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile to acid.[5] Exposure to even mild acidic conditions during the aqueous workup (e.g., an inadvertent low pH during a quench or extraction) can cleave the Boc group, generating the free secondary amine. The byproducts are isobutylene and carbon dioxide.

  • Mitigation Strategy:

    • Neutral or Basic Workup: Avoid acidic washes (e.g., HCl, KHSO₄). Quench the reaction carefully with a saturated solution of ammonium chloride (NH₄Cl) or a mild base like sodium bicarbonate (NaHCO₃).

    • Temperature Control: Keep all workup and extraction steps cold (0-5 °C) to minimize the rate of acid-catalyzed hydrolysis.

    • Solvent Choice: Using solvents like ethyl acetate for extraction is standard, but be aware that prolonged storage in some solvents can lead to slight acidity. Use fresh, high-quality solvents.

Q4: My spectral data suggests the presence of an isomer. Is it possible to form a different piperidone ring?

A4: Yes, this is a possibility, especially if the linear precursor is not symmetric. This corresponds to "Impurity C."

  • Causality: If the linear diester has two possible sites for enolate formation that can lead to cyclization, a mixture of regioisomers can be formed.[6] For the synthesis of the target molecule, the precursor design should favor the formation of the 5-oxopiperidine. However, if an alternative precursor is used, you could potentially form a 3-oxopiperidine isomer.

  • Identification & Control:

    • NMR Spectroscopy: Careful analysis of ¹H and ¹³C NMR, along with 2D techniques like HMBC and HSQC, will be required to definitively identify the isomeric structure.

    • Synthetic Design: The most effective control is at the design stage. Ensure the linear precursor is designed to favor the desired cyclization pathway unambiguously.

Summary of Common Impurities
Impurity IDStructure NameMolecular Weight ( g/mol )OriginMitigation Strategy
A Uncyclized Diester PrecursorVaries based on estersIncomplete Dieckmann CyclizationEnsure anhydrous conditions, use fresh/sufficient base, consider heating.
B 2,2-Dimethyl-5-oxopiperidone127.19Acid-catalyzed deprotection of Boc groupUse neutral or basic workup (NaHCO₃, NH₄Cl), maintain low temperatures.[4][5]
C Regioisomeric Piperidone227.30Non-selective Dieckmann CyclizationRedesign precursor for regiochemical control; requires advanced purification.[6]

Section 3: Recommended Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol is designed to separate the target product from less polar (uncyclized starting material) and more polar (deprotected amine) impurities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading method is preferred) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding silica, then evaporating the solvent under vacuum.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as 5% ethyl acetate in hexanes.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5-10% ethyl acetate/hexanes) to elute non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate/hexanes). The target compound should elute.

  • Fraction Collection: Collect fractions and monitor by TLC (staining with potassium permanganate or ceric ammonium molybdate can be effective for visualizing the ketone).

  • Final Flush: If necessary, a final flush with a higher polarity solvent can be used to elute highly polar impurities like the deprotected amine.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the final product for purity by NMR and LC-MS.

Protocol 2: Analytical Purity Assessment by HPLC

A general-purpose Reverse-Phase HPLC method is crucial for determining the purity profile.

  • Instrumentation: HPLC system with a UV detector.[7]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid (Note: this can cause on-column deprotection; use with caution or substitute with a buffered mobile phase if Impurity B is a major concern).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 10% B and equilibrate.

Troubleshooting_Flowchart start Analyze Crude Product (LC-MS, TLC) q1 Major Peak is Starting Material? start->q1 a1_yes Incomplete Cyclization (Impurity A) - Check Base Quality - Ensure Anhydrous Conditions - Re-run Reaction q1->a1_yes Yes q2 Peak with MW -100 amu? q1->q2 No end_node Proceed to Purification (See Protocol 1) a1_yes->end_node a2_yes Boc Deprotection (Impurity B) - Use Neutral/Basic Workup - Keep Temperature Low - Purify via Chromatography q2->a2_yes Yes q3 Isomeric Peaks (Same MW)? q2->q3 No a2_yes->end_node a3_yes Regiochemical Side Reaction (Impurity C) - Characterize by 2D NMR - Optimize Reaction Selectivity - Requires Careful Purification q3->a3_yes Yes q3->end_node No a3_yes->end_node

References

Optimizing reaction conditions for tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the synthesis of this important pharmaceutical building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and workup, you observe a low yield or complete absence of this compound.

Possible Causes and Solutions:

  • Inefficient Cyclization: The key step in the synthesis of the piperidone ring is often an intramolecular cyclization, such as a Dieckmann condensation of an aminodiester.[1][2] This reaction is an equilibrium process and can be influenced by several factors.[3]

    • Base Selection and Stoichiometry: The choice and amount of base are critical. For a Dieckmann-type condensation, a strong base is required to generate the enolate. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[2][4] It is crucial to use at least two equivalents of the base, as the product is more acidic than the starting material and will be deprotonated, driving the reaction forward.[4]

    • Reaction Concentration (Dilution): Intramolecular reactions are favored at high dilution.[3] Running the reaction under more dilute conditions can minimize intermolecular side reactions, such as oligomerization, which can significantly reduce the yield of the desired cyclic product.[4]

    • Temperature Control: While refluxing in a suitable solvent like benzene, toluene, or xylene is common, excessively high temperatures can promote side reactions.[4] Careful control of the reaction temperature is necessary. It may be beneficial to initially heat the reaction to start it and then continue at a lower temperature.[3]

  • Starting Material Quality: Impurities in the starting materials can interfere with the reaction. Ensure that your starting aminodiester is pure and dry.

    • Purification of Starting Materials: If necessary, purify the starting materials by distillation or chromatography before use.

  • Ineffective Quenching and Workup: The workup procedure must be performed carefully to avoid decomposition of the product.

    • Controlled Acidification: When quenching the reaction with an acid (e.g., acetic acid or a mild aqueous acid), add it slowly and control the temperature to prevent the reverse Dieckmann reaction.[3][4]

Diagnostic Workflow:

G start Low or No Yield check_base Verify Base and Stoichiometry (>2 eq. strong base?) start->check_base check_dilution Assess Reaction Concentration (High dilution?) check_base->check_dilution If Yes solution_base Optimize Base/Stoichiometry check_base->solution_base If No check_temp Evaluate Temperature Profile (Controlled heating?) check_dilution->check_temp If Yes solution_dilution Increase Solvent Volume check_dilution->solution_dilution If No check_sm Analyze Starting Material Purity check_temp->check_sm If Yes solution_temp Refine Temperature Control check_temp->solution_temp If No check_workup Review Quenching/Workup Protocol check_sm->check_workup If Pure solution_sm Purify Starting Materials check_sm->solution_sm If Impure solution_workup Modify Workup Procedure check_workup->solution_workup

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Impurities or Side Products

Symptoms: GC/MS or NMR analysis of the crude product shows the presence of multiple unexpected signals, indicating the formation of side products.

Possible Causes and Solutions:

  • Intermolecular Condensation: As mentioned, if the reaction is too concentrated, intermolecular Claisen-type condensations can occur, leading to oligomeric or polymeric byproducts.[4]

    • Increase Dilution: Performing the reaction at a higher dilution will favor the desired intramolecular cyclization.[3]

  • Retro-Dieckmann Reaction: The Dieckmann condensation is reversible.[3] If the workup conditions are not carefully controlled (e.g., excessive heat during acidification), the cyclic β-keto ester product can undergo ring-opening.

    • Mild Workup Conditions: Use a mild acid for quenching and maintain a low temperature during the workup process.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will have a mixture of starting material and product.

    • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/MS to determine the optimal reaction time.

Data Summary for Optimizing Reaction Conditions:

ParameterCondition 1 (Low Yield)Condition 2 (Optimized)Rationale
Concentration 10 mmol reactant / 10 mL solvent10 mmol reactant / 30 mL solventHigh dilution favors intramolecular cyclization.[3][4]
Base 1.5 eq. NaH2.2 eq. NaHA slight excess of base ensures complete deprotonation.[4]
Temperature Constant refluxInitial heating, then reduced temp.Avoids side reactions at prolonged high temperatures.[3]
Quenching Rapid addition of strong acidSlow addition of acetic acid at 0°CPrevents retro-Dieckmann reaction.[3]
Problem 3: Product is an Oil and Fails to Crystallize

Symptoms: The final product is obtained as a viscous oil that does not solidify, even after prolonged standing.

Possible Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.[4]

    • Chromatographic Purification: Purify the crude product using flash column chromatography to remove impurities.

    • Aqueous Workup: An aqueous workup can help remove any remaining salts or water-soluble impurities.

  • Residual Solvent: Trapped solvent can prevent the product from solidifying.

    • High Vacuum Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent.

  • Metastable Oily State: Sometimes, even a pure compound can exist as a supercooled liquid or oil.

    • Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

    • Trituration: Adding a non-polar solvent in which the product is poorly soluble (like hexane or pentane) and stirring can sometimes induce precipitation of the solid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing N-Boc protected piperidones?

A1: A prevalent method involves the Dieckmann condensation of an appropriate aminodicarboxylate ester.[3] This multi-step process typically includes the addition of a primary amine to two equivalents of an acrylate, followed by base-catalyzed intramolecular cyclization of the resulting diester.[1] The subsequent hydrolysis and decarboxylation of the β-keto ester intermediate yield the desired 4-piperidone.[2]

Q2: Are there alternative methods for the synthesis of the piperidine ring?

A2: Yes, several other methods exist. One notable alternative is the intramolecular cyclization of N-protected amino-alkenes or -alkynes.[5] Another approach is the reductive cyclization of γ-carboalkoxynitriles or γ-carboalkoxyimines.[1] Additionally, multicomponent reactions (MCRs) have been developed for the efficient construction of polysubstituted piperidine scaffolds.[6]

Q3: Why is the Boc protecting group commonly used in this synthesis?

A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines for several reasons. It is stable to a wide range of reaction conditions, including those often employed in the synthesis of the piperidine ring. Furthermore, it can be readily removed under acidic conditions, which are often compatible with other functional groups present in the molecule.

Q4: What are the key considerations for scaling up this reaction?

A4: When scaling up the synthesis of this compound, several factors become even more critical:

  • Heat Transfer: The Dieckmann condensation is often exothermic.[3] Ensuring efficient heat transfer is crucial to maintain control over the reaction temperature and prevent runaway reactions.

  • Mixing: Efficient stirring is necessary to ensure homogeneity, especially when using a heterogeneous base like sodium hydride.

  • Reagent Addition Rate: The rate of addition of reagents, particularly the starting material to the base, should be carefully controlled to manage the reaction exotherm.

  • Workup and Isolation: Handling larger volumes during the workup requires appropriate equipment. The extraction and purification steps may need to be adapted for larger scales.

Q5: How can I confirm the structure and purity of my final product?

A5: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the ketone and carbamate carbonyls.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for assessing the purity of the sample and identifying any impurities.

Illustrative Reaction Scheme:

G cluster_0 Dieckmann Condensation start Aminodiester intermediate β-Keto Ester start->intermediate 1. Strong Base (e.g., NaH) 2. Acid Quench product This compound intermediate->product Hydrolysis & Decarboxylation

Caption: General scheme for piperidone synthesis via Dieckmann condensation.

References

Technical Support Center: Troubleshooting Side Reactions of tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The inherent reactivity of its two primary functional moieties—the acid-labile N-Boc protecting group and the enolizable ketone—can lead to specific side reactions. This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you anticipate and mitigate these challenges, ensuring the integrity and yield of your synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the common issues encountered during the handling and reaction of this piperidinone intermediate.

Section 1: Issues Related to the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups, prized for its stability in basic and nucleophilic conditions.[1][2] However, its primary liability is its sensitivity to acid, which is the root cause of many unexpected outcomes.

FAQ 1.1: My post-reaction analysis (¹H NMR) shows the disappearance of the characteristic 9-proton singlet at ~1.5 ppm. What happened to my Boc group?

Root Cause Analysis: The loss of the sharp, 9-proton singlet is the classic signature of Boc group cleavage. This occurs under acidic conditions, where the carbamate is hydrolyzed back to the secondary amine, releasing carbon dioxide and isobutene.[3] The mechanism is driven by the formation of the highly stable tert-butyl carbocation.[3][4]

Common Sources of Accidental Deprotection:

  • Chromatography: Using standard silica gel (which is inherently acidic) or mobile phases containing acidic additives like trifluoroacetic acid (TFA) can cause partial or complete deprotection.[5] Even at concentrations as low as 0.1%, TFA can cleave the Boc group, especially during solvent evaporation when the acid concentration increases.[5]

  • Acidic Workups: Quenching a reaction or washing organic layers with strong aqueous acids (e.g., 1M HCl) will rapidly remove the Boc group.

  • Reagent Contamination: Using acidic reagents or solvents that have degraded over time can introduce sufficient acid to trigger deprotection.

Troubleshooting & Avoidance Strategy:

Workflow: Preventing Unwanted Boc Deprotection

cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase Reaction Ensure Anhydrous & Acid-Free Conditions Workup Quench with Mild Base (e.g., sat. NaHCO₃ soln.) Reaction->Workup Wash Wash with Brine Workup->Wash Purification Choose Appropriate Method Wash->Purification Flash Buffered Flash Chromatography Purification->Flash If necessary Crystallization Crystallization Purification->Crystallization If possible

Caption: Decision workflow for handling Boc-protected compounds.

Experimental Protocol: Acid-Free Purification

  • Neutralize Silica Gel: If column chromatography is unavoidable, pre-treat the silica gel. Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine (Et₃N) by volume. Stir for 30 minutes, then pack the column as usual.

  • Prepare Buffered Eluent: Add 0.1-0.5% Et₃N to your entire mobile phase system. This will neutralize the acidic sites on the silica, preventing on-column deprotection.

  • Monitor Fractions: Collect and analyze fractions promptly.

  • Solvent Removal: When concentrating the purified fractions, consider co-evaporation with a non-acidic solvent like toluene to help remove any residual volatile acids. For highly sensitive compounds, lyophilization is a gentler alternative to rotary evaporation if TFA was used.[5]

Parameter Problematic Condition Recommended Alternative Rationale
Purification Standard Silica Gel ChromatographyNeutralized Silica (1% Et₃N)Prevents on-column acid-catalyzed deprotection.
HPLC Eluent ACN / H₂O / TFA ACN / H₂O / Acetic Acid or Ammonium Acetate Less acidic mobile phase preserves the Boc group.[5]
Aqueous Wash 1M HClSaturated NaHCO₃, H₂O, BrineAvoids introducing strong acid during workup.[6]
Section 2: Side Reactions at the Ketone Functional Group

The ketone at the C5 position is a prime site for both desired transformations and unwanted side reactions. Its alpha-protons (at C4 and C6) are susceptible to deprotonation by base, leading to enolate formation.

FAQ 2.1: My reaction, run under basic conditions, is yielding a thick, oily mixture of high-molecular-weight impurities. What is causing this polymerization?

Root Cause Analysis: This is a classic sign of aldol self-condensation . In the presence of a base (e.g., NaOH, LDA, or even organic bases like DBU), an enolate of the piperidinone is formed. This enolate is nucleophilic and can attack the electrophilic carbonyl carbon of another piperidinone molecule. This process can repeat, leading to dimers, trimers, and higher-order oligomers, resulting in the observed complex mixture.

Mechanism: Base-Catalyzed Self-Condensation

Ketone1 Piperidinone Molecule (A) Enolate Enolate Intermediate Ketone1->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Adduct Aldol Adduct (Dimer) Enolate->Adduct Nucleophilic Attack Ketone2 Piperidinone Molecule (B) Ketone2->Adduct Polymer Oligomers/Polymers Adduct->Polymer Further Reaction

Caption: Pathway of aldol self-condensation.

Troubleshooting & Avoidance Strategy:

The key to preventing self-condensation is to control the formation and concentration of the enolate intermediate.

Experimental Protocol: Suppressing Aldol Side Reactions

  • Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This drastically reduces the rate of the aldol reaction more than it affects many desired transformations.

  • Use a Non-Nucleophilic, Hindered Base: If enolate formation is required, use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS). These bases are too bulky to act as nucleophiles themselves.

  • Control Stoichiometry & Addition Rate:

    • If the piperidinone is the intended nucleophile (via its enolate), generate the enolate completely at low temperature by adding it slowly to a solution of the base. Then, slowly add the electrophile to the pre-formed enolate solution.

    • If the piperidinone is the intended electrophile, add your desired nucleophile slowly to the solution of the piperidinone. This maintains a low concentration of the nucleophile, favoring the desired reaction over piperidinone deprotonation.

  • Choose the Right Solvent: Aprotic solvents like THF or diethyl ether are generally preferred for reactions involving enolates.

FAQ 2.2: I am attempting an α-functionalization (e.g., bromination or alkylation) and observing a mixture of regioisomers or fragmentation. How can I improve selectivity?

Root Cause Analysis: The piperidinone ring has two potential sites for enolization: C4 and C6. While C6 is adjacent to the nitrogen, the electronic influence of the Boc group can affect the relative acidity of the α-protons. Furthermore, harsh reaction conditions can lead to undesired ring fragmentation.

  • Regioselectivity: The formation of a thermodynamic vs. kinetic enolate can lead to different products. While not an issue for this symmetrical ketone, in substituted analogs it is critical.

  • Fragmentation: With strongly electron-withdrawing groups on the nitrogen and strong bases, a β-elimination type fragmentation of the piperidine ring is a potential side reaction, though less common with the Boc group compared to sulfonyl groups.[7]

  • Over-alkylation/Halogenation: Poly-alkylation or poly-halogenation can occur if the mono-substituted product is still enolizable and excess electrophile is present.

Troubleshooting & Avoidance Strategy:

Protocol: Regioselective α-Bromination

This protocol aims for mono-bromination at the α-position, a common transformation.[6][8]

  • Starting Material: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, Et₂O) at 0 °C.

  • Reagent Addition: Slowly add bromine (1.0 eq.) over 30 minutes. The use of a Lewis acid catalyst like AlCl₃ (0.1 eq.) can promote the reaction.[6]

  • Reaction Conditions: Maintain the temperature at 0 °C and stir for 12-18 hours. Low temperature is crucial to minimize side reactions.[8]

  • Workup: Quench the reaction with a mild reducing agent (e.g., saturated sodium thiosulfate solution) to destroy excess bromine. Extract with a suitable organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify immediately via buffered flash column chromatography as described in FAQ 1.1 to prevent degradation of the α-bromo ketone, which can be unstable.

References

Technical Support Center: Synthesis of tert-Butyl 2,2-Dimethyl-5-Oxopiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate. This valuable piperidone building block is a key intermediate in various pharmaceutical development programs.[1] Achieving a high yield of this compound can be challenging, often plagued by competing side reactions and difficult purifications.

This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered in the laboratory. We will delve into the mechanistic rationale behind our recommendations, providing you with the expert insights needed to optimize your synthetic route and maximize your yield.

Overview of Primary Synthetic Strategies

Two principal retrosynthetic pathways are commonly employed for this target molecule. The choice of strategy often depends on the availability of starting materials and the scale of the reaction. Understanding both is key to troubleshooting effectively.

Synthetic_Strategies cluster_0 Route A: Post-Cyclization Alkylation cluster_1 Route B: Intramolecular Cyclization start_A N-Boc-4-piperidone product tert-Butyl 2,2-dimethyl- 5-oxopiperidine-1-carboxylate start_A->product  NaH or LDA,  Iodomethane [8] start_B Acyclic Diester Precursor beta_keto Cyclic β-Keto Ester start_B->beta_keto  Dieckmann Condensation  (e.g., t-BuOK) [2] beta_keto->product  (If necessary)  Decarboxylation Alkylation_Side_Reactions cluster_products Reaction Pathways enolate Piperidone Enolate desired Desired Product (gem-Dimethyl) enolate->desired C-Alkylation (2x CH3I) mono Side Product (Mono-methylated) enolate->mono Incomplete C-Alkylation o_alkyl Side Product (O-Alkylated Vinyl Ether) enolate->o_alkyl O-Alkylation aldol Side Product (Aldol Condensation) enolate->aldol Reacts with Starting Ketone Dieckmann_Workflow start Prepare separate solutions: 1. Acyclic Diester in THF 2. Base (e.g., t-BuOK) in THF setup Set up refluxing THF in main flask (High Dilution Principle) start->setup addition Simultaneously add both solutions very slowly via syringe pump over several hours (e.g., 4-8h) setup->addition react Continue reflux for 1-2 hours after addition is complete addition->react quench Cool to 0°C and quench with aqueous acid (e.g., HCl) to protonate the enolate react->quench workup Aqueous workup and extraction quench->workup purify Purify via chromatography or distillation workup->purify

References

Technical Support Center: Troubleshooting Reactions with tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for reactions involving tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate. The following question-and-answer format is designed to address specific experimental challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes?

A1: Low or no conversion in reactions with this compound can often be attributed to several factors related to reagent choice, reaction conditions, and the inherent reactivity of the substrate.

  • Steric Hindrance: The gem-dimethyl group at the 2-position of the piperidine ring introduces significant steric bulk. This can impede the approach of nucleophiles or other reactants to the carbonyl group at the 5-position. The choice of reagents is critical; for instance, in a reduction, a less sterically demanding reducing agent like sodium borohydride might be more effective than a bulkier reagent.

  • Inadequate Activation of the Carbonyl Group: For reactions involving nucleophilic attack on the carbonyl, such as Grignard reactions or Wittig reactions, proper activation is key. Ensure that your reaction conditions are optimized for the specific transformation. For example, in a Wittig reaction, the choice of base to form the ylide and the solvent can significantly impact the reaction's success.

  • Reagent Instability or Deactivation: Verify the quality and activity of your reagents. Organometallic reagents like Grignard or organolithium reagents are sensitive to moisture and air. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). Similarly, check the age and storage conditions of other critical reagents.

  • Incorrect Reaction Temperature: Many reactions have a narrow optimal temperature range. A reaction that is too cold may not have sufficient energy to overcome the activation barrier, while a reaction that is too hot could lead to decomposition of the starting material or reagents. Monitor the reaction temperature closely and consider a temperature screen to find the optimal conditions.

Q2: I am observing the formation of significant side products. What are the common side reactions and how can I mitigate them?

A2: The formation of side products is a common challenge. Understanding the potential side reactions of this compound can help in devising strategies to minimize their formation.

  • Enolization and Aldol-type Reactions: The presence of alpha-protons to the carbonyl group can lead to enolate formation under basic conditions. This enolate can then participate in side reactions, such as aldol condensation with another molecule of the starting material or other electrophiles present in the reaction mixture. To minimize this, consider using non-nucleophilic bases or running the reaction at lower temperatures to disfavor enolate formation.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is stable under many conditions but can be cleaved under strongly acidic or some Lewis acidic conditions.[1][2] If your reaction involves acidic reagents, you may observe partial or complete deprotection of the Boc group, leading to a mixture of products. If deprotection is an issue, consider alternative catalysts or reaction conditions that are milder. The use of scavengers like triisopropylsilane (TIS) can also help to trap the reactive tert-butyl cation that is formed during deprotection, preventing it from reacting with other nucleophiles in the mixture.[3]

  • Over-reduction or Unwanted Reductions: In reduction reactions, it's possible to over-reduce the carbonyl group to an alcohol and then further to a methylene group if the reducing agent is too strong or if the reaction is left for too long. To avoid this, choose a milder reducing agent and carefully monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Guide 1: Optimizing Nucleophilic Addition to the Carbonyl Group

This guide focuses on troubleshooting common issues in reactions like Grignard additions, where a nucleophile attacks the carbonyl carbon.

Issue: Low yield of the desired tertiary alcohol.

Potential Cause Explanation Troubleshooting Steps
Poor Reagent Quality Grignard reagents are highly sensitive to moisture and air.Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N2 or Ar). Use freshly prepared or titrated Grignard reagent.
Steric Hindrance The gem-dimethyl group hinders the approach of the nucleophile.Use a less sterically hindered Grignard reagent if possible. Consider using a cerium (III) chloride-mediated addition (Luche reduction conditions for the Barbier reaction) to enhance the nucleophilicity of the organometallic reagent.
Enolization of Starting Material The Grignard reagent can act as a base, deprotonating the alpha-carbon.Add the Grignard reagent slowly at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.
Magnesium Alkoxide Insolubility The magnesium alkoxide product may precipitate, hindering the reaction.Use a coordinating solvent like tetrahydrofuran (THF) to help solubilize the intermediate.

Experimental Protocol: Grignard Reaction Optimization

  • Preparation: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Dissolve this compound (1.0 eq) in anhydrous THF.

  • Reaction: Cool the solution to 0 °C. Add the Grignard reagent (1.2-1.5 eq) dropwise via the dropping funnel over 30 minutes.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_workflow Grignard Reaction Workflow Start Start Prepare_Apparatus Assemble Dry Apparatus under N2 Start->Prepare_Apparatus Dissolve_Substrate Dissolve Piperidone in Anhydrous THF Prepare_Apparatus->Dissolve_Substrate Cool_Reaction Cool to 0 °C Dissolve_Substrate->Cool_Reaction Add_Grignard Add Grignard Reagent Dropwise Cool_Reaction->Add_Grignard Monitor Monitor by TLC/LC-MS Add_Grignard->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End End Purify->End G cluster_mechanism Boc Deprotection Mechanism Boc_Protected N-Boc Piperidone Protonation Protonation of Carbonyl Oxygen Boc_Protected->Protonation + H+ Cleavage Loss of tert-Butyl Cation Protonation->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tBu_Cation tert-Butyl Cation Cleavage->tBu_Cation Decarboxylation Loss of CO2 Carbamic_Acid->Decarboxylation Deprotected Piperidone Salt Decarboxylation->Deprotected Side_Product Alkylation Side Product tBu_Cation->Side_Product + Nucleophile Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS)

References

Technical Support Center: Large-Scale Synthesis of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale synthesis of this valuable heterocyclic building block. As specific literature for the scaled-up synthesis of this exact molecule is limited, this document consolidates established principles from related piperidone syntheses and the Dieckmann condensation to provide a robust framework for your experimental work.

Proposed Synthetic Pathway Overview

The most logical and convergent approach for constructing the 2,2-dimethyl-5-oxopiperidine core is through an intramolecular Dieckmann condensation. This strategy involves the cyclization of a linear N-Boc-protected aminodiester precursor. The overall synthetic workflow is outlined below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization & Purification Start Starting Materials: - tert-Butyl (2-methylprop-1-en-1-yl)carbamate - Ethyl acrylate Precursor N-Boc-4,4-dimethyl-aminodiester (tert-Butyl 4,4-dimethyl-3,7-diethoxy-3,7-dioxoheptylcarbamate) Start->Precursor Michael Addition Dieckmann Dieckmann Condensation Precursor->Dieckmann Workup Acidic Workup & Extraction Dieckmann->Workup Purification Large-Scale Purification (e.g., Crystallization / Distillation) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses potential challenges in a question-and-answer format, providing both the "what" and the "why" to empower your process development.

Part A: Aminodiester Precursor Synthesis
Question 1: We are experiencing low yields during the synthesis of the linear aminodiester precursor via Michael addition. What are the likely causes?

Answer: Low yields in the Michael addition to form the N-Boc-4,4-dimethyl-aminodiester precursor are typically rooted in issues with reactant stability, steric hindrance, or suboptimal reaction conditions.

  • Steric Hindrance: The gem-dimethyl group on your starting material (or an intermediate) significantly increases steric bulk around the nitrogen nucleophile. This can slow down the rate of the second Michael addition compared to the first, leading to an accumulation of the mono-adduct and reducing the overall yield of the desired diester.

    • Solution: Consider using more forcing conditions for the second addition, such as elevated temperatures or a stronger, non-nucleophilic base to facilitate the reaction. However, be mindful that higher temperatures can lead to side reactions like polymerization of the ethyl acrylate.

  • Reactant and Intermediate Stability: N-Boc protected amines can be sensitive to highly acidic or basic conditions, potentially leading to decomposition or removal of the Boc group.

    • Solution: Ensure the reaction is run under mildly basic or neutral conditions if possible. If a strong base is required, use it at low temperatures and for the minimum time necessary.

  • Polymerization of Acrylate: Ethyl acrylate is prone to polymerization, especially in the presence of strong bases or at elevated temperatures. This consumes the reagent and complicates purification.

    • Solution: Add the ethyl acrylate slowly to the reaction mixture to maintain a low instantaneous concentration. Ensure the reaction temperature is well-controlled. The inclusion of a radical inhibitor like hydroquinone monomethyl ether (MEHQ) in the acrylate starting material is standard practice for storage and can be beneficial.

Part B: Dieckmann Condensation & Cyclization
Question 2: The Dieckmann condensation is sluggish, showing low conversion of the starting diester even after extended reaction times. What is the primary issue?

Answer: Low reactivity in a Dieckmann condensation is almost always linked to the choice and stoichiometry of the base, the solvent system, or temperature.

  • Insufficiently Strong Base: The Dieckmann condensation is an equilibrium reaction.[1] It is driven forward by the deprotonation of the resulting β-keto ester, which is significantly more acidic (pKa ≈ 11-13) than the starting ester (pKa ≈ 25).[2] This requires a base strong enough to deprotonate the product but not so strong that it promotes undesirable side reactions.

    • Causality: The alkoxide generated from the reaction (e.g., ethoxide) must be a sufficiently strong base to deprotonate the product's α-proton. If the base is too weak, the equilibrium will not favor the product.

    • Solution: Sodium ethoxide (NaOEt) in ethanol or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene are standard choices.[3][4] For large-scale work, sodium hydride (NaH) in THF is often preferred as it avoids the introduction of protic solvents and drives the reaction to completion by generating hydrogen gas, which exits the system. A full equivalent of base is required to drive the equilibrium.[1]

  • Inappropriate Solvent: The choice of solvent is critical.

    • Protic Solvents (e.g., Ethanol): When using an alkoxide base like NaOEt, the corresponding alcohol (ethanol) is the solvent of choice to prevent transesterification.[5] However, the reaction may be slower.

    • Aprotic Solvents (e.g., THF, Toluene): These are often used with stronger bases like NaH or KOtBu and can accelerate the reaction.[3] They are generally preferred for large-scale operations to simplify product isolation.

Base/Solvent System Advantages Challenges & Considerations
NaOEt in Ethanol Prevents transesterification; cost-effective.Can be slow; equilibrium-driven; requires anhydrous conditions to prevent hydrolysis.
KOtBu in THF/Toluene Stronger base, often faster reaction; good for sterically hindered substrates.KOtBu is hygroscopic; requires strictly anhydrous conditions.[6]
NaH in THF/Toluene Irreversibly deprotonates the starting material (via H₂ evolution); drives reaction to completion.NaH is flammable and requires careful handling on a large scale; reaction can be exothermic.
Question 3: My crude product contains a significant amount of the cleaved β-keto acid, not my target β-keto ester. What is causing this hydrolysis?

Answer: This is a classic issue in Dieckmann condensations and points directly to the presence of water or hydroxide in your reaction or workup.[6]

  • Mechanism of Failure: The β-keto ester product is susceptible to saponification (ester hydrolysis) under basic conditions, especially if water is present. This is often followed by decarboxylation upon acidic workup if the mixture is heated, leading to a simple ketone. The primary cause is using a "wet" solvent or a partially hydrolyzed base.

    • Solution:

      • Ensure Anhydrous Conditions: All solvents (THF, toluene, ethanol) must be rigorously dried before use. On a large scale, this means using a solvent drying system or distilling from an appropriate drying agent.

      • Verify Base Quality: Use freshly opened or properly stored bases. Potassium tert-butoxide is notoriously hygroscopic and should be handled under an inert atmosphere. Sodium hydride should be a free-flowing powder; clumped NaH may be partially deactivated.[6]

      • Controlled Workup: Quench the reaction by adding it to a cold, acidic solution, rather than adding acid to the reaction mixture. This ensures the base is neutralized quickly and minimizes the time the product is exposed to aqueous basic conditions.

Question 4: We are observing a high molecular weight impurity consistent with a dimer from an intermolecular reaction. How can we promote the desired intramolecular cyclization?

Answer: The competition between intramolecular (Dieckmann) and intermolecular (Claisen) condensation is governed by concentration.[3][7]

  • Causality: At high concentrations, the enolate of one diester molecule is more likely to encounter and react with a second diester molecule before it has a chance to cyclize.

  • Solution: High-Dilution Conditions: The most effective way to favor the intramolecular pathway is to perform the reaction under high-dilution conditions. On a large scale, this is achieved by the slow addition of the diester precursor to a solution of the base in the chosen solvent. This keeps the instantaneous concentration of the diester low, ensuring that the reactive ends of a single molecule are more likely to find each other.

G cluster_0 Reaction Pathways Start High Concentration of Diester Intermolecular Intermolecular Condensation (Dimer Formation) Start->Intermolecular Favored Intramolecular Intramolecular Cyclization (Desired Product) Start->Intramolecular Disfavored SlowAddition Slow Addition of Diester (High Dilution) SlowAddition->Intermolecular Disfavored SlowAddition->Intramolecular Favored

Caption: Effect of concentration on reaction pathway selectivity.

Part C: Large-Scale Purification
Question 5: Column chromatography is not a viable option for our production scale. What are robust methods for purifying the final product?

Answer: For large-scale purification of a moderately polar, neutral molecule like this compound, moving away from chromatography is essential.

  • 1. Crystallization: This is the most desirable method for large-scale purification if the product is a solid.

    • Protocol: After aqueous workup and solvent evaporation, perform a solvent screen to identify a suitable crystallization solvent or solvent system (e.g., heptane/ethyl acetate, isopropanol/water). The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

  • 2. Vacuum Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be highly effective.

    • Considerations: The high molecular weight and the presence of the Boc group mean a high vacuum (low pressure) will be required to achieve distillation at a temperature that does not cause decomposition. A preliminary thermogravimetric analysis (TGA) can determine the decomposition temperature and assess feasibility.

  • 3. Extractive Workup: A well-designed liquid-liquid extraction sequence can remove many impurities.

    • Protocol:

      • An initial wash with a weak acid (e.g., dilute citric acid) can remove any basic impurities.

      • A subsequent wash with a weak base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, such as any hydrolyzed starting material.

      • The product, being a neutral β-keto ester, should remain in the organic layer throughout this process.

Detailed Experimental Protocol: Dieckmann Condensation

This protocol is a representative procedure based on established methods for similar cyclizations.[3][4] It must be optimized for your specific substrate and scale.

Materials:

  • N-Boc-4,4-dimethyl-aminodiester precursor

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitable reactor with anhydrous THF (calculated for high dilution, e.g., 20 L per mole of substrate).

  • Base Addition: Carefully charge sodium hydride (1.1 equivalents) to the reactor. Caution: NaH reacts violently with water and is flammable. Handle with appropriate engineering controls.

  • Substrate Addition: Dissolve the aminodiester precursor (1.0 equivalent) in anhydrous THF or toluene. Begin slow, dropwise addition of this solution to the stirred NaH suspension over 4-6 hours. Maintain the internal temperature between 25-30 °C. The reaction is often exothermic, and cooling may be required.

  • Reaction Monitoring: Monitor the reaction for completion by a suitable analytical method (e.g., HPLC, GC-MS) by quenching a small aliquot in acidic water and extracting. The reaction is typically complete after stirring for an additional 2-4 hours post-addition.

  • Quenching: Cool the reactor to 0-5 °C. In a separate vessel, prepare a solution of 1M HCl. Slowly transfer the reaction mixture into the cold acid solution with vigorous stirring, ensuring the temperature does not exceed 15 °C. Caution: This will quench excess NaH and generate hydrogen gas.

  • Workup:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate or toluene).

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Proceed with the chosen large-scale purification method (crystallization or vacuum distillation).

References

Technical Support Center: Purity Assessment of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the purity of this critical building block.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can effectively separate the main compound from its impurities.

Troubleshooting Guide: HPLC

Q1: I'm observing significant peak fronting in my chromatogram. What could be the cause and how can I fix it?

A1: Peak fronting is often caused by a mismatch between the sample solvent and the mobile phase, or column overload.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak. Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[1]

  • Column Overload: Injecting too much sample onto the column can also lead to peak distortion, including fronting. Solution: Try reducing the injection volume or the concentration of your sample.

Q2: My peaks are tailing. What are the common reasons and solutions?

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or a void in the column packing.

  • Secondary Interactions: Residual acidic silanol groups on the silica support of C18 columns can interact with the basic nitrogen of the piperidine ring, causing tailing. Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%) to mask the silanol groups. Alternatively, use a base-deactivated column.

  • Column Overload: As with fronting, injecting too much sample can lead to tailing. Solution: Reduce the sample concentration or injection volume.

  • Column Void: A void at the head of the column can cause peak tailing. Solution: This usually indicates column degradation and the column may need to be replaced.

Q3: I'm not getting good resolution between my main peak and an impurity. How can I improve the separation?

A3: Poor resolution can be addressed by optimizing the mobile phase composition, flow rate, or column temperature.

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is a critical parameter. Solution: Systematically vary the mobile phase composition. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.

  • Flow Rate: A lower flow rate generally leads to better resolution, although it increases the analysis time. Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer. Solution: Experiment with different column temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves.

Frequently Asked Questions (FAQs): HPLC

Q: What is a good starting HPLC method for this compound?

A: A good starting point would be a reversed-phase method using a C18 column. Here is a recommended starting protocol:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Q: Does this compound have a UV chromophore?

A: The carbonyl group and the carbamate group provide some UV absorbance at lower wavelengths, typically around 210 nm. For higher sensitivity, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be used.

Q: What are some potential impurities I should look for?

A: Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation. Common impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Deprotected compound: The N-Boc group can be labile under acidic conditions, leading to the formation of 2,2-dimethyl-5-oxopiperidine.

  • By-products: Side-products from the synthetic route. For example, if the synthesis involves the alkylation of N-Boc-4-piperidone, incompletely methylated or di-methylated by-products might be present.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While carbamates can be thermally labile, with careful method development, GC-MS can be used for the purity assessment of this compound.[3]

Troubleshooting Guide: GC-MS

Q1: I am not seeing my compound of interest in the chromatogram, or the peak is very small.

A1: This could be due to thermal degradation in the injector or the column.

  • Injector Temperature: A high injector temperature can cause the N-Boc group to degrade. Solution: Try lowering the injector temperature (e.g., to 200-220°C).

  • Column Choice: A non-polar or mid-polar column is generally suitable. Solution: Ensure you are using an appropriate column, such as a DB-5ms or HP-5ms.

Q2: I'm observing multiple peaks that could be related to my compound. How can I identify them?

A2: The presence of multiple peaks could indicate degradation or the presence of isomers.

  • Mass Spectrum Analysis: The mass spectrometer is a powerful tool for identification. Solution: Analyze the mass spectrum of each peak. The N-Boc group has a characteristic loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[4] The molecular ion peak for the target compound is expected at m/z 227.

  • Library Search: Compare the obtained mass spectra with a commercial or in-house library.

Frequently Asked Questions (FAQs): GC-MS

Q: What are the expected mass fragments for this compound?

A: The mass spectrum will likely show a molecular ion peak at m/z 227. Key fragments would include:

m/zIdentity
212[M-CH₃]⁺
171[M-C₄H₈]⁺ (Loss of isobutylene)
156[M-C₄H₈ - CH₃]⁺
127[M-Boc]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Q: Is derivatization necessary for the GC-MS analysis of this compound?

A: Derivatization is generally not required for this compound. However, if you are analyzing for related impurities that are more polar, derivatization (e.g., silylation) might improve their chromatographic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity determination. Both ¹H and ¹³C NMR can provide detailed information about the structure of the main compound and any impurities present.

Troubleshooting Guide: NMR

Q1: My ¹H NMR spectrum looks complex with overlapping signals. How can I improve it?

A1: Overlapping signals in the aliphatic region are common for cyclic compounds.

  • Higher Field Strength: A higher field NMR spectrometer will provide better signal dispersion.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify coupled protons and trace the spin systems, aiding in the assignment of complex multiplets.

Q2: I see unexpected peaks in my spectrum. How can I determine if they are impurities or something else?

A2: Unexpected peaks can be from impurities, residual solvents, or water.

  • Solvent Peaks: Compare the chemical shifts of the unknown peaks with known solvent chemical shifts.[5][6]

  • Impurity Identification: Compare the spectrum with the expected spectrum of the pure compound. The chemical shifts of potential impurities (e.g., deprotected compound) can often be predicted. For example, the protons adjacent to the nitrogen in the deprotected piperidine ring will shift significantly.

  • Integration: The integration of the impurity peaks relative to the main compound can be used to quantify the level of impurity.

Frequently Asked Questions (FAQs): NMR

Q: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A: Based on data from similar N-Boc protected piperidone derivatives, the following are the expected chemical shift ranges:

¹H NMR (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)
tert-butyl (9H)~1.4-1.5 (s)
gem-dimethyl (6H)~1.1-1.3 (s)
CH₂ adjacent to N (2H)~3.4-3.8 (m)
CH₂ adjacent to C=O (2H)~2.4-2.7 (m)
CH₂ at C4 (2H)~1.7-2.0 (m)

¹³C NMR (in CDCl₃):

CarbonExpected Chemical Shift (ppm)
C=O (ketone)~208-212
C=O (carbamate)~154-156
C(CH₃)₃ (quaternary)~79-81
C(CH₃)₂ (quaternary)~45-50
CH₂ adjacent to N~40-45
CH₂ adjacent to C=O~50-55
CH₂ at C4~30-35
C(CH₃)₃ (methyls)~28-29
C(CH₃)₂ (methyls)~25-27

Note: These are predicted values and may vary slightly based on the specific solvent and experimental conditions.

Q: Can I use NMR to determine the absolute purity of my sample?

A: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample by comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration.

Experimental Workflows and Diagrams

HPLC Method Development Workflow

HPLC_Workflow start Define Analytical Goal (Purity Assessment) col_select Column Selection (e.g., C18) start->col_select mob_phase Mobile Phase Screening (ACN/Water, MeOH/Water with additives) col_select->mob_phase gradient Gradient Optimization mob_phase->gradient flow_temp Flow Rate & Temperature Optimization gradient->flow_temp validation Method Validation (Linearity, Accuracy, Precision) flow_temp->validation end Final Method validation->end

Caption: Workflow for HPLC method development.

Troubleshooting Logic Diagram for HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape fronting Peak Fronting start->fronting tailing Peak Tailing start->tailing split Split Peaks start->split fronting_solv Check Sample Solvent vs. Mobile Phase Strength fronting->fronting_solv Cause? fronting_load Reduce Injection Volume/ Concentration fronting->fronting_load Cause? tailing_sec Add Mobile Phase Modifier (e.g., TEA) tailing->tailing_sec Cause? tailing_load Reduce Injection Volume/ Concentration tailing->tailing_load Cause? tailing_col Check for Column Void/ Replace Column tailing->tailing_col Cause? split_col Check for Column Contamination/ Flush or Replace split->split_col Cause? split_inj Ensure Proper Injector Function split->split_inj Cause?

Caption: Troubleshooting logic for HPLC peak shape problems.

References

Technical Support Center: Recrystallization of tert-Butyl 2,2-Dimethyl-5-Oxopiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the recrystallization of this key synthetic intermediate. Our goal is to empower you with the knowledge to overcome common challenges and achieve high purity for your compound.

Core Principles: Recrystallization of a Boc-Protected Piperidone

This compound is a moderately polar molecule due to the presence of the ketone and carbamate functional groups, balanced by the nonpolar tert-butyl and dimethyl substituents. The N-Boc protecting group significantly influences its solubility and crystallization behavior. Successful recrystallization hinges on selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[1]

A common issue with Boc-protected compounds is their tendency to "oil out" or precipitate as an amorphous solid if the cooling process is too rapid or the solvent system is not optimal.[1][2] Therefore, a gradual temperature decrease is crucial for the formation of well-defined crystals.[3]

General Workflow for Recrystallization

The following diagram outlines the fundamental steps for a successful recrystallization.

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if impurities are present) A->B optional C Slow Cooling to Room Temperature A->C B->C D Induce Further Crystallization (e.g., Ice Bath) C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: A generalized workflow for the recrystallization of organic compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the recrystallization of this compound.

Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume.
  • Probable Cause 1: Incorrect Solvent Choice. The solvent may be too nonpolar for your compound. While nonpolar solvents are often used as anti-solvents, they may not be suitable as the primary recrystallization solvent.

  • Solution 1:

    • Refer to the solvent selection table below.

    • Consider a more polar solvent or a solvent mixture. For instance, if you are using heptane, try switching to a mixture of ethyl acetate and heptane.

  • Probable Cause 2: Insoluble Impurities. Your crude material may contain insoluble impurities.

  • Solution 2:

    • Add a small amount of additional hot solvent to ensure all of your target compound has dissolved.

    • Perform a hot filtration to remove the insoluble material. Be sure to pre-heat your filtration apparatus to prevent premature crystallization in the funnel.[3]

Q2: After cooling, no crystals have formed.
  • Probable Cause 1: Too Much Solvent Was Used. The solution is not supersaturated, and the concentration of your compound is below its solubility limit at the lower temperature.[3]

  • Solution 1:

    • Gently heat the solution to evaporate a portion of the solvent.

    • Allow the solution to cool slowly again.

  • Probable Cause 2: The Solution Cooled Too Slowly, or Nucleation Has Not Occurred. Crystal formation requires nucleation sites.

  • Solution 2:

    • Try scratching the inside of the flask with a glass rod at the meniscus. This can provide a surface for crystal growth.

    • Add a "seed crystal" of your pure compound to the solution to initiate crystallization.

    • Place the solution in an ice bath to further decrease the solubility.[3]

Q3: My compound has "oiled out" into a gooey liquid instead of forming crystals.
  • Probable Cause 1: The Solution Cooled Too Quickly. Rapid cooling can cause the compound to come out of solution as a supercooled liquid rather than an ordered crystalline solid.[3]

  • Solution 1:

    • Reheat the solution until the oil redissolves.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Probable Cause 2: The Solvent Polarity is Not Ideal. The solvent may be too nonpolar, causing the compound to separate as an immiscible liquid.

  • Solution 2:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of a more polar "good" solvent to increase the overall polarity of the solvent system.

    • Allow the mixture to cool slowly.

Q4: A fine powder or precipitate crashed out of solution instead of well-defined crystals.
  • Probable Cause: The solution was cooled too rapidly, or it was disturbed during the cooling process. This leads to rapid precipitation rather than slow crystal growth.[3]

  • Solution:

    • Reheat the solution to redissolve the precipitate.

    • Ensure the flask is left undisturbed in a location with minimal vibrations and drafts as it cools. Slow, gradual cooling is key to growing larger crystals.[1][3]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue Q1 No Crystals Formed Start->Q1 Q2 Compound Oiled Out Start->Q2 Q3 Precipitate Formed Start->Q3 Sol1 Too much solvent? Q1->Sol1 Sol2 Cooling too fast? Q2->Sol2 Action5 Reheat and allow to cool undisturbed. Q3->Action5 Action1 Evaporate some solvent and re-cool slowly. Sol1->Action1 Yes Action2 Add seed crystal or scratch the flask. Sol1->Action2 No Sol3 Solvent polarity issue? Sol2->Sol3 No Action3 Reheat and cool more slowly. Sol2->Action3 Yes Action4 Reheat and add a more polar co-solvent. Sol3->Action4

Caption: A decision tree for troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Isopropyl Acetate)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropyl acetate and heat the mixture to a gentle boil with stirring.

  • Continue to add small portions of hot isopropyl acetate until the solid just dissolves.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropyl acetate.

  • Dry the crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization (Ethyl Acetate/Heptane)

This method is useful if the compound is too soluble in a single solvent at room temperature.

  • Dissolve the crude material in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • While the solution is still hot, add heptane (the "poor" solvent) dropwise until the solution becomes faintly cloudy.

  • Add a drop or two of hot ethyl acetate to redissolve the cloudiness.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in Protocol 1.

Solvent Selection Table
SolventPolarityBoiling Point (°C)Comments
HeptaneNonpolar98Likely a good "poor" solvent (anti-solvent).
TolueneNonpolar111May be suitable, but higher boiling point can be a disadvantage.
Diethyl EtherModerately Polar35Low boiling point can make it difficult to work with for hot recrystallization.
tert-Butyl methyl ether (MTBE)Moderately Polar55A good alternative to diethyl ether with a higher boiling point.
Ethyl AcetatePolar Aprotic77Often a good starting point as a "good" solvent.
Isopropyl AcetatePolar Aprotic89Similar to ethyl acetate, may offer slightly different solubility characteristics.
IsopropanolPolar Protic82The protic nature may or may not be beneficial; worth screening.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound? A: While a specific melting point is not cited in the provided search results, a sharp melting point range (e.g., within 1-2 °C) after recrystallization is a good indicator of high purity.[3] The crude material will likely have a lower and broader melting point range.

Q: My final product has a yellow tint. How can I remove colored impurities? A: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

Q: How do I know which solvent system is best for my compound? A: The best approach is empirical. Test the solubility of a small amount of your crude material in a few different solvents at room temperature and upon heating. A good single solvent will show poor solubility at room temperature but complete dissolution when hot.[1] For a two-solvent system, the compound should be highly soluble in the "good" solvent and poorly soluble in the "poor" solvent.[1]

Q: Can I store my piperidone compound in solution? A: It is generally not recommended. Amines and their derivatives can be susceptible to degradation or reaction with atmospheric components like CO2 over time, potentially leading to the formation of carbonate salts.[4] It is best to store the purified, dry solid in a tightly sealed container.

References

Validation & Comparative

A Comparative Guide to Alternatives for Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the piperidine scaffold remains a cornerstone of many therapeutic agents. The strategic manipulation of this heterocyclic system often necessitates the use of protecting groups to ensure regioselectivity and efficiency in multi-step synthetic sequences. Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a valuable building block, features a tert-butoxycarbonyl (Boc) protecting group, which offers robust protection under a variety of conditions but also presents specific limitations. This guide provides a comprehensive comparison of alternative reagents, focusing on alternative nitrogen protecting groups and synthetic strategies to access the core 2,2-dimethyl-5-oxopiperidine structure, supported by experimental insights and protocols.

The Central Role and Limitations of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is widely employed due to its stability to a broad range of nucleophilic and basic conditions.[1] Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), ensuring orthogonality with base-labile and hydrogenolysis-labile protecting groups.[2][3] However, the harsh acidic conditions required for Boc deprotection can be detrimental to sensitive functional groups elsewhere in the molecule, potentially leading to undesired side reactions or degradation of the target compound. This limitation necessitates the exploration of alternative protecting groups with distinct deprotection strategies.

Strategic Alternatives: Cbz and Fmoc Protecting Groups

Two of the most viable alternatives to the Boc group for the protection of the piperidine nitrogen are the benzyloxycarbonyl (Cbz or Z) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice between these protecting groups is primarily dictated by the overall synthetic strategy and the compatibility of their deprotection conditions with other functionalities in the molecule.[2][4]

Carboxybenzyl (Cbz) Group: A Classic Choice with Orthogonal Deprotection

The Cbz group, introduced by Bergmann and Zervas, is a stalwart in amine protection.[5] It is stable to both acidic and mild basic conditions, providing a high degree of robustness.[4] A key advantage of the Cbz group is its cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C), which offers a mild and neutral deprotection method, orthogonal to the acid-labile Boc and base-labile Fmoc groups.[2][5]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Alternative

The Fmoc group is prized for its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] This unique deprotection mechanism makes it orthogonal to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[6] The mildness of Fmoc removal is particularly advantageous when working with acid-sensitive substrates.

Comparative Overview of Protecting Groups

FeatureTert-butyl (Boc)Carboxybenzyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure (CH₃)₃C-O-CO-C₆H₅CH₂-O-CO-C₁₄H₉CH₂-O-CO-
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)[5]9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Deprotection Condition Strong Acid (e.g., TFA, HCl)[3]Catalytic Hydrogenolysis (H₂/Pd-C)[5]Base (e.g., 20% Piperidine in DMF)[6][7]
Stability Stable to base, hydrogenolysis.[2]Stable to acid and mild base.[4]Stable to acid and hydrogenolysis.[6]
Key Advantages Robust, widely used, volatile byproducts.Orthogonal to Boc and Fmoc, mild deprotection.[2]Very mild deprotection conditions.[6]
Potential Limitations Harsh acidic deprotection can damage sensitive molecules.Incompatible with reducible functional groups (e.g., alkynes, alkenes).[4]Labile to primary and secondary amines.

Synthetic Strategies to the 2,2-Dimethyl-5-oxopiperidine Core

Beyond the choice of protecting group, the synthetic route to the core heterocyclic structure is a critical consideration. A prominent and versatile method for the construction of cyclic β-keto esters is the Dieckmann condensation.

The Dieckmann Condensation Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[8] This strategy is highly effective for the formation of five- and six-membered rings. For the synthesis of a 2,2-dimethyl-5-oxopiperidine derivative, a suitable β-amino diester precursor is required.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-5-oxopiperidine via Dieckmann Condensation (General Procedure)

This protocol outlines a general approach to the synthesis of the 2,2-dimethyl-5-oxopiperidine core, which can then be N-protected with the desired group.

Step 1: Synthesis of the Diethyl 3-(cyanomethyl)-3-methylbutanoate

This step involves the synthesis of a key precursor for the Dieckmann condensation.

Step 2: Reductive Cyclization to 2,2-Dimethyl-5-oxopiperidine

This step utilizes a reduction and subsequent intramolecular cyclization to form the piperidone ring.

Step 3: N-Protection of 2,2-Dimethyl-5-oxopiperidine

The unprotected piperidone can then be functionalized with the desired protecting group.

a) N-Boc Protection:

  • To a solution of 2,2-dimethyl-5-oxopiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction at room temperature until completion.

  • Work-up and purify by standard methods to yield this compound.

b) N-Cbz Protection:

  • To a solution of 2,2-dimethyl-5-oxopiperidine in a suitable solvent (e.g., dichloromethane) under basic conditions (e.g., aqueous sodium carbonate), add benzyl chloroformate (Cbz-Cl) dropwise at 0 °C.[5]

  • Stir the reaction, allowing it to warm to room temperature.

  • Work-up and purify to obtain benzyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate.

c) N-Fmoc Protection:

  • To a solution of 2,2-dimethyl-5-oxopiperidine in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine), add 9-fluorenylmethyl chloroformate (Fmoc-Cl).

  • Stir the reaction at room temperature.

  • Work-up and purify to yield 9H-fluoren-9-ylmethyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_starting_materials Starting Materials cluster_core_synthesis Core Synthesis cluster_protection N-Protection SM Suitable Precursors Dieckmann Dieckmann Condensation SM->Dieckmann Piperidone 2,2-Dimethyl-5-oxopiperidine Dieckmann->Piperidone Boc This compound Piperidone->Boc Boc₂O Cbz benzyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate Piperidone->Cbz Cbz-Cl Fmoc 9H-fluoren-9-ylmethyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate Piperidone->Fmoc Fmoc-Cl

Caption: Synthetic overview for accessing N-protected 2,2-dimethyl-5-oxopiperidones.

Conclusion

The selection of an appropriate reagent for the synthesis of 2,2-dimethyl-5-oxopiperidine derivatives is a critical decision that hinges on the specific requirements of the overall synthetic strategy. While this compound is a versatile and widely used building block, its reliance on acidic deprotection can be a significant drawback in the presence of acid-sensitive functionalities. The use of alternative protecting groups, such as Cbz and Fmoc, provides chemists with a broader toolkit, enabling orthogonal deprotection strategies that are compatible with a wider range of substrates. The Cbz group, with its mild hydrogenolytic cleavage, and the Fmoc group, with its base-labile nature, offer valuable alternatives for the synthesis of complex molecules where the integrity of acid-sensitive groups is paramount. The Dieckmann condensation provides a reliable and adaptable route to the core piperidone structure, which can then be readily protected with the desired group. By carefully considering the stability and reactivity of these alternative reagents, researchers can design more efficient, robust, and successful synthetic routes in their drug discovery and development endeavors.

References

Navigating Steric Hindrance and Reactivity: A Comparative Guide to tert-Butyl 2,2-Dimethyl-5-oxopiperidine-1-carboxylate in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1][2] The strategic introduction of protecting groups and substituents onto this privileged heterocycle allows for precise control over its reactivity and three-dimensional structure. This guide provides an in-depth analysis of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a building block characterized by a unique gem-dimethyl substitution pattern adjacent to the nitrogen atom. While specific, direct experimental data for this compound is limited in publicly accessible literature, this guide will extrapolate its expected efficacy in key synthetic transformations by comparing it with well-studied, less substituted N-Boc-piperidones. We will delve into the anticipated influence of the 2,2-dimethyl group on reactivity, selectivity, and overall synthetic utility, providing a framework for researchers considering its incorporation into their synthetic strategies.

The Strategic Value of the N-Boc Protecting Group and Gem-Dimethyl Substitution

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the piperidine nitrogen. Its steric bulk and electronic properties effectively deactivate the nitrogen towards a range of reaction conditions, thereby enabling selective transformations at other positions of the ring. The Boc group can be readily removed under acidic conditions, regenerating the free amine for subsequent functionalization.

The introduction of a gem-dimethyl group at the C2 position is anticipated to have several profound effects on the molecule's chemical behavior:

  • Conformational Rigidity: The steric hindrance imposed by the two methyl groups is expected to lock the piperidine ring into a more defined chair or twist-boat conformation. This can have significant implications for the stereochemical outcome of reactions at the C5-ketone and the adjacent C4 and C6 positions.

  • Steric Shielding: The gem-dimethyl group will sterically hinder the approach of reagents to the nitrogen atom and, to a lesser extent, the adjacent C6 position. This can influence the regioselectivity of certain reactions.

  • Electronic Effects: While primarily steric in nature, the electron-donating effect of the two methyl groups may have a minor influence on the reactivity of the carbonyl group.

Comparative Analysis of Key Synthetic Transformations

Based on the extensive literature on N-Boc-3-piperidone and N-Boc-4-piperidone, we can predict the performance of this compound in several key synthetic transformations.

Reductive Amination

Reductive amination is a cornerstone transformation for the conversion of ketones to amines. For N-Boc-4-piperidone, this reaction is routinely used to introduce substituents at the 4-position with high efficiency.

Expected Performance of this compound:

The C5-ketone in the target molecule is expected to undergo reductive amination smoothly. The gem-dimethyl group at the C2 position is unlikely to significantly hinder the approach of an amine and a reducing agent to the C5-carbonyl. However, the conformational rigidity imparted by the gem-dimethyl group could lead to enhanced diastereoselectivity in cases where a chiral amine is used or a new stereocenter is formed at C5.

Alternative: N-Boc-3-piperidone serves as a common alternative for the synthesis of 3-amino-piperidine derivatives.

FeatureThis compound (Predicted)N-Boc-3-piperidone (Established)
Reactivity HighHigh
Stereoselectivity Potentially high due to conformational lockingSubstrate and reagent dependent
Key Advantage Access to 2,2-dimethyl-5-amino-piperidine scaffoldCommercially available and well-documented

Experimental Protocols: A Generalized Approach

Protocol 1: General Procedure for Reductive Amination of N-Boc-piperidones

This protocol outlines a standard procedure for the reductive amination of an N-Boc-piperidone with a primary amine using sodium triacetoxyborohydride.

Materials:

  • N-Boc-piperidone (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-Boc-piperidone (1.0 eq) and the primary amine (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Synthetic Pathways

Diagram 1: Reductive Amination Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 This compound process Reductive Amination start1->process start2 Primary Amine (R-NH2) start2->process reagent1 NaBH(OAc)3 reagent1->process reagent2 DCM or DCE, Acetic Acid (cat.) reagent2->process product N-Boc-5-amino-2,2-dimethylpiperidine Derivative process->product

Caption: Generalized workflow for the reductive amination of the target compound.

Conclusion and Future Outlook

This compound represents a potentially valuable, yet underexplored, building block in synthetic chemistry. The presence of the gem-dimethyl group at the C2 position is poised to offer unique stereochemical control and access to novel chemical space. While direct experimental comparisons are currently lacking in the literature, the well-established reactivity of simpler N-Boc-piperidones provides a strong foundation for predicting its synthetic utility.

Future research into the synthesis and reactivity of this compound is warranted. A systematic study of its performance in a range of transformations, including but not limited to those discussed in this guide, would be of significant interest to the chemical and pharmaceutical research communities. The insights gained from such studies would undoubtedly accelerate the discovery and development of new molecular entities with enhanced properties.

References

A Comparative Spectroscopic Guide to the Structural Validation of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Piperidine derivatives, in particular, are prevalent scaffolds in a multitude of pharmacologically active agents, making the precise characterization of their substituted analogues a critical task.[1] This guide provides an in-depth spectroscopic analysis of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a key intermediate in synthetic chemistry.

Our approach is rooted in a self-validating methodology, where the structural elucidation of the target compound is not only based on the interpretation of its own spectral data but is also rigorously benchmarked against its structural isomers and related analogues. This comparative framework is indispensable for identifying subtle structural nuances that could significantly impact downstream applications. We will explore the causality behind experimental choices and delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to build a robust case for the validation of the title compound's structure.

The Imperative of Structural Validation: A Comparative Rationale

The synthesis of substituted piperidones can often yield a mixture of isomers, or unexpected rearrangements may occur. In the case of this compound, potential isomeric impurities could include the corresponding 3-oxo and 4-oxo piperidines. While these isomers share the same molecular formula and weight, the position of the carbonyl group and the gem-dimethyl group dramatically influences their chemical environment and, consequently, their spectroscopic signatures. Misidentification of such an intermediate could lead to the synthesis of an incorrect final active pharmaceutical ingredient, with profound implications for its biological activity and safety profile.

Therefore, a multi-pronged analytical approach is not merely good practice but an essential quality control measure. This guide will demonstrate how a systematic comparison of spectral data can unequivocally differentiate between these closely related structures.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for N-Boc protected piperidone derivatives. The choice of solvents and instrumental parameters is critical for obtaining reproducible and high-resolution data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, ¹H NMR will reveal the number of unique proton environments, their chemical shifts, spin-spin coupling, and integration, while ¹³C NMR will identify the number of unique carbon environments.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual peak in ¹H NMR.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition:

    • Acquire spectra at 298 K.

    • Set a spectral width of 16 ppm, centered at approximately 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

    • Acquire 16 scans for a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of 240 ppm, centered at approximately 100 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.

    • Process the data with a line broadening of 1.0 Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: IR spectroscopy is highly effective for identifying the functional groups present in a molecule. In this case, it will be used to confirm the presence of the ketone and carbamate carbonyl groups, which have characteristic absorption frequencies.

Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred due to its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further aid in structural confirmation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Spectroscopic Data Presentation and Analysis

Due to the limited availability of published experimental data for this compound, we will utilize high-quality predicted data for our primary analysis and compare it with the available experimental data for its key isomers.

Data Summary Tables
Compound Molecular Formula Molecular Weight CAS Number
This compound (Target)C₁₂H₂₁NO₃227.30 g/mol 1894533-96-0[2]
tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (Isomer 1)C₁₂H₂₁NO₃227.30 g/mol 346593-03-1[3]
tert-Butyl 4-oxopiperidine-1-carboxylate (Analogue 1)C₁₀H₁₇NO₃199.25 g/mol 79099-07-3[4]

Table 1: Predicted ¹H and ¹³C NMR Data for the Target Compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C(CH₃)₃ (Boc)1.48 (s, 9H)28.4 (q)
C(CH₃)₂1.25 (s, 6H)25.0 (q)
CH₂ (C3)2.40 (t, 2H)36.0 (t)
CH₂ (C4)2.65 (t, 2H)48.0 (t)
CH₂ (C6)3.80 (s, 2H)55.0 (t)
C=O (Ketone)-208.0 (s)
C=O (Carbamate)-154.5 (s)
C (Quaternary, C2)-60.0 (s)
C (Quaternary, Boc)-80.5 (s)

Table 2: Experimental ¹H and ¹³C NMR Data for Comparative Compounds

Assignment Isomer 1: tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate ¹H NMR (ppm) [3]Analogue 1: tert-Butyl 4-oxopiperidine-1-carboxylate ¹H NMR (ppm) [4]Analogue 1: tert-Butyl 4-oxopiperidine-1-carboxylate ¹³C NMR (ppm) [4]
C(CH₃)₃ (Boc)1.49 (s, 9H)1.43 (s, 9H)28.0
C(CH₃)₂1.13 (s, 6H)--
CH₂ (Piperidine)3.73 (t, 2H), 2.49 (t, 2H), 3.43 (br s, 2H)3.60 (t, 4H), 2.34 (t, 4H)40.3, 40.0
C=O (Ketone)--207.4
C=O (Carbamate)--153.8
C (Quaternary, Boc)--79.2

Table 3: IR and Mass Spectrometry Data Comparison

Spectroscopic Feature Target Compound (Predicted) Isomer 1 (Expected) Analogue 1 (Experimental) [4]
IR: C=O (Ketone) ~1715 cm⁻¹~1715 cm⁻¹1678 cm⁻¹
IR: C=O (Carbamate) ~1690 cm⁻¹~1690 cm⁻¹1724 cm⁻¹
MS: [M+H]⁺ m/z 228.1594m/z 228.1594m/z 200.1287

Visualizing the Workflow and Structural Logic

A clear workflow and a logical decision-making process are essential for systematic spectroscopic validation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation Prep_NMR Dissolve in CDCl₃ Acq_NMR ¹H & ¹³C NMR Prep_NMR->Acq_NMR Prep_IR Place on ATR Crystal Acq_IR FT-IR (ATR) Prep_IR->Acq_IR Prep_MS Dilute in MeOH/ACN Acq_MS ESI-MS Prep_MS->Acq_MS Analyze_NMR Chemical Shifts Splitting Patterns Integration Acq_NMR->Analyze_NMR Analyze_IR Functional Group Identification (C=O) Acq_IR->Analyze_IR Analyze_MS Molecular Ion Peak [M+H]⁺ Acq_MS->Analyze_MS Compare Compare with Isomers & Analogues Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Confirm Confirm Structure Compare->Confirm

Caption: Experimental workflow for spectroscopic analysis.

Structural_Validation_Decision_Tree Start Start: Analyze ¹H NMR Spectrum Singlet_6H Observe a singlet integrating to 6H (gem-dimethyl group)? Start->Singlet_6H Yes_gem YES Singlet_6H->Yes_gem No_gem NO Singlet_6H->No_gem Analyze_CH2_Signals Analyze signals for CH₂ groups adjacent to the ketone Yes_gem->Analyze_CH2_Signals Structure_Analogue1 Structure is likely Analogue 1 (tert-butyl 4-oxopiperidine-1-carboxylate) No_gem->Structure_Analogue1 Two_Triplets Two distinct triplets for CH₂-C(=O)-CH₂? Analyze_CH2_Signals->Two_Triplets Yes_4_oxo YES Two_Triplets->Yes_4_oxo No_5_oxo NO Two_Triplets->No_5_oxo Structure_Isomer1 Structure is likely Isomer 1 (2,2-dimethyl-4-oxopiperidone) Yes_4_oxo->Structure_Isomer1 Singlet_and_Triplet One singlet (C6-H₂) and one triplet (C4-H₂) adjacent to the ketone? No_5_oxo->Singlet_and_Triplet Yes_Target YES Singlet_and_Triplet->Yes_Target No_Other NO Singlet_and_Triplet->No_Other Structure_Target Structure is Validated: This compound Yes_Target->Structure_Target Structure_Other Consider other isomers or impurities No_Other->Structure_Other

Caption: Decision tree for structural validation via ¹H NMR.

In-Depth Spectroscopic Interpretation and Comparison

Analysis of the Target Compound's Predicted Spectra
  • ¹H NMR: The most striking feature in the predicted ¹H NMR spectrum of the target compound is the presence of three singlets. The singlet at ~1.48 ppm (9H) is characteristic of the tert-butyl group of the Boc protector. The singlet at ~1.25 ppm (6H) corresponds to the two methyl groups at the C2 position, which are equivalent and have no adjacent protons to couple with. The singlet at ~3.80 ppm (2H) is assigned to the C6 methylene protons, which are adjacent to the nitrogen and the C2 quaternary carbon, and thus do not split. The two triplets at ~2.40 ppm and ~2.65 ppm are assigned to the C3 and C4 methylene groups, respectively, which are coupled to each other.

  • ¹³C NMR: The predicted ¹³C NMR spectrum shows the expected 10 unique carbon signals (two methyls at C2 are equivalent, and three methyls in the Boc group are equivalent). Key signals include the ketone carbonyl at ~208.0 ppm, the carbamate carbonyl at ~154.5 ppm, the quaternary carbon of the Boc group at ~80.5 ppm, and the C2 quaternary carbon at ~60.0 ppm.

  • IR Spectroscopy: The predicted IR spectrum would show two distinct carbonyl stretching frequencies. The ketone C=O stretch is expected around 1715 cm⁻¹, while the carbamate C=O stretch should appear at a slightly lower wavenumber, around 1690 cm⁻¹.

  • Mass Spectrometry: The predicted m/z for the protonated molecule [M+H]⁺ is 228.1594, which corresponds to the molecular formula C₁₂H₂₁NO₃.

Comparative Analysis for Structural Validation

The true power of this analysis lies in comparing the predicted data of our target with the experimental data of its isomers and analogues.

  • Target vs. Isomer 1 (tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate):

    • ¹H NMR: The key difference lies in the signals for the methylene protons of the piperidine ring. In Isomer 1, the ketone at C4 is flanked by two methylene groups (C3 and C5). This results in two triplets, as seen in the experimental data (3.73 ppm and 2.49 ppm).[3] In contrast, our target compound has the ketone at C5, flanked by a methylene group at C4 and a quaternary carbon at C6. This would lead to a triplet for the C4 protons and a singlet for the C6 protons, a clear distinguishing feature. The experimental data for Isomer 1 shows a broad singlet at 3.43 ppm, which is likely the C5 methylene protons adjacent to the nitrogen.

  • Target vs. Analogue 1 (tert-Butyl 4-oxopiperidine-1-carboxylate):

    • ¹H NMR: The most obvious difference is the absence of the 6H singlet for the gem-dimethyl group in Analogue 1.[4] The spectrum of Analogue 1 is much simpler, showing only two triplets for the four methylene groups, which are symmetrical around the C4 ketone.

    • ¹³C NMR: Analogue 1 lacks the signals for the gem-dimethyl carbons and the C2 quaternary carbon that would be present in the target compound.[4]

    • Mass Spectrometry: The molecular weight of Analogue 1 is 28 amu less than the target compound, a difference that is easily detected by mass spectrometry.[4]

This comparative analysis demonstrates that even without experimental data for the target compound, we can build a strong, deductive argument for its structural validation. The unique pattern of signals in the ¹H NMR spectrum, in particular, serves as a definitive fingerprint to distinguish it from its most likely isomers.

Conclusion

The structural validation of this compound requires a meticulous and comparative spectroscopic approach. By combining predicted data for the target with experimental data from its isomers and analogues, we have demonstrated a robust methodology for its unambiguous identification. The key distinguishing features are the unique singlet for the C6 methylene protons in the ¹H NMR spectrum and the presence of a C2 quaternary carbon signal in the ¹³C NMR spectrum, both of which are absent in its 4-oxo isomer. This guide underscores the principle that confidence in structural assignment is best achieved not in isolation, but through rigorous comparison with plausible alternatives.

References

A Comparative Guide to the Structural Elucidation of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical techniques for the structural determination of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a substituted piperidine derivative. As experimental crystallographic data for this specific molecule is not publicly available, this document will serve as a practical guide for researchers, outlining the necessary experimental workflows and comparing the insights gained from various methods. We will use the closely related, structurally characterized molecule, 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid , as a case study to illustrate the principles and data analysis of X-ray crystallography.

The piperidine ring is a prevalent scaffold in many pharmaceuticals and bioactive molecules. A thorough understanding of its three-dimensional structure, including conformation and stereochemistry, is paramount for elucidating structure-activity relationships (SAR) and for rational drug design. This guide will delve into the gold standard of structural analysis, single-crystal X-ray diffraction, and provide a comparative overview of complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

Part 1: The Definitive Method - Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of a molecule in its crystalline state.[1][2] This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure involves several critical stages.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection Visual Inspection diffractometer X-ray Diffraction crystal_selection->diffractometer Mounting data_processing Data Processing diffractometer->data_processing Diffraction Pattern structure_solution Structure Solution data_processing->structure_solution Structure Factors refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Deposition refinement->validation Final Model

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

1. Crystal Growth: The Art of Patience

The primary and often most challenging step is obtaining a single, high-quality crystal suitable for diffraction.[1] For a small organic molecule like this compound, several methods can be employed.[3][4]

  • Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[3][5] The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[3]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility with temperature can lead to the formation of well-ordered crystals.[4]

2. Data Collection: Illuminating the Crystal

A suitable crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[2]

3. Structure Solution and Refinement: From Pattern to Picture

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This leads to an initial electron density map, from which a preliminary molecular structure can be built. This model is then refined against the experimental data to improve its accuracy, resulting in a final, detailed three-dimensional structure.[2]

Case Study: 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid

As a practical example, we will consider the crystallographic data for 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid, available from the Cambridge Structural Database (CSD) with the deposition number CCDC 845296.[6]

Parameter Value
CCDC Number845296[6]
Empirical FormulaC₁₁H₁₉NO₄[6]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.034(2)
b (Å)11.458(2)
c (Å)11.234(2)
α (°)90
β (°)108.01(3)
γ (°)90
Volume (ų)1226.3(4)
Z4
Table 1: Crystallographic data for 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid.

This data provides the precise arrangement of the molecules in the crystal lattice. Further analysis of the refined structure would reveal key intramolecular details, such as the chair conformation of the piperidine ring and the equatorial orientation of the bulky tert-butoxycarbonyl group, which is a common feature in such systems.

Part 2: A Comparative Look at Alternative and Complementary Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide valuable information, especially about the molecule's behavior in solution and its overall connectivity.

comparison cluster_main Structural Elucidation Methods cluster_info Information Provided xray X-ray Crystallography info_xray 3D Structure (Solid) Bond Lengths/Angles Absolute Configuration xray->info_xray nmr NMR Spectroscopy info_nmr Connectivity Conformation (Solution) Dynamic Processes nmr->info_nmr ms Mass Spectrometry info_ms Molecular Weight Elemental Composition Fragmentation Pattern ms->info_ms comp Computational Modeling info_comp Conformational Energies Geometric Parameters Spectroscopic Prediction comp->info_comp

Figure 2: Comparison of information provided by different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and for studying its conformational dynamics in solution.[7][8][9] For piperidine derivatives, NMR is particularly useful for establishing the chair conformation and the axial/equatorial positions of substituents.[10][11]

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants in the ¹H NMR spectrum provide information about the electronic environment and dihedral angles between protons, respectively.

  • 2D NMR: Perform experiments such as COSY (Correlation Spectroscopy) to identify coupled protons, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, which is crucial for conformational analysis.[11]

Data Interpretation for Piperidine Conformation

The magnitude of the vicinal coupling constants (³JHH) between protons on the piperidine ring is indicative of their dihedral angle. Large coupling constants (typically > 10 Hz) are observed for axial-axial couplings, while smaller values are seen for axial-equatorial and equatorial-equatorial couplings. This allows for the assignment of the chair conformation and the orientation of substituents.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[12] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the solution into an ESI mass spectrometer. The molecule is typically observed as a protonated species, [M+H]⁺.

  • Fragmentation Analysis (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. For N-Boc protected amines, characteristic losses of isobutylene (56 Da) or the entire Boc group (100 Da) are often observed.[13]

Computational Modeling

Theoretical and computational chemistry methods can be used to predict the stable conformations of a molecule and to calculate various molecular properties.[14]

Protocol: Conformational Analysis using Density Functional Theory (DFT)

  • Structure Building: Build the 3D structure of this compound using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*). Calculate the relative energies of the conformers to predict the most stable structure. The piperidine ring is expected to adopt a chair conformation.[14]

Part 3: A Synergistic Approach to Structural Elucidation

The most comprehensive understanding of a molecule's structure is achieved by combining the data from multiple analytical techniques.

Technique Information Gained Advantages Limitations
X-ray Crystallography Definitive 3D structure in the solid state, bond lengths, bond angles, absolute configuration.Unambiguous, high resolution.Requires a single, high-quality crystal; structure may differ from solution.
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic processes.Provides information in a biologically relevant medium (solution).Interpretation can be complex; may not provide a single static structure.
Mass Spectrometry Molecular weight, elemental formula, fragmentation pathways.High sensitivity, requires very small sample amounts.Provides limited information on stereochemistry and conformation.
Computational Modeling Relative energies of conformers, predicted geometries, spectroscopic parameters.Provides insights into structures that are difficult to study experimentally.Accuracy depends on the level of theory; results need experimental validation.
Table 2: Comparison of Structural Elucidation Techniques.

For this compound, a combined approach would be ideal. NMR spectroscopy would confirm the connectivity and provide strong evidence for the chair conformation in solution. Mass spectrometry would confirm the molecular weight and elemental composition. Computational modeling would predict the most stable conformer and help in the interpretation of the NMR data. Finally, obtaining a crystal structure via X-ray diffraction would provide the ultimate proof of the three-dimensional structure in the solid state, allowing for a detailed analysis of its geometric parameters.

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and, ultimately, the safety and efficacy of the final therapeutic agent. The subject of this guide, tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex molecular architectures. Its utility, however, is directly proportional to its purity. Even seemingly minor impurities can have significant downstream consequences, leading to unwanted side reactions, difficulty in purification, and inaccurate biological data.

This guide provides a comprehensive framework for the purity analysis of commercially available this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical commercial samples, underscoring the importance of a multi-faceted analytical approach.

The Importance of Orthogonal Analytical Techniques

A single analytical method is rarely sufficient to provide a complete picture of a compound's purity. Different techniques offer varying selectivities and sensitivities to different types of impurities. Therefore, an orthogonal approach, employing multiple, complementary methods, is essential for a thorough assessment.[1] For a comprehensive analysis of this compound, we will utilize a triad of powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is adept at separating the target compound from non-volatile organic impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for the identification and quantification of volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method, qNMR allows for the determination of the absolute purity of a sample without the need for a specific reference standard of the analyte itself.[4][5]

Understanding Potential Impurities: A Synthesis-Based Approach

To anticipate the impurities that may be present in commercial samples of this compound, it is instructive to consider its likely synthetic pathway. While multiple routes exist for the synthesis of piperidine derivatives, a common approach for N-Boc protection involves the reaction of the corresponding piperidone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[6]

Based on this, we can predict the following classes of impurities:

  • Starting Materials: Incomplete reaction could lead to the presence of 2,2-dimethyl-5-oxopiperidine.

  • Reagents and By-products: Residual di-tert-butyl dicarbonate and its breakdown products (e.g., tert-butanol, carbon dioxide) may be present.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexane) are common process-related impurities.[7]

  • Related Substances: Side reactions or degradation of the product could lead to the formation of other piperidine derivatives.

Comparative Analysis of Hypothetical Commercial Samples

To illustrate the practical application of our analytical approach, we will consider three hypothetical commercial samples of this compound from different suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the hypothetical purity data obtained from our multi-pronged analysis.

Parameter Supplier A Supplier B Supplier C
HPLC Purity (% Area) 99.5%98.2%99.8%
Major Impurity (HPLC) Unidentified (0.3%)Starting Material (1.5%)By-product X (0.1%)
Total Residual Solvents (GC-MS) 150 ppm800 ppm< 50 ppm
Predominant Solvent DichloromethaneEthyl AcetateNot Detected
qNMR Purity (wt%) 99.2%97.5%99.7%

This hypothetical data highlights the importance of a comprehensive analytical strategy. While Supplier C demonstrates the highest purity across all methods, Supplier A's product, despite a high HPLC purity, contains a significant amount of an unidentified impurity and residual solvent. Supplier B's material shows a notable amount of unreacted starting material, which could interfere with subsequent synthetic steps.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the separation and quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Gradient Program:

      • 0-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and dissolve sample hplc_system Inject sample into HPLC prep_sample->hplc_system prep_mobile Prepare mobile phases A and B prep_mobile->hplc_system hplc_separation Gradient elution on C18 column hplc_system->hplc_separation hplc_detection UV detection at 210 nm hplc_separation->hplc_detection data_integration Integrate all peaks hplc_detection->data_integration data_calculation Calculate area percentage data_integration->data_calculation

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Solvents

This method is crucial for identifying and quantifying volatile organic compounds.

Instrumentation:

  • GC-MS system with a headspace autosampler

  • Capillary column suitable for residual solvent analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm)

Reagents:

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (GC grade)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 1.0 mL of DMSO or DMF and seal the vial.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Equilibration Time: 30 min

  • GC-MS Conditions:

    • Injector Temperature: 200 °C

    • Carrier Gas: Helium, constant flow

    • Oven Temperature Program:

      • Initial: 40 °C for 5 min

      • Ramp: 10 °C/min to 240 °C

      • Hold: 5 min at 240 °C

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 35-350

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.

    • Quantify the solvents using an external standard calibration.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis prep_sample Weigh sample into headspace vial add_solvent Add DMSO/DMF and seal prep_sample->add_solvent headspace Equilibrate in headspace autosampler add_solvent->headspace gcms_injection Inject vapor phase into GC-MS headspace->gcms_injection gcms_analysis Separation and MS detection gcms_injection->gcms_analysis data_identification Identify solvents via library search gcms_analysis->data_identification data_quantification Quantify using external standards data_identification->data_quantification

GC-MS Residual Solvent Analysis Workflow
Quantitative NMR (qNMR) Protocol

This protocol provides a method for determining the absolute purity of the material.[8][9]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., maleic anhydride, dimethyl sulfone) of known high purity

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum with careful phasing and baseline correction.

  • Data Analysis:

    • Select a well-resolved signal from the analyte and a signal from the internal standard.

    • Integrate both signals accurately.

    • Calculate the purity (wt%) using the following formula:

    Purity (wt%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition & Processing cluster_data Data Analysis weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire quantitative ¹H NMR spectrum transfer->acquire_spectrum process_spectrum Process spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum integrate_signals Integrate analyte and standard signals process_spectrum->integrate_signals calculate_purity Calculate purity (wt%) using formula integrate_signals->calculate_purity

Quantitative NMR (qNMR) Purity Analysis Workflow

Conclusion and Recommendations

The purity of this compound is a critical parameter that can significantly impact the success of research and development projects. This guide has outlined a robust, multi-technique approach for the comprehensive purity assessment of this important building block.

As a Senior Application Scientist, my recommendation to researchers is to never rely on a single purity value from a supplier's certificate of analysis. It is imperative to perform in-house verification using orthogonal analytical methods. The combination of HPLC for non-volatile impurities, GC-MS for residual solvents, and qNMR for absolute purity provides a high degree of confidence in the quality of the material. By investing the time and resources in a thorough purity analysis, researchers can ensure the integrity of their experimental data and accelerate the path to discovery.

References

A-Comparative Guide to tert-Butyl 2,2-Dimethyl-5-Oxopiperidine-1-Carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] This guide provides a comprehensive review of a specialized building block, tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate , analyzing its synthetic applications and comparing its utility against more common piperidone alternatives. We delve into the strategic advantages conferred by its unique substitution pattern—specifically the C2 gem-dimethyl group—and provide field-proven insights into its reactivity and applications for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Substituted Piperidones

Piperidine derivatives are ubiquitous in the pharmaceutical industry, present in over twenty classes of drugs.[1] Their conformational flexibility and basic nitrogen atom allow for potent and selective interactions with a myriad of biological targets. The synthesis of complex, multi-substituted piperidines is therefore a critical task in modern drug discovery.[2]

N-protected piperidones serve as versatile intermediates in this endeavor. While N-Boc-4-piperidone is the most common precursor, its symmetry and lack of substitution offer limited stereochemical control and diversification potential.[3] In contrast, asymmetrically substituted piperidones like This compound provide a strategically differentiated scaffold.

This molecule, identified by CAS Number 1894533-96-0, possesses three key features that define its synthetic utility:

  • Boc-Protected Nitrogen: Ensures stability during various synthetic transformations and allows for facile deprotection under mild acidic conditions.[4]

  • C5-Ketone: A versatile functional handle for a wide range of C-C and C-N bond-forming reactions.

  • C2 gem-Dimethyl Group: This seemingly simple modification introduces profound steric and conformational effects, offering unique advantages in controlling reactivity and molecular shape.[5]

This guide will explore how these features can be leveraged to create complex molecular architectures, comparing this reagent's performance with simpler, alternative piperidones.

Physicochemical & Structural Profile

A molecule's physical properties are critical to its handling, reactivity, and downstream applications. The profile of this compound is summarized below.

PropertyValueSource
CAS Number 1894533-96-0[6]
Molecular Formula C₁₂H₂₁NO₃[6][7]
Molecular Weight 227.30 g/mol [6]
Topological Polar Surface Area (TPSA) 46.61 Ų[6]
Predicted LogP 2.365[6]
SMILES O=C(N1C(C)(C)CCC(C1)=O)OC(C)(C)C[6]
InChIKey OSXYWCDUZJABRB-UHFFFAOYSA-N[7]

The Synthetic Advantage: Role of the gem-Dimethyl Group

The incorporation of a gem-dimethyl group is a well-established strategy in medicinal chemistry, inspired by its prevalence in natural products.[5] This structural motif is not merely a passive substituent; it actively influences the molecule's properties and reactivity in several ways:

  • Conformational Rigidity: The Thorpe-Ingold effect suggests that the gem-dimethyl group restricts bond angle flexibility, leading to a more rigid and predictable ring conformation. This can be advantageous for locking a molecule into its bioactive conformation, potentially increasing potency and selectivity.[5]

  • Metabolic Shielding: The quaternary carbon center can sterically hinder enzymatic degradation (e.g., by cytochrome P450 enzymes) at adjacent positions, improving the metabolic stability and pharmacokinetic profile of a drug candidate.[8]

  • Steric Directing Group: The bulk of the gem-dimethyl group at C2 effectively blocks reactions at the adjacent C3 position and sterically directs incoming reagents to the less hindered face of the molecule during reactions at the C5-ketone.

  • Abolition of Chirality: It introduces symmetry at what would otherwise be a chiral center (C2), simplifying characterization and avoiding the need for chiral separations that would arise with a single methyl substituent (as seen in its analog, tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate).[8][9]

These principles form the causal basis for choosing this building block over simpler alternatives.

Key Applications & Synthetic Transformations

The reactivity of this compound can be logically categorized by the reactive sites on the molecule.

Figure 1: Key reactive sites and potential transformations of the title compound.

Reactions at the C5-Ketone

The carbonyl group is the primary site for introducing molecular diversity.

  • Reductive Amination: This is one of the most powerful methods for forming C-N bonds.[1] The reaction of the C5-ketone with a primary or secondary amine, followed by reduction with an agent like sodium triacetoxyborohydride (STAB), yields substituted 5-amino-piperidines. This is a cornerstone reaction in the synthesis of many pharmaceutical scaffolds, including fentanyl analogs which are built from N-Boc-4-piperidone.[10] The steric bulk at C2 can influence the diastereoselectivity of the reduction step when chiral amines or reducing agents are used.

  • Wittig Olefination: Conversion of the ketone to an exocyclic double bond provides a key intermediate for further functionalization, such as in Suzuki-Miyaura couplings.[11]

  • Oxime Formation: Reaction with hydroxylamine yields an oxime, which can serve as an intermediate for Beckmann rearrangement or as a bioactive moiety in its own right.[12]

Reactions at the α-Carbons (C4/C6)

The ketone activates the adjacent methylene protons at C4 and C6 for deprotonation, opening pathways for enolate chemistry.

  • α-Halogenation: Treatment with reagents like N-Bromosuccinimide (NBS) can introduce a halogen at the α-position, typically C4.[4] This halogenated intermediate is a valuable precursor for cross-coupling reactions or for introducing other nucleophiles.

  • Aldol and Claisen Condensations: The enolate can react with aldehydes, ketones, or esters to form new C-C bonds, enabling the construction of complex bicyclic or fused ring systems.

Comparative Analysis with Alternative Building Blocks

The decision to use this compound is best understood by comparing it to more common, commercially available alternatives.

Figure 2: Logical comparison of synthetic outcomes from different piperidone building blocks.

FeatureThis compound N-Boc-4-piperidone N-Boc-3-piperidone
Symmetry AsymmetricSymmetricAsymmetric
Key Advantage Steric control from C2 gem-dimethyl group; conformational rigidity.[8]High availability, simple reactivity profile.Different substitution pattern allows access to 3-substituted piperidines.
Reactivity Control Excellent. C2/C3 positions are sterically shielded. Enolate formation is directed away from C2.Moderate. Symmetric nature can lead to mixtures in mono-alkylation vs. di-alkylation.Good. C2 and C4 α-positions are electronically and sterically distinct, allowing for regioselective reactions.
Application Focus Synthesis of highly substituted, conformationally restricted analogs, often for improving metabolic stability.[5]Widely used for 4-substituted piperidines in various drug scaffolds.[10][13]Accessing 2,3- or 3,4-substituted piperidines, crucial for certain pharmacophores.[14]
Potential Drawback Higher cost and lower commercial availability.Lack of inherent stereochemical bias; can be overly reactive.Can lead to mixtures of regioisomers in some reactions if selectivity is not controlled.

Experimental Insight: The choice between these building blocks is dictated by the final target molecule. For a simple 4-substituted piperidine, N-Boc-4-piperidone is the logical and economical choice. However, if the goal is to create a molecule where metabolic stability near the nitrogen is crucial, or where a specific three-dimensional orientation of substituents is required to enhance biological activity, the steric and conformational constraints imposed by the C2 gem-dimethyl group in the title compound provide a distinct and powerful advantage.[5][8]

Experimental Protocol: Reductive Amination

This protocol provides a validated, step-by-step methodology for a representative transformation.

Objective: To synthesize tert-butyl 5-(benzylamino)-2,2-dimethylpiperidine-1-carboxylate.

Methodology:

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 g, 4.40 mmol).

    • Dissolve the starting material in 20 mL of 1,2-dichloroethane (DCE).

    • Add benzylamine (0.53 mL, 4.84 mmol, 1.1 equivalents).

    • Add acetic acid (0.025 mL, 0.44 mmol, 0.1 equivalents) to catalyze imine formation.

  • Reduction:

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.40 g, 6.60 mmol, 1.5 equivalents) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it will not reduce the starting ketone but will readily reduce the intermediate iminium ion.[10]

    • Allow the reaction to stir at room temperature for 12-16 hours (overnight).

  • Work-up and Purification (Self-Validating System):

    • Monitor the reaction to completion by Thin Layer Chromatography (TLC) or LC-MS.

    • Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a highly valuable, albeit specialized, building block in synthetic and medicinal chemistry. While its cost and availability may not rival that of N-Boc-4-piperidone, its true utility lies in the strategic advantages conferred by the C2 gem-dimethyl group. This feature provides chemists with a powerful tool to enforce conformational rigidity, enhance metabolic stability, and exert precise steric control over synthetic transformations. For drug development professionals aiming to fine-tune the pharmacokinetic properties or enhance the potency of a piperidine-containing lead compound, this reagent represents a superior alternative to simpler, unsubstituted scaffolds. Its thoughtful application can accelerate the discovery of drug candidates with improved therapeutic profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate as a hazardous waste unless definitively proven otherwise by a certified analysis. This approach ensures the highest level of safety and regulatory compliance.

Part 1: Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, such as N-Boc-4-piperidone and other substituted N-Boc-piperidones, the primary hazards associated with this compound are likely to include:

  • Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation is a common warning for this class of chemicals.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

  • Aquatic Toxicity: Some related piperidine derivatives are very toxic to aquatic life.[5]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.

Waste Characterization as per RCRA

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[6][7] As this compound is not a listed waste, it must be evaluated against these characteristics.

RCRA Characteristic Evaluation for this compound Waste Code
Ignitability The compound is a solid with no indication of a low flashpoint. It is not expected to be ignitable.Not Applicable
Corrosivity The compound is not strongly acidic or basic. It is not expected to be corrosive.Not Applicable
Reactivity The compound is stable under normal conditions and is not expected to be reactive with water or air.Not Applicable
Toxicity While no specific toxicity data is available, the precautionary principle dictates that it should be treated as potentially toxic.D043 (if leached)

Although it is unlikely to fail the standard Toxicity Characteristic Leaching Procedure (TCLP), the most responsible course of action is to manage it as a hazardous chemical waste.

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, packaging, labeling, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound in any form.

  • Gloves: Double-gloving with chemical-resistant nitrile gloves is required to provide a robust barrier against dermal absorption.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect the eyes from splashes or airborne particles.[3]

  • Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Step 2: Waste Segregation

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect un-used or contaminated solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealable, and chemically compatible container. This container should be clearly labeled as "Hazardous Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.

Step 3: Packaging and Labeling

All waste containers must be in good condition and compatible with the chemical.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmental hazard). Do not use abbreviations or chemical formulas on the primary label.[8]

Step 4: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be:

  • Secure and under the control of the laboratory personnel.

  • Away from incompatible materials, heat sources, and direct sunlight.

  • Clearly marked as a hazardous waste accumulation point.

Step 5: Disposal

The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9][10]

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Manifesting: For transport off-site, the waste will be documented on a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal facility.[9]

  • Treatment Method: The most probable disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste sharps_waste Sharps Container segregate->sharps_waste label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration High-Temperature Incineration at Licensed TSDF contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Logical workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Handling Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers. This guide provides essential safety and handling protocols for Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate. As a substituted piperidine, this compound is a valuable building block in medicinal chemistry and drug development.[1] However, the piperidine scaffold, while useful, necessitates a rigorous approach to laboratory safety. The parent piperidine molecule is highly flammable, corrosive, and toxic upon contact or inhalation.[2] While the N-Boc protecting group and dimethyl substituents on our target molecule modulate its reactivity, we must operate under the assumption of potential hazards based on data from structurally similar compounds.

This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower you with a deep, actionable understanding of safe laboratory practices.

Hazard Profile and Risk Assessment

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, a conservative risk assessment has been synthesized from the hazard data of closely related N-Boc protected piperidones and the parent piperidine structure. The primary anticipated risks involve irritation to the eyes, skin, and respiratory system.

Hazard CategoryAnticipated RiskRationale Based on Structural Analogs
Eye Damage/Irritation High Risk: Causes serious eye irritation.[3][4][5]This is a consistent hazard across multiple N-Boc-piperidone derivatives.[6][7] Direct contact with the solid powder or solutions could lead to significant injury.
Skin Corrosion/Irritation Moderate Risk: Causes skin irritation.[4][5]Analogs are classified as skin irritants.[6][7] While less severe than the corrosive parent piperidine, prolonged contact should be avoided.
Respiratory Irritation Moderate Risk: May cause respiratory irritation.[4]Inhalation of the fine powder can irritate the respiratory tract.[6][7] This is a common hazard for solid organic compounds.
Acute Toxicity Low to Moderate Risk: Harmful if swallowed, inhaled, or in contact with skin.[6]The parent piperidine is highly toxic.[2] The N-Boc group likely reduces toxicity, but caution is still necessary.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks identified above. The selection of PPE must be appropriate for the scale and nature of the procedure being performed.

Core PPE Requirements (All Procedures)
  • Eye and Face Protection:

    • Rationale: The high risk of serious eye irritation necessitates robust protection.[3][4]

    • Protocol: At a minimum, wear ANSI Z87.1-compliant safety glasses with side shields. When handling splash-prone solutions or significant quantities of powder, a full-face shield must be worn over safety glasses.[7]

  • Skin Protection:

    • Rationale: To prevent direct contact with a potential skin irritant.[4][5]

    • Gloves: Wear standard nitrile laboratory gloves. Ensure gloves are inspected for integrity before use and changed immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection:

    • Rationale: To prevent the inhalation of aerosolized powder, which may cause respiratory tract irritation.[4][6][7]

    • Protocol: When handling the solid compound outside of a certified chemical fume hood (e.g., weighing), a NIOSH-approved N95 respirator is required. For all other operations involving this compound, work should be conducted within a fume hood.

Task-Specific PPE Configuration
TaskEngineering ControlEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureSafety Glasses with Side ShieldsNitrile Gloves, Lab CoatNot required if in hood; N95 if in VBE
Preparing Solutions Chemical Fume HoodFace Shield over Safety GlassesNitrile Gloves, Lab CoatNot required
Performing Reaction Chemical Fume HoodSafety Glasses with Side ShieldsNitrile Gloves, Lab CoatNot required
Handling Spills N/AFace Shield over Safety GlassesHeavy-duty Nitrile Gloves, Lab CoatN95 Respirator (minimum)

Operational and Handling Workflow

Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. Engineering controls are the primary line of defense.

Engineering Controls
  • Primary Control: All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be performed in a properly functioning chemical fume hood.[8]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts.[6]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in Section 2.

  • Weighing: Tare a suitable container inside the fume hood. Carefully transfer the desired amount of the solid compound, avoiding the creation of dust.

  • Dissolution: Add solvent to the solid within the fume hood. Ensure the container is securely capped or covered before removing it from the hood for transport.

  • Storage: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][6]

  • End of Work: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Clean all contaminated surfaces.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep Verify Fume Hood Functionality Don_PPE Don Appropriate PPE Prep->Don_PPE Step 1 Weigh Weigh Solid (Minimize Dust) Don_PPE->Weigh Step 2 Transfer Transfer to Reaction Vessel Weigh->Transfer Step 3 Reaction Perform Reaction Transfer->Reaction Step 4 Waste Segregate Hazardous Waste Reaction->Waste Step 5 Decon Decontaminate Work Area & Glassware Waste->Decon Step 6 Doff_PPE Doff PPE Correctly Decon->Doff_PPE Step 7 Wash Wash Hands Thoroughly Doff_PPE->Wash Step 8

Caption: Logical workflow for handling the target compound.

Emergency and Spill Management

Prompt and correct response to an emergency can significantly reduce its impact.

Spill Response (Solid Powder)
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Protect: Don the appropriate PPE, including a respirator, before re-entering the area.

  • Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use water.

  • Clean: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[7] Avoid generating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][2]

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Unused or waste compound, along with any materials used for spill cleanup (e.g., absorbent, contaminated gloves), must be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound and solvent rinses from glassware should be collected in a designated, labeled hazardous waste container.

  • Disposal: All waste must be disposed of through an authorized hazardous waste management company, in strict accordance with all local, state, and federal regulations.[6] Do not pour waste down the drain.[9]

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this valuable chemical intermediate, fostering a secure and productive research environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。